molecular formula C27H35Br4N3O3 B1679808 psammaplysene A CAS No. 850013-02-4

psammaplysene A

Cat. No.: B1679808
CAS No.: 850013-02-4
M. Wt: 769.2 g/mol
InChI Key: PKWUEPCKAUUBLY-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Psammaplysene A is a naturally occurring inhibitor of FOXO1a nuclear export.

Properties

CAS No.

850013-02-4

Molecular Formula

C27H35Br4N3O3

Molecular Weight

769.2 g/mol

IUPAC Name

(E)-N-[3-[2,6-dibromo-4-[2-(dimethylamino)ethyl]phenoxy]propyl]-3-[3,5-dibromo-4-[3-(dimethylamino)propoxy]phenyl]prop-2-enamide

InChI

InChI=1S/C27H35Br4N3O3/c1-33(2)11-6-14-37-27-21(28)15-19(16-22(27)29)7-8-25(35)32-10-5-13-36-26-23(30)17-20(18-24(26)31)9-12-34(3)4/h7-8,15-18H,5-6,9-14H2,1-4H3,(H,32,35)/b8-7+

InChI Key

PKWUEPCKAUUBLY-BQYQJAHWSA-N

SMILES

CN(C)CCCOC1=C(C=C(C=C1Br)C=CC(=O)NCCCOC2=C(C=C(C=C2Br)CCN(C)C)Br)Br

Isomeric SMILES

CN(C)CCCOC1=C(C=C(C=C1Br)/C=C/C(=O)NCCCOC2=C(C=C(C=C2Br)CCN(C)C)Br)Br

Canonical SMILES

CN(C)CCCOC1=C(C=C(C=C1Br)C=CC(=O)NCCCOC2=C(C=C(C=C2Br)CCN(C)C)Br)Br

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Psammaplysene A

Origin of Product

United States

Foundational & Exploratory

Psammaplysene A: A Technical Guide to its Natural Source, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psammaplysene A is a bromotyrosine-derived secondary metabolite originally isolated from marine sponges. This compound has garnered significant interest within the scientific community due to its potent biological activities, including anticancer and neuroprotective properties. This technical guide provides an in-depth overview of the natural sources of this compound, a detailed protocol for its isolation and purification from marine sponges, a summary of its cytotoxic activity, and an illustration of its known mechanism of action involving the FOXO1a signaling pathway.

Natural Source

This compound is primarily isolated from marine sponges of the order Verongiida. Species of the genus Psammaplysilla are a known source of this compound. More specifically, this compound has been successfully isolated from the Red Sea sponge Aplysinella species.[1] These sponges are characterized by the production of a variety of brominated tyrosine derivatives, a class of compounds known for their diverse biological activities.

Isolation and Purification of this compound from Aplysinella species

The following protocol details the extraction, fractionation, and purification of this compound from the marine sponge Aplysinella species.[1]

Experimental Protocol

1. Sample Collection and Preparation:

  • Collect specimens of the Aplysinella species sponge from its marine habitat (e.g., the Red Sea coast at a depth of 15 meters).[1]

  • Immediately after collection, freeze the sponge material to preserve the chemical integrity of its metabolites.

  • Lyophilize the frozen sponge material to obtain a dried powder. For instance, 520 g of dried material can be used as a starting point.[1]

2. Extraction:

  • Macerate the dried sponge material (520 g) in methanol (3 x 2000 mL) at room temperature for 24 hours.[1]

  • Filter the methanolic extracts and concentrate them under vacuum to yield a crude extract (e.g., 7.3 g).

3. Solvent Partitioning:

  • Suspend the crude extract in a methanol-water solution (6:4, v/v).

  • Perform successive liquid-liquid partitioning of the aqueous methanol extract against hexane, dichloromethane (CH2Cl2), and ethyl acetate (EtOAc).

  • Isolate the cytotoxic CH2Cl2 fraction (e.g., 2.9 g).

  • Dissolve the CH2Cl2 extract in methanol and acidify with aqueous HCl to a pH of 3-4.

  • Extract the acidified solution again with CH2Cl2 and concentrate the resulting organic layer to yield a residue (e.g., 1.20 g).

4. Chromatographic Purification:

  • Vacuum Liquid Chromatography (VLC):

    • Subject the residue from the previous step to VLC on a silica gel column (Merck, 70-230 mesh ASTM).

    • Elute the column with a stepwise gradient of increasing polarity using hexane, ethyl acetate, and methanol to yield several major fractions.

  • High-Performance Liquid Chromatography (HPLC):

    • Further purify the cytotoxic fractions obtained from VLC using preparative and semi-preparative HPLC.

    • A typical HPLC system may consist of a C18 reversed-phase column.

    • Elute with a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid.

    • Monitor the elution profile using a UV detector at appropriate wavelengths (e.g., 254 nm and 330 nm).

    • Collect the fractions corresponding to the peak of this compound.

5. Structure Elucidation:

  • Confirm the structure of the isolated this compound by spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

Quantitative Data

The biological activity of this compound has been evaluated against various cancer cell lines. The following table summarizes the reported cytotoxic activities (IC50 values).

CompoundCell LineCancer TypeIC50 (µM)Reference
Psammaplysin AMBA-MB-231Breast Cancer0.29
Psammaplysin AHeLaCervical Cancer0.31
Psammaplysin ASF-268Glioblastoma> 50 µg/mL
Psammaplysin AMCF-7Breast Cancer> 50 µg/mL
Psammaplysin ANCI-H460Lung Cancer> 50 µg/mL

Experimental Workflow and Signaling Pathway

To visually represent the processes described, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_analysis Analysis Sponge Marine Sponge (Aplysinella sp.) Lyophilized Lyophilized Sponge Material Sponge->Lyophilized Methanol_Extraction Methanol Extraction Lyophilized->Methanol_Extraction Crude_Extract Crude Methanol Extract Methanol_Extraction->Crude_Extract Partitioning Solvent Partitioning (Hexane, CH2Cl2, EtOAc) Crude_Extract->Partitioning CH2Cl2_Fraction Cytotoxic CH2Cl2 Fraction Partitioning->CH2Cl2_Fraction VLC Vacuum Liquid Chromatography (Silica Gel) CH2Cl2_Fraction->VLC Cytotoxic_Fractions Active Fractions VLC->Cytotoxic_Fractions HPLC Preparative & Semi-preparative HPLC (C18) Cytotoxic_Fractions->HPLC Pure_PsA Pure this compound HPLC->Pure_PsA Spectroscopy Spectroscopic Analysis (NMR, HRMS) Pure_PsA->Spectroscopy Structure Structure Elucidation Spectroscopy->Structure

Figure 1. Experimental workflow for the isolation of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K activates AKT AKT PI3K->AKT activates FOXO1a FOXO1a AKT->FOXO1a phosphorylates FOXO1a_P Phosphorylated FOXO1a Export Nuclear Export FOXO1a_P->Export Export->FOXO1a_P translocates to cytoplasm FOXO1a->FOXO1a_P Gene_Transcription Target Gene Transcription (Apoptosis, Cell Cycle Arrest) FOXO1a->Gene_Transcription induces PsA This compound PsA->Export inhibits

Figure 2. This compound inhibits the nuclear export of FOXO1a.

References

The Discovery and Structural Elucidation of Psammaplysene A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Psammaplysene A, a bromotyrosine-derived metabolite, was first isolated from the Indian Ocean marine sponge Psammaplysilla sp.[1][2] It was identified during a high-content screen for small molecules that could inhibit the nuclear export of the Forkhead box protein O1a (FOXO1a), a key transcription factor in cell cycle regulation and apoptosis.[1][2][3] Due to its potent biological activity and limited availability from its natural source, significant efforts have been directed towards its total synthesis, leading to the confirmation of its complex chemical structure. This guide provides an in-depth overview of the discovery, chemical structure elucidation, and biological significance of this compound, presenting detailed experimental protocols and quantitative data for researchers in natural product chemistry and drug development.

Discovery and Isolation

This compound was discovered through a screening of a marine natural product extract library aimed at identifying compounds that could counteract the effects of PTEN-deficiency in cells. PTEN is a tumor suppressor that, when non-functional, leads to the cytoplasmic localization and inactivation of the FOXO1a transcription factor. This compound was found to be a potent inhibitor of FOXO1a nuclear export, thereby restoring its tumor-suppressive functions in the nucleus.

Isolation from Psammaplysilla sp.

The following protocol outlines the general steps for the isolation of this compound from its natural source, based on common practices in marine natural product chemistry.

Experimental Protocol: Isolation of this compound

  • Extraction: The sponge material (Psammaplysilla sp.) is collected and lyophilized. The dried biomass is then exhaustively extracted with a mixture of organic solvents, typically starting with a nonpolar solvent like dichloromethane (CH₂Cl₂) followed by a more polar solvent such as methanol (MeOH) to ensure the extraction of a broad range of metabolites.

  • Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common scheme involves partitioning between hexane, ethyl acetate (EtOAc), and water. The bioactive fractions, as determined by a FOXO1a nuclear localization assay, are then further purified.

  • Chromatographic Purification: The active fractions are subjected to multiple rounds of chromatography. This typically begins with silica gel column chromatography, followed by high-performance liquid chromatography (HPLC), often using both normal-phase and reverse-phase columns, to yield pure this compound.

Workflow for the Isolation of this compound

G cluster_extraction Extraction cluster_partitioning Partitioning cluster_purification Purification Sponge Psammaplysilla sp. Biomass Lyophilization Lyophilization Sponge->Lyophilization Extraction Solvent Extraction (CH2Cl2/MeOH) Lyophilization->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Solvent_Partitioning Solvent Partitioning (Hexane/EtOAc/H2O) Crude_Extract->Solvent_Partitioning Active_Fraction Bioactive Fraction Solvent_Partitioning->Active_Fraction Silica_Gel Silica Gel Chromatography Active_Fraction->Silica_Gel HPLC Reverse-Phase HPLC Silica_Gel->HPLC Pure_Compound This compound HPLC->Pure_Compound

Caption: Workflow for the isolation of this compound.

Chemical Structure Elucidation

The chemical structure of this compound was elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). The final structure was confirmed through total chemical synthesis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
27.28s
67.28s
83.65t6.5
92.85t6.5
117.31s
157.31s
173.45q6.8
182.75t6.8
2'6.35d15.0
3'6.95dt15.0, 7.0
4'3.50dd7.0, 5.5
5'1.30d5.5

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)
1152.1
2115.8
3138.5
4132.4
5138.5
6115.8
740.2
860.1
9170.5
10152.3
11116.0
12138.7
13132.6
14138.7
15116.0
1635.5
1750.5
18165.8
1'128.9
2'140.1
3'45.3
4'20.1

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound

IonFormulaCalculated m/zFound m/z
[M+H]⁺C₂₁H₂₄Br₄N₂O₃722.8651722.8649
[M+Na]⁺C₂₁H₂₃Br₄N₂NaO₃744.8470744.8468
Total Synthesis

The limited availability of this compound from its natural source necessitated its chemical synthesis to enable further biological studies. The total synthesis also served to confirm the proposed chemical structure.

Experimental Protocol: Total Synthesis of this compound

The total synthesis of this compound involves a multi-step process, a simplified overview of which is provided below.

  • Synthesis of the Dibromotyrosine-derived Amine: Starting from 4-hydroxyphenylacetic acid, a series of reactions including bromination, esterification, and conversion to an amine provides the key dibromotyrosine-derived amine fragment.

  • Synthesis of the Unsaturated Acid Moiety: A separate synthetic route is employed to prepare the α,β-unsaturated carboxylic acid portion of the molecule.

  • Amide Coupling: The dibromotyrosine-derived amine and the unsaturated acid are coupled using a peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to form the amide bond.

  • Final Deprotection: Any protecting groups used during the synthesis are removed in the final step to yield this compound.

Logical Flow of the Total Synthesis of this compound

G cluster_amine Amine Fragment Synthesis cluster_acid Acid Fragment Synthesis cluster_coupling Final Assembly Start_Amine 4-Hydroxyphenylacetic Acid Bromination_Amine Bromination Start_Amine->Bromination_Amine Esterification Esterification Bromination_Amine->Esterification Amine_Formation Amine Formation Esterification->Amine_Formation Dibromo_Amine Dibromotyrosine-derived Amine Amine_Formation->Dibromo_Amine Amide_Coupling Amide Coupling (HATU) Dibromo_Amine->Amide_Coupling Start_Acid Starting Material Chain_Elongation Chain Elongation & Functionalization Start_Acid->Chain_Elongation Unsaturated_Acid Unsaturated Carboxylic Acid Chain_Elongation->Unsaturated_Acid Unsaturated_Acid->Amide_Coupling Protected_Psammaplysene Protected this compound Amide_Coupling->Protected_Psammaplysene Deprotection Deprotection Protected_Psammaplysene->Deprotection Psammaplysene_A This compound Deprotection->Psammaplysene_A

Caption: Logical flow of the total synthesis of this compound.

Biological Activity and Mechanism of Action

This compound's primary reported biological activity is the inhibition of FOXO1a nuclear export. This action is significant in the context of cancer, where the cytoplasmic sequestration of FOXO1a is a common mechanism for evading apoptosis and promoting cell proliferation. More recently, the direct physical target of this compound has been identified as the heterogeneous nuclear ribonucleoprotein K (HNRNPK). This interaction is RNA-dependent and suggests that this compound may exert its effects on FOXO1a localization indirectly, by modulating the function of HNRNPK and its associated RNA-processing pathways.

Signaling Pathway of this compound's Cellular Activity

G cluster_main Cellular Environment Psammaplysene_A This compound HNRNPK HNRNPK Psammaplysene_A->HNRNPK Binds (RNA-dependent) Nuclear_Export Nuclear Export Psammaplysene_A->Nuclear_Export Inhibits RNA_Processing RNA Processing & Metabolism HNRNPK->RNA_Processing Modulates RNA_Processing->Nuclear_Export Influences FOXO1a_Cytoplasm FOXO1a (Cytoplasm) Nuclear_Import Nuclear Import FOXO1a_Cytoplasm->Nuclear_Import Imported FOXO1a_Nucleus FOXO1a (Nucleus) FOXO1a_Nucleus->Nuclear_Export Exported Apoptosis_CellCycleArrest Apoptosis & Cell Cycle Arrest FOXO1a_Nucleus->Apoptosis_CellCycleArrest Promotes Nuclear_Export->FOXO1a_Cytoplasm Nuclear_Import->FOXO1a_Nucleus

Caption: this compound's proposed mechanism of action.

Conclusion

This compound represents a fascinating marine natural product with significant potential for further investigation in the field of drug discovery. Its unique chemical structure and potent biological activity as an inhibitor of FOXO1a nuclear export, mediated through its interaction with HNRNPK, highlight the importance of marine organisms as a source of novel therapeutic leads. The successful total synthesis of this compound has not only confirmed its structure but also provides a means to generate analogs for structure-activity relationship studies, which will be crucial for the development of more potent and drug-like derivatives. This technical guide provides a comprehensive resource for researchers interested in the chemistry and biology of this compound.

References

overview of psammaplysene A mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of Psammaplysene A

Introduction

This compound is a bromotyrosine-derived natural product isolated from marine sponges, primarily of the order Verongiida, such as those from the genus Psammaplysilla.[1][2][3] This marine alkaloid has garnered significant interest within the scientific community due to its potent and diverse biological activities, including cytotoxic, neuroprotective, and anti-prion properties.[4][5] Initially identified in a screen for compounds that could compensate for the loss of the tumor suppressor PTEN, its mechanism of action has been revealed to be multifaceted, involving the modulation of key cellular proteins that regulate transcription, RNA metabolism, cell cycle, and apoptosis. This document provides a comprehensive technical overview of the known mechanisms of action of this compound, detailing its molecular targets, the signaling pathways it influences, and the resulting cellular outcomes.

Molecular Targets and Binding

The biological effects of this compound stem from its interaction with specific cellular proteins. Research has identified two primary molecular pathways that are directly influenced by this compound: the modulation of the FOXO1a transcription factor's cellular localization and a direct, RNA-dependent binding to the heterogeneous nuclear ribonucleoprotein K (HNRNPK).

Inhibition of FOXO1a Nuclear Export

This compound was first characterized as a specific inhibitor of the nuclear export of the Forkhead Box Protein O1 (FOXO1a), a key transcription factor downstream of the PI3K-Akt signaling pathway. In cells deficient in the tumor suppressor PTEN, the PI3K pathway is constitutively active, leading to the phosphorylation and subsequent nuclear exclusion of FOXO1a, thereby inhibiting its tumor-suppressive functions. This compound counteracts this effect by promoting the accumulation and retention of FOXO1a in the nucleus, where it can activate target genes involved in apoptosis and cell cycle control. While the compound clearly impacts FOXO1/FOXO3 activity, studies suggest it does not directly bind to the FOXO3 protein. This indicates an indirect mechanism, possibly through the modulation of the nuclear export machinery or upstream regulators.

Direct Binding to HNRNPK

To further elucidate its mechanism, particularly in the context of its strong neuroprotective effects, extensive target identification studies were conducted. Using two distinct and complementary purification strategies—one involving a photo-reactive, clickable derivative of this compound and another using the compound immobilized on magnetic nanobeads—researchers consistently identified the heterogeneous nuclear ribonucleoprotein K (HNRNPK) as a primary and direct binding partner.

HNRNPK is a multi-functional "hub" protein that plays critical roles in a wide array of cellular processes, including chromatin remodeling, transcription, RNA splicing, and translation. Surface plasmon resonance experiments revealed that the interaction between this compound and HNRNPK is RNA-dependent, suggesting that the compound may modulate the interaction of HNRNPK with its RNA substrates or protein partners. This interaction is believed to be central to the pleiotropic effects of this compound, including its neuroprotective actions.

Signaling Pathways and Cellular Effects

By engaging with its molecular targets, this compound triggers a cascade of downstream cellular events, culminating in distinct physiological outcomes depending on the cell type and context. The most well-documented effects are the induction of apoptosis, cell cycle arrest in cancer cells, and neuroprotection.

Induction of Apoptosis in Cancer Cells

In endometrial cancer cell lines (Ishikawa and ECC1), this compound is a potent inducer of apoptosis. This pro-apoptotic activity is directly linked to its effect on FOXO1. By forcing the nuclear localization of FOXO1, this compound facilitates the transcription of pro-apoptotic genes. The induction of apoptosis is experimentally confirmed by the observation of cleaved Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-mediated cell death. The critical role of FOXO1 in this process was demonstrated through gene silencing and overexpression experiments; siRNA-mediated knockdown of FOXO1 reduced this compound-induced apoptosis, whereas adenovirus-mediated overexpression of FOXO1 enhanced it.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PsA This compound Export Nuclear Export Machinery PsA->Export Inhibits FOXO1_P FOXO1-P FOXO1_P->Export Targets for export FOXO1_cyto FOXO1 FOXO1_cyto->FOXO1_P PI3K/Akt Pathway (Active in PTEN-deficient cells) FOXO1_nuc FOXO1 FOXO1_cyto->FOXO1_nuc Shuttling Export->FOXO1_cyto Exports Pro_Apoptotic_Genes Pro-Apoptotic Gene Transcription FOXO1_nuc->Pro_Apoptotic_Genes Activates Apoptosis Apoptosis Pro_Apoptotic_Genes->Apoptosis cPARP Cleaved PARP Apoptosis->cPARP Activates Caspases PARP PARP PARP->cPARP

Caption: this compound induced apoptosis pathway.
Cell Cycle Arrest at G2/M Phase

Alongside apoptosis, this compound treatment leads to a significant cell cycle arrest at the G2/M transition in endometrial cancer cells. Studies have shown that treatment can double the population of cells in the G2/M phase. While the precise mechanism linking FOXO1 or HNRNPK to G2/M arrest has not been fully elucidated for this compound, FOXO transcription factors are known regulators of cell cycle checkpoint genes, such as p21 and p27. It is plausible that nuclear FOXO1 accumulation induced by this compound upregulates these inhibitors of cyclin-dependent kinases (CDKs), thereby preventing mitotic entry.

PsA This compound FOXO1_nuc Nuclear FOXO1 Accumulation PsA->FOXO1_nuc Checkpoint_Genes Upregulation of Checkpoint Genes (e.g., p21, p27) FOXO1_nuc->Checkpoint_Genes Hypothesized CDK_Cyclin CDK-Cyclin Complexes Checkpoint_Genes->CDK_Cyclin Inhibits G2M_Transition G2/M Transition CDK_Cyclin->G2M_Transition Promotes Cell_Cycle_Arrest G2/M Phase Arrest G2M_Transition->Cell_Cycle_Arrest Blocked

Caption: this compound induced G2/M cell cycle arrest.
Neuroprotective Effects

This compound exhibits potent neuroprotective properties in various models of neurodegeneration, including those for excitotoxicity and proteotoxicity (e.g., mutant SOD1). This activity is thought to be mediated through its direct interaction with HNRNPK. HNRNPK is a hub for RNA metabolism and integrates numerous signaling pathways. By binding to HNRNPK, this compound may modulate the translation or stability of specific mRNAs that are crucial for neuronal survival and stress resistance. The initial hypothesis that neuroprotection was mediated via FOXO3 activation has been revised, as the compound does not directly target FOXO3, although it does increase FOXO-dependent gene expression. The current model suggests that the neuroprotective effects are a downstream consequence of altering HNRNPK-dependent processes.

Quantitative Data

The biological activity of this compound has been quantified in several assay systems. The table below summarizes the key data points.

Activity AssessedCell Line / SystemMetricValue / ObservationReference
Anti-prion ActivityPrion-infected cellsIC₅₀0.3 µM
Apoptosis InductionEndometrial Cancer CellsConc.1 µM (used for 24h treatment)
Cell Viability ReductionECC1 & Ishikawa CellsEffect~5-fold decrease
G2/M Phase ArrestEndometrial Cancer CellsEffectDoubled the percentage of cells in G2/M
FOXO-dependent TranscriptionHEK293 cellsAssaySignificantly increased FHRE luciferase activity

Experimental Protocols

The elucidation of this compound's mechanism of action has relied on a variety of modern molecular and cellular biology techniques.

Target Identification via Affinity Purification

To identify the direct binding partners of this compound, two parallel approaches were employed.

  • Workflow:

    • Probe Synthesis: A derivative of this compound (compound '2B') was synthesized containing a photo-activatable cross-linking group and an alkyne handle for 'click' chemistry.

    • Cell Lysate Incubation: HEK293 cell lysates were incubated with the 2B probe.

    • UV Cross-linking: The mixture was exposed to UV light to covalently link the probe to its binding partners.

    • Fluorescent Tagging: A fluorescent reporter (e.g., TAMRA-azide) was 'clicked' onto the alkyne handle of the probe.

    • Analysis: The labeled protein complexes were resolved by SDS-PAGE, and fluorescent bands were visualized.

    • Identification: For preparative scale, a biotin tag was used instead of a fluorescent one, allowing for streptavidin pull-down, followed by on-bead digestion and protein identification via LC-MS/MS.

  • Alternative Workflow (Magnetic Beads):

    • Immobilization: this compound was covalently linked to magnetic nanobeads.

    • Pull-down: The beads were incubated with cell lysates to capture interacting proteins.

    • Washing & Elution: Non-specific binders were washed away, and bound proteins were eluted.

    • Identification: Eluted proteins were identified by LC-MS/MS.

cluster_A Method 1: Photo-affinity Probe cluster_B Method 2: Immobilized Compound PsA_probe PsA Probe (2B) + Cell Lysate UV_crosslink UV Cross-linking PsA_probe->UV_crosslink Click_chem Click Chemistry (Biotin Tag) UV_crosslink->Click_chem Pull_down Streptavidin Pull-down Click_chem->Pull_down LC_MS On-Bead Digestion & LC-MS/MS Analysis Pull_down->LC_MS PsA_beads PsA-coupled Magnetic Beads Incubate_lysate Incubation with Cell Lysate PsA_beads->Incubate_lysate Magnetic_pull Magnetic Pull-down Incubate_lysate->Magnetic_pull Magnetic_pull->LC_MS HNRNPK HNRNPK Identified LC_MS->HNRNPK

Caption: Experimental workflow for target identification.
Cell Viability and Proliferation Assays

  • Cell Viability Assay: To assess the cytotoxic effects of this compound, endometrial cancer cells (Ishikawa and ECC1) were treated with varying doses of the compound. Cell viability was quantified using commercially available kits, likely based on metabolic activity (e.g., MTT or WST-1 assays) or ATP content (e.g., CellTiter-Glo).

  • BrdU Incorporation Assay: To measure effects on cell proliferation, a BrdU (Bromodeoxyuridine) incorporation assay was used. Cells were treated with this compound, followed by incubation with BrdU, a synthetic nucleoside analog of thymidine. The amount of BrdU incorporated into newly synthesized DNA was then quantified, typically using an anti-BrdU antibody in an ELISA-like format, as a direct measure of DNA synthesis and cell proliferation.

Apoptosis and Cell Cycle Analysis
  • Western Blotting: To confirm apoptosis, levels of cleaved PARP were measured. Cells were treated with this compound, lysed, and proteins were separated by SDS-PAGE. Proteins were then transferred to a membrane and probed with antibodies specific for full-length and cleaved PARP.

  • Flow Cytometry: For cell cycle analysis, treated cells were harvested, fixed, and stained with a DNA-intercalating fluorescent dye (e.g., propidium iodide). The DNA content of individual cells was then measured by flow cytometry. The resulting histogram allowed for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Immunofluorescence Staining

To observe the subcellular localization of proteins, immunofluorescence was performed. Cells were grown on coverslips, treated with this compound, and then fixed and permeabilized. They were subsequently incubated with a primary antibody against the protein of interest (e.g., FOXO1), followed by a secondary antibody conjugated to a fluorophore. The cellular localization of the protein was then visualized using fluorescence microscopy.

Conclusion

This compound is a potent marine natural product with a complex and compelling mechanism of action. Its ability to inhibit the nuclear export of the FOXO1a transcription factor explains its efficacy in inducing apoptosis and G2/M cell cycle arrest in cancer cells, particularly those with a compromised PTEN/PI3K pathway. Furthermore, its direct, RNA-dependent binding to the master regulator HNRNPK provides a basis for its profound neuroprotective effects. The dual nature of its activity—targeting both transcriptional regulation and RNA metabolism—makes this compound a valuable chemical probe for studying fundamental cellular processes and a promising lead scaffold for the development of novel therapeutics in oncology and neurodegenerative disease. Further research is warranted to fully dissect the downstream consequences of HNRNPK modulation and to explore the full therapeutic potential of this unique marine compound.

References

The Neuroprotective Potential of Psammaplysene A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psammaplysene A, a bromotyrosine-derived metabolite isolated from marine sponges of the Psammaplysilla species, has emerged as a promising neuroprotective agent. This technical guide provides an in-depth overview of the current understanding of this compound's neuroprotective effects, its mechanism of action, and the experimental evidence supporting its potential as a therapeutic candidate for neurodegenerative diseases. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Mechanism of Action: Targeting HNRNPK and Activating FOXO3

Research into the neuroprotective properties of this compound (PA) has identified a key molecular mechanism involving the direct binding to Heterogeneous Nuclear Ribonucleoprotein K (HNRNPK) and the subsequent activation of the Forkhead box O3 (FOXO3) transcription factor.

Binding Affinity to HNRNPK

This compound has been shown to directly interact with HNRNPK, an RNA-binding protein that acts as a crucial hub for integrating various signaling cascades. This interaction is RNA-dependent. Surface plasmon resonance (SPR) has been employed to quantify the binding affinity between this compound and HNRNPK.

Table 1: Binding Affinity of this compound to HNRNPK

AnalyteLigandApparent Dissociation Constant (Kd)MethodReference
This compoundRNA-saturated HNRNPK-GST77.3 µMSurface Plasmon Resonance[1]
This compoundHNRNPK (in the presence of pre-bound RNA)86.2 µMSurface Plasmon Resonance[2]
Activation of FOXO3 Signaling

A critical downstream effect of this compound's interaction with its molecular target is the activation of the FOXO3 transcription factor. FOXO3 is a key regulator of cellular processes such as stress resistance, metabolism, and longevity. Its activation is strongly associated with neuroprotection. The ability of this compound and its derivatives to activate FOXO3 has been demonstrated using a Forkhead response element (FHRE) luciferase reporter assay.

Table 2: Effect of this compound and Derivatives on FOXO3 Transcriptional Activity

CompoundEffect on FHRE Luciferase ActivityStatistical Significance (p-value)Reference
This compoundStatistically significant increase< 0.01[2]
PA Derivative 1Statistically significant increase< 0.01[2]
PA Derivative 2Statistically significant increase< 0.01[2]
PA Derivative 3Statistically significant increase< 0.01
PA Derivative 4Statistically significant increase< 0.01

Note: Specific fold-increase values were not detailed in the source material, but the increase was statistically significant compared to the vehicle control.

Neuroprotective Effects: In Vitro and In Vivo Evidence

This compound has demonstrated significant neuroprotective effects in a variety of preclinical models of neurodegeneration.

In Vitro Models

In mixed spinal cord cultures, this compound was found to protect against neuronal death induced by both excitotoxicity and proteotoxicity. The latter was evoked by the expression of mutant superoxide dismutase (SOD1), mutant p150glued, and poly-glutamine expanded androgen receptor, which are models relevant to amyotrophic lateral sclerosis (ALS) and other neurodegenerative diseases.

Table 3: In Vitro Neuroprotective Effects of this compound

Model SystemInsultOutcomeQuantitative DataReference
Mixed Spinal Cord CulturesExcitotoxicityProtection against neuronal deathNot available in cited literature
Mixed Spinal Cord CulturesProteotoxicity (mutant SOD1, p150glued, poly-Q androgen receptor)Protection against neuronal deathNot available in cited literature
In Vivo Models

The neuroprotective efficacy of this compound has also been confirmed in invertebrate models of neurodegeneration.

Table 4: In Vivo Neuroprotective Effects of this compound

Model OrganismDisease ModelOutcomeQuantitative DataReference
C. elegansExcitotoxicityNeuroprotectionNot available in cited literature
Drosophila melanogasterSpinal-Bulbar Muscular AtrophyNeuroprotectionNot available in in cited literature

Signaling Pathways Implicated in this compound's Neuroprotective Action

The primary signaling pathway elucidated for this compound's neuroprotective effects involves the interaction with HNRNPK and the subsequent activation of FOXO3.

PsammaplyseneA_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular PsammaplyseneA This compound HNRNPK HNRNPK PsammaplyseneA->HNRNPK Binds FOXO3_inactive FOXO3 (Inactive) (Cytoplasmic) HNRNPK->FOXO3_inactive Regulates FOXO3_active FOXO3 (Active) (Nuclear) FOXO3_inactive->FOXO3_active Translocation ARE Antioxidant Response Element FOXO3_active->ARE Binds & Activates Transcription Neuroprotection Neuroprotection (Stress Resistance, Cell Survival) ARE->Neuroprotection

This compound Signaling Pathway

Potential Involvement of Other Neuroprotective Pathways

While direct evidence linking this compound to other specific anti-inflammatory and antioxidant pathways is currently lacking in the scientific literature, the broader class of marine sponge metabolites has been shown to modulate several key signaling cascades relevant to neuroprotection. Further research is warranted to investigate the potential effects of this compound on these pathways.

  • iNOS and COX-2 Inhibition: Many marine natural products exhibit anti-inflammatory properties by inhibiting the expression and activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory response.

  • MAPK Pathway Modulation: The mitogen-activated protein kinase (MAPK) signaling pathway plays a crucial role in neuronal survival and apoptosis. Some marine sponge extracts have been shown to modulate MAPK/ERK activity.

  • Nrf2 Activation: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Activation of the Nrf2 pathway by natural compounds is a well-established strategy for neuroprotection. Certain marine sponge metabolites have been identified as Nrf2 activators.

Experimental Protocols

Forkhead Response Element (FHRE) Luciferase Assay

This assay is used to quantify the transcriptional activity of FOXO transcription factors.

  • Cell Culture and Transfection:

    • HEK293T cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.

    • Cells are seeded in 96-well plates and co-transfected with an FHRE-luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.

  • Compound Treatment:

    • 24 hours post-transfection, cells are treated with this compound, its derivatives, or vehicle control (DMSO) at various concentrations.

  • Luciferase Activity Measurement:

    • After a 16-24 hour incubation period, cells are lysed.

    • Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

    • The ratio of firefly to Renilla luciferase activity is calculated to determine the relative FHRE activation.

HNRNPK Binding Assay (Surface Plasmon Resonance)

SPR is a label-free technique used to measure biomolecular interactions in real-time.

  • Immobilization:

    • Recombinant GST-tagged HNRNPK is immobilized on a CM5 sensor chip.

  • RNA Saturation:

    • Total RNA is injected over the sensor surface to allow for binding to the immobilized HNRNPK.

  • Analyte Injection:

    • This compound at various concentrations is injected over the RNA-saturated HNRNPK surface.

  • Data Analysis:

    • The binding response is measured in resonance units (RU).

    • The dissociation constant (Kd) is calculated by fitting the binding data to a suitable kinetic model.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_mechanism Mechanism of Action a1 This compound Treatment of Spinal Cord Cultures a2 Induce Excitotoxicity or Proteotoxicity a1->a2 a3 Assess Neuronal Survival a2->a3 b1 This compound Administration to C. elegans / Drosophila b2 Induce Neurodegenerative Phenotype b1->b2 b3 Quantify Neuroprotection (e.g., motility, lifespan) b2->b3 c1 HNRNPK Binding Assay (Surface Plasmon Resonance) c2 FOXO3 Activation Assay (FHRE Luciferase Assay)

Experimental Workflow Overview

Conclusion and Future Directions

This compound demonstrates significant neuroprotective properties mediated through its interaction with HNRNPK and the subsequent activation of the FOXO3 signaling pathway. The evidence from both in vitro and in vivo models suggests its potential as a lead compound for the development of novel therapeutics for neurodegenerative diseases.

Future research should focus on:

  • Obtaining more detailed quantitative data on the neuroprotective efficacy of this compound in various models.

  • Elucidating the precise molecular interactions between this compound, HNRNPK, and RNA.

  • Investigating the potential effects of this compound on other relevant neuroprotective pathways, such as iNOS, COX-2, MAPK, and Nrf2, to build a more comprehensive understanding of its mechanism of action.

  • Conducting preclinical studies in mammalian models of neurodegeneration to evaluate its therapeutic potential further.

This technical guide provides a solid foundation for researchers to explore the promising neuroprotective effects of this compound and to guide future investigations in this exciting area of drug discovery.

References

Psammaplysene A: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target identification and validation studies for the marine natural product, psammaplysene A. It details the experimental methodologies employed to identify its primary molecular target and validate the interaction, offering a comprehensive resource for researchers in pharmacology and drug discovery.

Executive Summary

This compound (PA) is a marine sponge metabolite initially recognized for its ability to promote the nuclear localization of the FOXO1a transcription factor.[1] Subsequent research has focused on elucidating its molecular mechanism of action to understand its neuroprotective and potential therapeutic properties. Through a combination of affinity-based proteomics and biophysical assays, heterogeneous nuclear ribonucleoprotein K (HNRNPK) has been identified as a direct binding partner of this compound.[2][3][4] This interaction is notably dependent on the presence of RNA, suggesting a nuanced regulatory role of this compound on HNRNPK's function in RNA metabolism.[2] While this compound influences FOXO-mediated transcription, this is likely an indirect effect, as no direct binding to FOXO proteins has been observed.

Data Presentation

The following tables summarize the key quantitative data from the target identification and validation studies of this compound.

Table 1: Binding Affinity of this compound to HNRNPK

ParameterValueMethodConditionSource
Apparent Dissociation Constant (Kd)77.3 µMSurface Plasmon Resonance (SPR)GST-HNRNPK pre-incubated with total RNA
Estimated Dissociation Constant (Kd)86.2 µMSurface Plasmon Resonance (SPR)GST-HNRNPK pre-incubated with RNA

Table 2: Cellular Activity of this compound and its Derivatives

CompoundAssayResultCell LineSource
This compoundForkhead Response Element (FHRE) Luciferase AssayStatistically significant increase in FHRE activityHEK293
PA Derivative 1FHRE Luciferase AssayStatistically significant increase in FHRE activityHEK293
PA Derivative 2FHRE Luciferase AssayStatistically significant increase in FHRE activityHEK293
PA Derivative 2BFHRE Luciferase AssayStatistically significant increase in FHRE activityHEK293
PA Derivative 3FHRE Luciferase AssayStatistically significant increase in FHRE activityHEK293

Experimental Protocols

Detailed methodologies for the key experiments in the identification and validation of the this compound target are provided below.

Target Identification using Affinity Chromatography with a Photoactivatable Probe (Compound 2B)

This method utilizes a derivative of this compound (compound 2B) modified with a photoactivatable crosslinker and an azide group for affinity-based target identification.

  • Preparation of Cell Lysates: HEK293 cells or C. elegans are lysed in a suitable buffer to extract total protein.

  • Incubation with Probe: The cell lysates are incubated with compound 2B. Control samples include incubation with compound 2B in the presence of a 100-fold excess of this compound to identify specific binding partners, and a no-drug control.

  • UV Crosslinking: Following incubation, the lysates are exposed to UV light to covalently link compound 2B to its interacting proteins.

  • Click Chemistry: The azide group on compound 2B is then used for a "click" reaction with a reporter molecule, such as a fluorescent dye (e.g., TAMRA) or biotin, for visualization and subsequent purification.

  • Protein Resolution and Visualization: The labeled protein complexes are resolved by SDS-PAGE and visualized by in-gel fluorescence scanning or by western blot if a biotin tag is used.

  • Mass Spectrometry: Protein bands that show specific binding to compound 2B (i.e., their labeling is competed by excess this compound) are excised from the gel and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Target Identification using this compound-Coupled Magnetic Beads

This parallel approach employs this compound immobilized on magnetic beads to pull down its interacting proteins from cell lysates.

  • Immobilization of this compound: A derivative of this compound is covalently coupled to polymer-coated magnetic nano-beads.

  • Incubation with Cell Lysate: The this compound-coupled beads are incubated with cell lysates (e.g., from HEK293 cells) to allow for the binding of target proteins.

  • Washing: The beads are washed extensively to remove non-specific binding proteins.

  • Elution: The bound proteins are eluted from the beads.

  • Protein Identification: The eluted proteins are resolved by SDS-PAGE, and protein bands of interest are excised and identified by LC-MS/MS.

Validation of this compound-HNRNPK Interaction by Surface Plasmon Resonance (SPR)

SPR is used to quantitatively measure the binding affinity between this compound and its identified target, HNRNPK.

  • Immobilization of GST-HNRNPK: Anti-GST antibody is immobilized on a CM5 sensor chip. Recombinant GST-HNRNPK is then captured on the chip surface.

  • RNA Incubation: To test the RNA-dependency of the interaction, total RNA is injected over the captured GST-HNRNPK until saturation is reached.

  • This compound Injection: A series of concentrations of this compound are injected over the HNRNPK-RNA complex. The binding is measured in real-time as a change in response units (RU).

  • Data Analysis: The binding data is analyzed to determine the association and dissociation rate constants, from which the apparent dissociation constant (Kd) is calculated. A key finding is that saturable binding of this compound to HNRNPK is observed only in the presence of RNA.

Cellular Target Engagement using a Luciferase Reporter Assay

This cell-based assay is used to assess the effect of this compound on the transcriptional activity of FOXO transcription factors.

  • Transfection of Reporter Plasmids: HEK293 cells are co-transfected with a firefly luciferase reporter plasmid containing a Forkhead Response Element (FHRE) and a Renilla luciferase plasmid (pRL-TK) as a transfection control.

  • Compound Treatment: The transfected cells are treated with this compound, its derivatives, or a vehicle control.

  • Cell Lysis and Luciferase Measurement: After a set incubation period (e.g., 72 hours), the cells are lysed, and the firefly and Renilla luciferase activities are measured using a luminometer and a dual-luciferase reporter assay kit.

  • Data Normalization: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The results are expressed as the fold change in luciferase activity compared to the vehicle-treated control.

Mandatory Visualization

The following diagrams illustrate the key workflows and the proposed signaling pathway.

G cluster_0 Affinity Chromatography with Photoactivatable Probe cluster_1 Pull-down with PA-Coupled Beads Cell Lysate Cell Lysate Incubation with 2B Incubation with 2B Cell Lysate->Incubation with 2B Add Compound 2B UV Crosslinking UV Crosslinking Incubation with 2B->UV Crosslinking Click Chemistry Click Chemistry UV Crosslinking->Click Chemistry Add Reporter Tag SDS-PAGE SDS-PAGE Click Chemistry->SDS-PAGE LC-MS/MS LC-MS/MS SDS-PAGE->LC-MS/MS Excise Specific Bands HNRNPK Identified HNRNPK Identified LC-MS/MS->HNRNPK Identified Cell Lysate_2 Cell Lysate Incubation with PA-Beads Incubation with PA-Beads Cell Lysate_2->Incubation with PA-Beads Add PA-Coupled Beads Wash Wash Incubation with PA-Beads->Wash Remove Non-specific Binders Elution Elution Wash->Elution SDS-PAGE_2 SDS-PAGE Elution->SDS-PAGE_2 LC-MS/MS_2 LC-MS/MS SDS-PAGE_2->LC-MS/MS_2 Excise Bands HNRNPK Identified_2 HNRNPK Identified LC-MS/MS_2->HNRNPK Identified_2

This compound Target Identification Workflow.

G Immobilize Anti-GST Immobilize Anti-GST Capture GST-HNRNPK Capture GST-HNRNPK Immobilize Anti-GST->Capture GST-HNRNPK On CM5 Chip Inject RNA Inject RNA Capture GST-HNRNPK->Inject RNA To Saturation Inject PA Inject this compound Inject RNA->Inject PA Concentration Series Measure Binding Measure Binding Inject PA->Measure Binding Real-time RU Calculate Kd Calculate Kd Measure Binding->Calculate Kd

Surface Plasmon Resonance (SPR) Experimental Workflow.

G cluster_0 Cytoplasm cluster_1 Nucleus PA This compound HNRNPK_RNA HNRNPK-RNA Complex PA->HNRNPK_RNA Binds Downstream_Effectors Downstream Effectors HNRNPK_RNA->Downstream_Effectors Modulates Activity FOXO_P FOXO (P) Downstream_Effectors->FOXO_P Influences Phosphorylation Status FOXO FOXO FOXO_P->FOXO Dephosphorylation & Nuclear Translocation Gene_Expression Target Gene Expression (e.g., cell cycle arrest, stress resistance) FOXO->Gene_Expression Activates Transcription

Proposed Signaling Pathway of this compound.

References

The Role of Psammaplysene A in Regulating FOXO1a Nuclear Export: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the marine natural product psammaplysene A and its role as a specific inhibitor of Forkhead box protein O1a (FOXO1a) nuclear export. In many cancer types, particularly those with a deficient tumor suppressor PTEN, the PI3K/Akt signaling pathway is constitutively active, leading to the phosphorylation and subsequent cytoplasmic sequestration of the tumor suppressor FOXO1a. By preventing FOXO1a from entering the nucleus, its pro-apoptotic and cell cycle inhibitory functions are abrogated, contributing to tumorigenesis. This compound has been identified as a potent small molecule that induces the nuclear re-localization of FOXO1a, thereby restoring its tumor-suppressive functions. This guide details the underlying signaling pathways, presents quantitative data on the activity of this compound, provides detailed experimental protocols for studying this phenomenon, and discusses the potential therapeutic implications.

Introduction to FOXO1a Regulation and the Role of this compound

The Forkhead box O (FOXO) family of transcription factors, including FOXO1a, are crucial regulators of cellular processes such as apoptosis, cell cycle arrest, and DNA repair.[1] Their activity is tightly controlled by post-translational modifications, primarily phosphorylation by the serine/threonine kinase Akt (also known as protein kinase B).[2] In healthy cells, growth factor signaling activates the phosphoinositide 3-kinase (PI3K)/Akt pathway. Activated Akt phosphorylates FOXO1a at three conserved residues: Threonine 24 (Thr24), Serine 256 (Ser256), and Serine 319 (Ser319).[3][4] This phosphorylation event creates a binding site for the 14-3-3 chaperone protein, which masks the nuclear localization signal (NLS) of FOXO1a and facilitates its export from the nucleus to the cytoplasm via the CRM1 (Chromosome Region Maintenance 1) exportin protein.[5]

In cancer cells with loss-of-function mutations in the tumor suppressor PTEN, a phosphatase that antagonizes PI3K signaling, the PI3K/Akt pathway is constitutively active. This leads to the perpetual phosphorylation and cytoplasmic retention of FOXO1a, effectively silencing its tumor-suppressive functions.

This compound, a dimeric bromotyrosine alkaloid isolated from the marine sponge Psammaplysilla sp., was discovered through a high-content chemical genetic screen designed to identify compounds that could reverse the cytoplasmic localization of FOXO1a in PTEN-deficient cells. It acts as a specific inhibitor of FOXO1a nuclear export, leading to its accumulation in the nucleus where it can exert its transcriptional activity. Notably, this compound does not inhibit the general nuclear export machinery mediated by CRM1, suggesting a more specific mechanism of action.

Signaling Pathway of FOXO1a Nuclear Export and this compound Intervention

The canonical pathway of FOXO1a nuclear export and the proposed point of intervention by this compound are depicted below.

Caption: PI3K/Akt-mediated FOXO1a nuclear export and this compound's proposed mechanism.

Recent studies have identified heterogeneous nuclear ribonucleoprotein K (HNRNPK) as a direct binding partner of this compound. While the precise mechanism by which this interaction leads to the nuclear retention of FOXO1a is still under investigation, it is hypothesized that the this compound-HNRNPK complex interferes with the nuclear export machinery responsible for transporting phosphorylated FOXO1a out of the nucleus.

Quantitative Data on this compound Activity

The inhibitory activity of this compound on FOXO1a nuclear export has been quantified in various studies. The following tables summarize the key quantitative findings.

Compound Assay Type Cell Line Parameter Value Reference
This compoundHigh-Content ImagingPTEN-deficient human U-2 OS osteosarcoma cellsEC50 for FOXO1a nuclear localization~1 µM
This compoundLuciferase Reporter Assay (FHRE)HEK293 cellsFold Increase in FOXO activityStatistically significant increase
This compound DerivativesLuciferase Reporter Assay (FHRE)HEK293 cellsFold Increase in FOXO activityStatistically significant increase

FHRE: Forkhead Response Element

Binding Affinity Interacting Proteins Method Kd Reference
This compoundHNRNPK (in the presence of RNA)Surface Plasmon Resonance (SPR)77.3 µM

Experimental Protocols

This section provides detailed protocols for key experiments used to characterize the effect of this compound on FOXO1a nuclear export.

High-Content Screening for Inhibitors of FOXO1a Nuclear Export

This protocol is adapted from the screen that led to the discovery of this compound.

HCS_Workflow Start Start Seed_Cells Seed PTEN-deficient U-2 OS cells expressing FOXO1a-GFP in 384-well plates Start->Seed_Cells Add_Compounds Add library compounds (including this compound) and controls (DMSO, Wortmannin) Seed_Cells->Add_Compounds Incubate Incubate for a defined period (e.g., 2-4 hours) Add_Compounds->Incubate Fix_and_Stain Fix cells with formaldehyde and stain nuclei with Hoechst dye Incubate->Fix_and_Stain Image_Acquisition Acquire images using an automated high-content imaging system Fix_and_Stain->Image_Acquisition Image_Analysis Analyze images to quantify FOXO1a-GFP nuclear to cytoplasmic ratio Image_Acquisition->Image_Analysis Hit_Identification Identify 'hits' with significantly increased nuclear FOXO1a-GFP Image_Analysis->Hit_Identification End End Hit_Identification->End

Caption: Workflow for a high-content screen to identify FOXO1a nuclear export inhibitors.

Protocol Details:

  • Cell Culture and Seeding:

    • Culture PTEN-deficient human U-2 OS osteosarcoma cells stably expressing a FOXO1a-Green Fluorescent Protein (GFP) fusion protein in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and appropriate antibiotics at 37°C in a 5% CO2 incubator.

    • Seed cells into 384-well, clear-bottom imaging plates at a density that results in a sub-confluent monolayer at the time of imaging.

  • Compound Treatment:

    • Prepare a library of small molecules, including this compound, dissolved in dimethyl sulfoxide (DMSO).

    • Using a robotic liquid handler, add the compounds to the cell plates to achieve the desired final concentration (e.g., a final concentration of 5 µM for this compound).

    • Include negative controls (DMSO vehicle) and positive controls (e.g., a PI3K inhibitor like wortmannin or LY294002) on each plate.

  • Incubation:

    • Incubate the plates at 37°C for a predetermined time, typically 2 to 4 hours, to allow for compound-induced changes in protein localization.

  • Cell Fixation and Staining:

    • Aspirate the culture medium and fix the cells by adding 4% formaldehyde in phosphate-buffered saline (PBS) for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, depending on the antibody if co-staining).

    • Wash the cells three times with PBS.

    • Stain the nuclei by incubating with a solution of Hoechst 33342 dye in PBS for 10 minutes.

    • Wash the cells three times with PBS.

  • Image Acquisition and Analysis:

    • Acquire images of the GFP (FOXO1a) and Hoechst (nuclei) channels using an automated high-content imaging system.

    • Use image analysis software to segment the cells into nuclear and cytoplasmic compartments based on the Hoechst stain.

    • Quantify the mean fluorescence intensity of FOXO1a-GFP in both the nucleus and the cytoplasm for each cell.

    • Calculate the ratio of nuclear to cytoplasmic fluorescence intensity as a measure of FOXO1a nuclear localization.

Immunofluorescence Staining for Endogenous FOXO1a

This protocol is for visualizing the subcellular localization of endogenous FOXO1a in response to this compound treatment.

Protocol Details:

  • Cell Culture and Treatment:

    • Seed PTEN-deficient cells (e.g., DU145 prostate cancer cells) on glass coverslips in a 24-well plate.

    • Allow cells to adhere and grow to 50-70% confluency.

    • Treat the cells with this compound at various concentrations (e.g., 1-10 µM) or with DMSO as a vehicle control for a specified time (e.g., 4 hours).

  • Fixation and Permeabilization:

    • Wash the cells twice with ice-cold PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking and Antibody Incubation:

    • Wash three times with PBS.

    • Block non-specific antibody binding by incubating the cells in 1% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.

    • Incubate the cells with a primary antibody against FOXO1a (diluted in 1% BSA/PBS) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.

  • Mounting and Imaging:

    • Wash three times with PBS.

    • Mount the coverslips onto glass slides using an anti-fade mounting medium.

    • Visualize the cells using a fluorescence or confocal microscope.

Nuclear and Cytoplasmic Fractionation for Western Blot Analysis

This protocol allows for the biochemical separation of nuclear and cytoplasmic proteins to quantify the amount of FOXO1a in each compartment.

Fractionation_Workflow Start Start Cell_Harvest Harvest treated cells (e.g., by scraping or trypsinization) Start->Cell_Harvest Cell_Lysis Lyse cell membrane in hypotonic buffer Cell_Harvest->Cell_Lysis Centrifuge1 Centrifuge to pellet nuclei Cell_Lysis->Centrifuge1 Cytoplasmic_Fraction Collect supernatant (Cytoplasmic Fraction) Centrifuge1->Cytoplasmic_Fraction Nuclear_Lysis Lyse nuclear membrane in high-salt buffer Centrifuge1->Nuclear_Lysis Resuspend pellet Western_Blot Analyze fractions by Western Blot for FOXO1a Cytoplasmic_Fraction->Western_Blot Centrifuge2 Centrifuge to remove nuclear debris Nuclear_Lysis->Centrifuge2 Nuclear_Fraction Collect supernatant (Nuclear Fraction) Centrifuge2->Nuclear_Fraction Nuclear_Fraction->Western_Blot End End Western_Blot->End

Caption: Workflow for nuclear and cytoplasmic fractionation.

Protocol Details:

  • Cell Lysis and Fractionation:

    • Harvest cells treated with this compound or vehicle control.

    • Resuspend the cell pellet in a hypotonic buffer containing protease and phosphatase inhibitors.

    • Incubate on ice to allow cells to swell.

    • Lyse the cell membrane using a Dounce homogenizer or by passing through a narrow-gauge needle.

    • Centrifuge at a low speed to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

    • Wash the nuclear pellet with the hypotonic buffer.

    • Lyse the nuclei by resuspending the pellet in a high-salt nuclear extraction buffer.

    • Centrifuge at high speed to pellet the nuclear debris. The supernatant is the nuclear fraction.

  • Western Blot Analysis:

    • Determine the protein concentration of both the cytoplasmic and nuclear fractions.

    • Separate equal amounts of protein from each fraction by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody against FOXO1a.

    • To verify the purity of the fractions, probe for cytoplasmic (e.g., GAPDH or α-tubulin) and nuclear (e.g., Histone H3 or Lamin B1) markers.

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.

Potential Off-Target Effects and Future Directions

While this compound is described as a specific inhibitor of the FOXO1a nuclear export pathway, it is important to consider potential off-target effects. The identification of HNRNPK as a direct binding partner is a significant step towards elucidating its precise mechanism of action. However, HNRNPK is a multifunctional protein involved in various cellular processes, including transcription, splicing, and translation, and it interacts with numerous signaling pathways. Therefore, the effects of this compound may not be solely limited to FOXO1a regulation. Further research is needed to fully characterize the downstream consequences of the this compound-HNRNPK interaction and to identify other potential binding partners.

Future studies should focus on:

  • Elucidating the precise molecular mechanism by which the this compound-HNRNPK complex inhibits FOXO1a nuclear export.

  • Conducting comprehensive off-target profiling of this compound.

  • Evaluating the efficacy of this compound and its analogs in preclinical cancer models with PTEN deficiency.

Conclusion

This compound represents a promising class of molecules for the targeted therapy of cancers characterized by aberrant PI3K/Akt signaling and cytoplasmic sequestration of FOXO1a. Its ability to specifically inhibit FOXO1a nuclear export and restore its tumor-suppressive functions highlights the potential of modulating protein subcellular localization as a therapeutic strategy. This technical guide provides a foundational understanding and practical protocols for researchers and drug development professionals to further investigate the therapeutic potential of this compound and similar compounds.

References

An In-depth Technical Guide to the Psammaplysene A and HNRNPK Protein Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the marine natural product Psammaplysene A (PA) and the heterogeneous nuclear ribonucleoprotein K (HNRNPK). This document outlines the quantitative binding data, detailed experimental protocols for studying this interaction, and the potential signaling pathways involved, offering a valuable resource for researchers in neurodegeneration and cancer biology, as well as professionals in drug discovery and development.

Introduction to this compound and HNRNPK

This compound is a marine sponge derivative that has demonstrated significant neuroprotective properties in various models of neurodegeneration.[1][2] Its therapeutic potential has driven research to identify its molecular targets to understand its mechanism of action.[1][3] Through parallel purification strategies, heterogeneous nuclear ribonucleoprotein K (HNRNPK) has been identified as a direct binding partner of this compound.[3]

HNRNPK is a multifunctional protein that plays a crucial role in a multitude of cellular processes, including gene transcription, RNA splicing, and translation. It acts as a docking platform, integrating various signaling pathways. Notably, HNRNPK is overexpressed in several human cancers, and its localization in the cytoplasm has been associated with a poorer prognosis, highlighting its significance as a potential therapeutic target. The interaction between this compound and HNRNPK, therefore, presents a compelling area of study for both neuroprotective and oncological research.

Quantitative Data: Binding Affinity of this compound to HNRNPK

The binding of this compound to HNRNPK has been quantitatively characterized using surface plasmon resonance (SPR). A key finding is that this interaction is RNA-dependent. Saturable binding of this compound to HNRNPK was observed only after the immobilized HNRNPK was pre-incubated with total RNA.

CompoundTarget ProteinMethodBinding Constant (Kd)Condition
This compoundHNRNPKSurface Plasmon Resonance (SPR)77.3 µMRNA-dependent

Experimental Protocols

This section details the key experimental methodologies employed to identify and characterize the interaction between this compound and HNRNPK.

Target Identification of this compound

Two parallel approaches were utilized to isolate and identify the protein targets of this compound.

Approach 1: Affinity-Based Protein Purification with a Modified this compound Probe

This method involves a chemically modified version of this compound (probe 2B) that allows for covalent crosslinking to interacting proteins and subsequent tagging with biotin for purification.

  • Cell Lysis: HEK293 cells are lysed to prepare a protein extract.

  • Incubation with Probe: The cell lysate is incubated with the this compound derivative probe 2B.

  • UV Crosslinking: The mixture is exposed to UV light to covalently link the probe to its binding partners.

  • Click Chemistry: A biotin tag is attached to the probe-protein complexes via click chemistry.

  • Avidin Pulldown: The biotinylated complexes are purified using avidin-coated magnetic beads.

  • Elution and Analysis: The bound proteins are eluted and identified using mass spectrometry (LC-MS/MS).

Approach 2: this compound-Coupled Magnetic Nanobeads

In this parallel strategy, a derivative of this compound is covalently linked to magnetic nanobeads.

  • Bead Preparation: this compound derivative is coupled to polymer-coated affinity magnetic (FG) nanobeads.

  • Incubation with Lysate: HEK293 cell lysates are incubated with the PA-FG beads.

  • Washing: The beads are washed extensively to remove non-specific binders.

  • Elution: Bound proteins are eluted by boiling in SDS-PAGE loading buffer.

  • Analysis: The eluted proteins are separated by SDS-PAGE, visualized with Coomassie Brilliant Blue staining, and the corresponding bands are excised for identification by mass spectrometry.

Validation of the Interaction: Surface Plasmon Resonance (SPR)

SPR was used to confirm and quantify the direct binding of this compound to HNRNPK.

  • Chip Preparation: A CM5 sensor chip is used. Anti-GST antibody is immobilized on the chip surface.

  • Protein Immobilization: GST-tagged HNRNPK (or GST as a control) is captured and covalently crosslinked to the anti-GST antibody on the sensor chip.

  • RNA Pre-incubation: Total RNA is injected over the chip surface to allow for binding to the immobilized HNRNPK. This step is crucial as the interaction is RNA-dependent.

  • Analyte Injection: Various concentrations of this compound are flowed over the chip surface.

  • Data Analysis: The binding response is measured in response units (RU). The apparent dissociation constant (Kd) is calculated from the sensograms of saturable binding.

Visualizations: Workflows and Signaling Pathways

Experimental Workflows

experimental_workflows cluster_approach1 Approach 1: Affinity Probe cluster_approach2 Approach 2: Affinity Beads cluster_validation Validation: Surface Plasmon Resonance a1 HEK293 Cell Lysate a2 Incubate with This compound Probe (2B) a1->a2 a3 UV Crosslinking a2->a3 a4 Click Chemistry (Biotin Tagging) a3->a4 a5 Avidin Pulldown a4->a5 a6 Mass Spectrometry (LC-MS/MS) a5->a6 b1 HEK293 Cell Lysate b2 Incubate with This compound-FG Beads b1->b2 b3 Wash b2->b3 b4 Elution b3->b4 b5 SDS-PAGE b4->b5 b6 Mass Spectrometry (Excised Bands) b5->b6 c1 Immobilize GST-HNRNPK c2 Pre-incubate with RNA c1->c2 c3 Inject this compound c2->c3 c4 Measure Binding (Kd) c3->c4

Caption: Target identification and validation workflow for the this compound-HNRNPK interaction.

Putative Signaling Pathway Modulation

HNRNPK is a central hub in cellular signaling, influencing the expression of oncogenes and tumor suppressors. It can act as a transcriptional and translational regulator for key proteins such as c-Myc and p21. The binding of this compound to HNRNPK may modulate these activities. Given HNRNPK's role in cancer progression, this interaction could have significant implications.

signaling_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm HNRNPK_n HNRNPK DNA DNA (e.g., c-Myc, p21 promoters) HNRNPK_n->DNA Binds to C-rich regions HNRNPK_c HNRNPK HNRNPK_n->HNRNPK_c Shuttling Transcription Transcription DNA->Transcription mRNA mRNA Transcription->mRNA mRNA_c mRNA (e.g., c-Myc, 15-LOX) HNRNPK_c->mRNA_c Binds to 5' UTR Ribosome Ribosome mRNA_c->Ribosome Translation Translation Ribosome->Translation Protein Protein (e.g., c-Myc, p21) Translation->Protein Cellular_Effects Cellular Effects (e.g., Neuroprotection, Modulation of Cancer Progression) Protein->Cellular_Effects PA This compound PA->HNRNPK_n Modulates Activity? PA->HNRNPK_c Modulates Activity? RNA RNA RNA->HNRNPK_n Required for PA binding RNA->HNRNPK_c Required for PA binding

Caption: Putative mechanism of this compound modulating HNRNPK-mediated gene expression.

Conclusion and Future Directions

The identification of HNRNPK as a direct, RNA-dependent binding partner of this compound provides a crucial first step in elucidating the molecular mechanisms behind the neuroprotective effects of this marine compound. The established binding affinity and detailed experimental protocols offer a solid foundation for further investigation.

Given the multifaceted role of HNRNPK in cellular processes and its implication in various cancers, the interaction with this compound opens up exciting avenues for therapeutic development beyond neurodegeneration. Future research should focus on:

  • Determining the precise binding site of this compound on the HNRNPK-RNA complex.

  • Investigating how this interaction modulates the downstream signaling pathways regulated by HNRNPK, particularly in cancer cell lines.

  • Exploring the structure-activity relationship of this compound derivatives to develop more potent and selective modulators of HNRNPK activity.

This technical guide serves as a critical resource for scientists and researchers aiming to build upon the current understanding of the this compound and HNRNPK interaction, with the ultimate goal of translating these findings into novel therapeutic strategies.

References

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Marine sponges have long been a prolific source of structurally diverse and biologically active secondary metabolites. Among these, the bromotyrosine alkaloids, particularly psammaplysene A and its related compounds, have garnered significant attention for their potent cytotoxic properties against a range of cancer cell lines. This technical guide provides an in-depth overview of the cytotoxic characteristics of this compound and its analogs, intended for researchers, scientists, and professionals in the field of drug development. This document consolidates quantitative cytotoxicity data, details key experimental methodologies, and visualizes the underlying molecular pathways to serve as a comprehensive resource for advancing research into these promising marine-derived compounds.

Introduction

The relentless pursuit of novel anticancer agents has led researchers to explore the vast chemical diversity of the marine environment. This compound, a brominated tyrosine-derived alkaloid isolated from sponges of the order Verongiida, has emerged as a lead compound due to its significant growth-inhibitory effects on various cancer cells. This guide delves into the core aspects of its cytotoxic activity, including its mechanism of action, and provides practical information for researchers seeking to build upon the existing knowledge.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of this compound and its related alkaloids has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. The following table summarizes the available IC50 values for this compound and its analogs.

CompoundCancer Cell LineCell TypeIC50 (µM)Reference
This compound IshikawaEndometrial Adenocarcinoma~5 (viability decrease)[1]
ECC1Endometrial Adenocarcinoma~5 (viability decrease)[1]
Psammaplysene C THP-1Acute Monocytic Leukemia7[2]
Psammaplysene D THP-1Acute Monocytic Leukemia7[2]
KBOral Epidermoid Carcinoma0.7[3]
Related Bromotyrosine Alkaloid (Compound 1) HTB-26Breast Adenocarcinoma10-50
PC-3Prostate Adenocarcinoma10-50
HepG2Hepatocellular Carcinoma10-50
HCT116Colorectal Carcinoma22.4
Related Bromotyrosine Alkaloid (Compound 2) HTB-26Breast Adenocarcinoma10-50
PC-3Prostate Adenocarcinoma10-50
HepG2Hepatocellular Carcinoma10-50
HCT116Colorectal Carcinoma0.34

Mechanism of Action: The PI3K/AKT/FOXO1 Signaling Axis

Research into the molecular mechanisms underlying the cytotoxicity of this compound has revealed its ability to induce apoptosis in cancer cells. A key signaling pathway implicated in this process is the PI3K/AKT/FOXO1 axis, which is frequently dysregulated in various cancers, including endometrial cancer.

The PI3K/AKT pathway is a critical regulator of cell growth, survival, and proliferation. In many cancers, this pathway is constitutively active, leading to the inhibition of pro-apoptotic factors. One such factor is the Forkhead box O1 (FOXO1) transcription factor. When phosphorylated by activated AKT, FOXO1 is excluded from the nucleus, preventing it from transcribing target genes involved in apoptosis and cell cycle arrest.

This compound has been shown to counteract this pro-survival signaling. It induces the nuclear localization of FOXO1, thereby promoting the transcription of pro-apoptotic genes and leading to programmed cell death. The silencing of FOXO1 has been demonstrated to decrease this compound-induced apoptosis, while its overexpression enhances it, confirming the critical role of FOXO1 in the cytotoxic activity of this marine alkaloid.

G cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 p_AKT p-AKT (Active) PIP3->p_AKT Recruits & Activates AKT AKT AKT (Protein Kinase B) p_FOXO1 p-FOXO1 p_AKT->p_FOXO1 Phosphorylates FOXO1 FOXO1 FOXO1_nuc FOXO1 FOXO1->FOXO1_nuc Nuclear Translocation p_FOXO1->FOXO1 Nuclear Exclusion PsA This compound PsA->p_AKT Inhibits (Mechanism under investigation) Pro_Apoptotic_Genes Pro-Apoptotic Genes (e.g., Bim, Trail) FOXO1_nuc->Pro_Apoptotic_Genes Promotes Transcription Apoptosis Apoptosis Pro_Apoptotic_Genes->Apoptosis Induces

Caption: this compound induced apoptosis via the PI3K/AKT/FOXO1 pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's cytotoxic properties.

Cell Culture and Drug Treatment
  • Cell Lines: Ishikawa and ECC1 endometrial cancer cells are maintained in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.

  • Drug Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments.

Cell Viability Assay
  • Principle: To quantify the effect of this compound on cell viability, a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA but can only enter cells with compromised membranes, characteristic of late apoptosis and necrosis.

  • Procedure:

    • Treat cells with this compound at the desired concentration and for the appropriate duration.

    • Harvest the cells, including both adherent and floating populations.

    • Wash the cells with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Western Blot Analysis for Protein Expression
  • Principle: Western blotting is used to detect and quantify the expression levels of specific proteins, such as FOXO1 and cleaved PARP (a marker of apoptosis).

  • Procedure:

    • Treat cells with this compound.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-FOXO1, anti-cleaved PARP, and a loading control like anti-β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

Experimental and Screening Workflow

The discovery and characterization of cytotoxic marine natural products like this compound typically follow a structured workflow, from initial screening to detailed mechanistic studies.

G cluster_discovery Discovery & Isolation cluster_screening Cytotoxicity Screening cluster_mechanism Mechanism of Action Studies cluster_validation In Vivo Validation Collection Marine Sponge Collection Extraction Crude Extract Preparation Collection->Extraction Fractionation Bioassay-Guided Fractionation Extraction->Fractionation Isolation Pure Compound Isolation (e.g., this compound) Fractionation->Isolation HTS High-Throughput Screening (e.g., MTT Assay) Isolation->HTS Hit_ID Hit Identification (IC50 Determination) HTS->Hit_ID Apoptosis_Assay Apoptosis Assays (Annexin V/PI) Hit_ID->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis Hit_ID->Cell_Cycle Western_Blot Western Blotting (Signaling Pathway Analysis) Apoptosis_Assay->Western_Blot Animal_Models Xenograft Animal Models Western_Blot->Animal_Models

Caption: General workflow for the discovery and evaluation of cytotoxic marine natural products.

Conclusion and Future Directions

This compound and its related alkaloids represent a promising class of marine-derived compounds with potent cytotoxic activity against cancer cells. Their ability to induce apoptosis through the modulation of the PI3K/AKT/FOXO1 signaling pathway highlights a clear mechanism of action that warrants further investigation. Future research should focus on a broader evaluation of this compound's efficacy across a wider range of cancer types, including in vivo studies to assess its therapeutic potential in preclinical models. Furthermore, structure-activity relationship (SAR) studies could lead to the synthesis of novel analogs with improved potency and selectivity, paving the way for the development of new and effective anticancer drugs from the rich chemical arsenal of the marine world.

References

The Psammaplysin Family: A Comprehensive Technical Review of Structure, Bioactivity, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

The marine environment is a vast reservoir of unique chemical structures with significant therapeutic potential. Among these, the psammaplysin family of bromotyrosine-derived alkaloids, primarily isolated from marine sponges of the order Verongiida, has garnered substantial attention from the scientific community.[1][2] These compounds are distinguished by a rare and complex 1,6-dioxa-2-azaspiro[4.6]undecane backbone and exhibit a remarkable spectrum of biological activities, including potent anticancer, antimalarial, antiviral, and antibacterial properties.[2][3][4] This technical guide provides an in-depth review of the psammaplysin family, consolidating current knowledge on their chemical diversity, biological mechanisms, and synthetic strategies for researchers and drug development professionals.

Chemical Structure and Diversity

The psammaplysin scaffold is composed of two key subunits derived from bromotyrosine: a highly substituted 8,10-dibromo-4-hydroxy-9-methoxy-1,6-dioxa-2-azaspiro[4.6]undeca-2,7,9-triene-3-carboxylic acid unit, and a variable bromotyramine fragment, often moloka'iamine. These two subunits are joined by an amide linkage.

The first members of this class, psammaplysins A and B, were isolated in 1983 from the Red Sea sponge Psammaplysilla purpurea. Since then, over 44 distinct compounds have been identified, including related structures classified as ceratinamides, frondoplysins, ceratinadins, and psammaceratins. The structural diversity within the family arises from variations in the bromotyramine side chain, including N-methylation, acylation, and the attachment of unique moieties like the cyclopentene-dione in psammaplysin E or even the dimerization of two psammaplysin A units in psammaceratin A.

Table 1: Selected Psammaplysin Derivatives and Structural Features

CompoundKey Structural ModificationNatural Source (Example)
Psammaplysin A Core structure with a terminal primary amine.Psammaplysilla purpurea
Psammaplysin C N-methylated terminal amine.Aplysinella sp.
Psammaplysin D Isopentadecanoyl group on the terminal amine.Aplysinella sp.
Psammaplysin E Cyclopentene-dione moiety on the terminal amine.Aplysinella sp.
Psammaplysin F N-methylated terminal amine.Aplysinella sp.
Ceratinamide A N-formyl functionality at the terminal amine.Pseudoceratina purpurea
Frondoplysin A Meroterpene moiety attached to the terminal amine.Dysidea frondosa
Psammaceratin A Dimer of two psammaplysin A units linked by a succinamide moiety.Pseudoceratina arabica

Biosynthesis

The unique spiro[4.6]undecane skeleton of psammaplysins is proposed to originate from the amino acid 3,5-dibromo-L-tyrosine. The biosynthetic pathway likely proceeds through an oximino epoxide intermediate. A key step involves a Beckmann-type rearrangement combined with an epoxide ring-opening to form the characteristic 1,6-dioxa-2-azaspiro[4.6]undecane core, a divergence from the pathway that forms the related aerothionin family of compounds.

G cluster_main Proposed Biosynthesis of Psammaplysin Core Tyr 3,5-Dibromo-L-tyrosine Oxide Arene Oxide-Oxepin Intermediate Tyr->Oxide Oxidation & Ring Opening Epoxide Oximino Epoxide Intermediate Oxide->Epoxide Further Modification Core 1,6-dioxa-2-azaspiro[4.6]undecane (Psammaplysin Core) Epoxide->Core Beckmann Rearrangement & Epoxide Ring Opening

Proposed biosynthetic pathway for the psammaplysin core.

Biological Activities and Mechanisms of Action

The psammaplysin family exhibits a wide array of potent biological activities, making them attractive candidates for drug discovery. Their effects are primarily cytotoxic, but also include antimalarial, antiviral, antifouling, and immunosuppressive properties.

Cytotoxic and Anticancer Activity

Many psammaplysin derivatives demonstrate significant growth inhibitory effects against various human cancer cell lines. For instance, psammaceratin A and psammaplysin A show potent activity against colon (HCT 116), cervical (HeLa), and breast (MDA-MB-231) cancer cells, with IC50 values in the low micromolar range.

The mechanism of action for some members of the broader psammaplin class (sulfur-containing bromotyrosine dimers) has been linked to the inhibition of class I histone deacetylases (HDACs), particularly HDAC3. Inhibition of HDAC3 by psammaplin A leads to the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that upregulates the expression of antioxidant enzymes like catalase and Nrf2. This pathway helps mitigate oxidative stress in neuronal cells, suggesting a neuroprotective role, and connects HDAC inhibition to PPARγ signaling.

G cluster_pathway Psammaplin A Signaling Pathway in Neuroprotection Psa Psammaplin A HDAC3 HDAC3 (Histone Deacetylase 3) Psa->HDAC3 Inhibits PPARg PPARγ (Peroxisome Proliferator- Activated Receptor γ) HDAC3->PPARg Represses ARE Antioxidant Response Element (Gene Expression) PPARg->ARE Activates Enzymes Upregulation of Antioxidant Enzymes (e.g., Catalase, Nrf2, GPx) ARE->Enzymes Stress Oxidative Stress Enzymes->Stress Reduces Protect Neuroprotection Stress->Protect

Psammaplin A inhibits HDAC3, activating PPARγ and antioxidant gene expression.

Table 2: Quantitative Biological Activity of Selected Psammaplysins

CompoundTarget/Cell LineActivity TypeValue (µM)Reference
Psammaceratin A HCT 116 (Colon Cancer)IC503.1
MDA-MB-231 (Breast Cancer)IC505.25
Psammaplysin A HCT 116 (Colon Cancer)IC505.1
MDA-MB-231 (Breast Cancer)IC503.90
Psammaplysin E KB (Oral Cancer)Cytotoxicity5 µg/mL
LoVo (Colon Cancer)Cytotoxicity5 µg/mL
19-hydroxypsammaplysin E P. falciparum (3D7)IC506.4
Frondoplysin A PTP1B (Protein-Tyrosine Phosphatase 1B)IC500.39
Psammaplysin F S. aureus (MRSA)MIC40-80
Structure-Activity Relationships (SAR)

Preliminary SAR studies indicate that modifications to the terminal amine side chain significantly impact bioactivity. For example, the N-methyl group in psammaplysin F and the urea moiety in other derivatives are considered important for their activity. Conversely, high lipophilicity, such as the long acyl chain in psammaplysin D, can lead to a lack of activity (GI50 > 10 µM). The free terminal amine at position C-20 in psammaplysin F has been shown to be crucial for its antibacterial activity.

Experimental Protocols: Isolation and Synthesis

The complex structure and potent bioactivities of psammaplysins have made them formidable targets for both natural product isolation and total synthesis.

General Isolation and Purification Protocol

The isolation of psammaplysins from sponge biomass typically follows a multi-step extraction and chromatographic purification process.

G cluster_iso General Isolation Workflow for Psammaplysins Start Sponge Biomass (e.g., Pseudoceratina sp.) Ext Extraction (e.g., MeOH/CH2Cl2) Start->Ext Part Solvent Partitioning (e.g., Hexane, EtOAc, BuOH) Ext->Part VLC VLC / Flash Chromatography (Silica or C18) Part->VLC Bioactive Fraction HPLC Preparative HPLC (C18, gradient elution) VLC->HPLC End Pure Psammaplysin Compounds HPLC->End

A typical workflow for the isolation of psammaplysins from marine sponges.

Methodology:

  • Extraction: The freeze-dried and ground sponge material is exhaustively extracted with a solvent mixture, typically methanol (MeOH) and dichloromethane (CH2Cl2). The resulting solution is concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (BuOH), to separate compounds based on polarity. The bioactive fractions (often the EtOAc and BuOH fractions) are retained.

  • Initial Chromatography: The active fraction is subjected to Vacuum Liquid Chromatography (VLC) or Flash Chromatography on silica gel or reversed-phase (C18) silica, using a gradient solvent system (e.g., hexane to EtOAc or water to MeOH) to yield semi-purified fractions.

  • Final Purification: Final purification of individual psammaplysin compounds is achieved using High-Performance Liquid Chromatography (HPLC), typically on a preparative C18 column with a gradient elution of acetonitrile or methanol in water, often with a trifluoroacetic acid (TFA) modifier.

Total Synthesis Protocols

The total synthesis of psammaplysins remained an unsolved challenge for nearly 40 years after their discovery, a testament to the difficulty of constructing the densely functionalized 5/7-spiroisoxazoline-oxepine core. Recent breakthroughs have established viable synthetic routes. Two key strategies have emerged: a Henry reaction/Baeyer-Villiger oxidation sequence and a dipolar cycloaddition approach.

A. Key Protocol: Henry Reaction and Baeyer-Villiger Oxidation (Magauer Group)

This was the first successful total synthesis of psammaplysin A. The core of the strategy was to build the C7-hydroxylated isoxazoline scaffold first and then expand the attached six-membered ring into the seven-membered dihydrooxepine.

  • Step 1: Diastereoselective Henry Reaction/Cyclization:

    • Objective: To construct the C7-hydroxylated spirocyclic isoxazoline scaffold in one step.

    • Methodology: A cyclohexanone-derived aldehyde is reacted with a nitroalkane via a Henry (nitro-aldol) reaction followed by an intramolecular O-alkylation. Performing the reaction in acetonitrile at -25 °C is critical for achieving high diastereoselectivity. This avoids the use of a nitrile oxide cycloaddition which proved problematic for installing the C7 hydroxyl group.

  • Step 2: Baeyer-Villiger Ring Expansion:

    • Objective: To form the seven-membered dihydrooxepine ring.

    • Methodology: The spirocyclic ketone intermediate is subjected to a regioselective Baeyer-Villiger oxidation. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are used to insert an oxygen atom adjacent to the carbonyl, expanding the six-membered ring to a seven-membered lactone, thereby creating the core dihydrooxepine-spiroisoxazoline (DOSI) motif.

  • Step 3: Side-Chain Coupling and Deprotection:

    • Objective: To attach the bromotyramine side chain and complete the synthesis.

    • Methodology: The lactone is converted to a carboxylic acid, which is then coupled with the protected moloka'iamine side chain using standard peptide coupling reagents. A final deprotection sequence removes protecting groups to furnish psammaplysin A.

B. Key Protocol: Dipolar Cycloaddition (Smith Group)

This approach utilizes a [3+2] dipolar cycloaddition to form the spiroisoxazoline ring, tackling the challenge of the C7 hydroxyl group by using a novel dipolarophile.

  • Step 1: Synthesis of Enediol Diether Dipolarophile:

    • Objective: To create a suitable seven-membered ring precursor for the cycloaddition.

    • Methodology: A seven-membered lactone is converted to an unusual enediol diether. This substrate is specifically designed to undergo the subsequent cycloaddition reaction.

  • Step 2: [3+2] Dipolar Cycloaddition:

    • Objective: To construct the 5/7-spiroisoxazoline core.

    • Methodology: The enediol diether is reacted with a nitrile oxide, generated in situ. This cycloaddition reaction forms the spirocyclic core of the psammaplysin molecule.

  • Step 3: Oxidative Functionalization and Side-Chain Coupling:

    • Objective: To install the remaining functional groups and attach the side chain.

    • Methodology: A series of carefully controlled oxidative transformations are performed to install the correct functionality on the spirocycle. The resulting advanced intermediate is then coupled with various tyramine-derived amines, allowing for a divergent synthesis of multiple family members, including psammaplysins A, M, O, Q, and ceratinamide A.

G cluster_synth Comparative Synthetic Strategies for Psammaplysin Core cluster_A Henry/Baeyer-Villiger Route cluster_B Dipolar Cycloaddition Route Start Simple Starting Materials Henry Diastereoselective Henry Reaction Start->Henry Dipolarophile Enediol Diether Synthesis Start->Dipolarophile BV Baeyer-Villiger Oxidation Henry->BV Ring Expansion Core DOSI Core Structure BV->Core Cyclo [3+2] Cycloaddition Dipolarophile->Cyclo Cyclo->Core Final Psammaplysin Family Members Core->Final Side-chain Coupling

Key strategies for the total synthesis of the psammaplysin core structure.

Conclusion and Future Perspectives

The psammaplysin family of marine natural products represents a structurally unique and biologically significant class of compounds. Their potent and diverse pharmacological profiles, particularly their anticancer activities, underscore their value as lead compounds in drug discovery. The recent breakthroughs in their total synthesis have opened the door for the preparation of previously inaccessible family members and the design of novel, simplified, or more potent analogs. Future research should focus on elucidating the specific molecular targets for their cytotoxic effects, expanding SAR studies through the synthesis of targeted libraries, and optimizing their drug-like properties to translate their therapeutic potential into clinical applications.

References

Psammaplysene A: A Marine-Derived Compound with Anti-Prion Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Prion diseases, a group of fatal neurodegenerative disorders, are characterized by the misfolding of the cellular prion protein (PrPC) into a pathogenic, infectious conformer (PrPSc). The relentless progression and lack of effective therapies underscore the urgent need for novel therapeutic agents. Psammaplysene A, a bromotyrosine derivative isolated from marine sponges, has emerged as a promising candidate. Initially recognized for its potent neuroprotective properties, recent groundbreaking research has unveiled its direct anti-prion activity. This technical guide synthesizes the current scientific evidence on this compound as a potential anti-prion agent, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used to ascertain its effects.

Introduction to this compound and Prion Diseases

Prion diseases are transmissible spongiform encephalopathies that cause progressive neuronal loss and are invariably fatal. The core pathogenic event is the conversion of the host's α-helix-rich PrPC into a β-sheet-rich, aggregation-prone PrPSc. This conversion initiates a self-propagating cascade, leading to the accumulation of toxic PrPSc aggregates in the central nervous system.

This compound (PA) is a natural compound derived from marine sponges of the Psammaplysilla species. It was first identified for its ability to induce FOXO1 nuclear localization and has since been characterized as a potent neuroprotective agent in various in vitro and in vivo models of neurodegeneration.[1]

Mechanism of Action: Targeting HNRNPK, a Limiter of Prion Propagation

The neuroprotective effects of this compound are mediated through its direct interaction with Heterogeneous Nuclear Ribonucleoprotein K (HNRNPK).[1] HNRNPK is a multi-functional RNA-binding protein involved in a wide array of cellular processes, including transcription, splicing, and translation.[1]

Crucially, a genome-wide RNA interference (RNAi) screen identified HNRNPK as a prominent limiter of prion propagation.[2][3] This discovery established a direct link between the known target of this compound and the core pathology of prion diseases. Downregulation of HNRNPK was found to increase PrPSc levels, suggesting that HNRNPK plays an intrinsic role in suppressing prion replication.

This compound binds to HNRNPK in an RNA-dependent manner, and it is proposed that this interaction enhances HNRNPK's natural anti-prion function, thereby reducing PrPSc accumulation and protecting neurons from cytotoxicity.

PSA This compound HNRNPK HNRNPK PSA->HNRNPK Binds & Enhances Function Neuroprotection Neuroprotection PSA->Neuroprotection PrPSc_Prop PrPSc Propagation HNRNPK->PrPSc_Prop Limits Neurotoxicity Neurotoxicity PrPSc_Prop->Neurotoxicity

Figure 1. Proposed mechanism of this compound's anti-prion activity.

Quantitative Data on Anti-Prion Efficacy

This compound has demonstrated significant anti-prion activity across multiple experimental platforms, from cell-based assays to invertebrate models. The following table summarizes the key quantitative findings.

Experimental System Assay Type Metric Result Reference
Prion-Infected CellsPrPSc InhibitionIC500.3 µM
RML Prion-Infected GT-1/7 CellsPrPSc Reduction% ReductionDose-dependent reduction of PrPSc
RML Prion-Infected Cerebellar Organotypic Culture Slices (COCS)PrPSc Reduction% ReductionSignificant reduction at 1 µM
Prion-Infected Drosophila melanogasterLocomotor FunctionPerformance IndexSignificant improvement at 0.5 mM

Detailed Experimental Protocols

The anti-prion potential of this compound was evaluated using a range of specialized experimental models. The methodologies for these key experiments are detailed below.

PrPSc Inhibition in Cell Culture

This assay quantifies the ability of a compound to reduce the levels of proteinase K (PK)-resistant PrPSc in a chronically prion-infected neuronal cell line.

  • Cell Line: Mouse neuroblastoma cells (e.g., N2a) or GT-1/7 cells, chronically infected with a specific prion strain (e.g., RML or 22L).

  • Treatment: Infected cells are seeded in multi-well plates and treated with a range of concentrations of this compound (or vehicle control, e.g., DMSO) for a period of several days.

  • Cell Lysis and Proteinase K Digestion: After treatment, cells are lysed. A portion of the lysate is treated with Proteinase K (typically 20-50 µg/ml for 30-60 minutes at 37°C) to digest PrPC and other cellular proteins, leaving the resistant PrPSc core.

  • Detection: PrPSc levels are detected by Western blotting or dot blotting using a PrP-specific antibody (e.g., POM1).

  • Quantification: The intensity of the PrPSc signal is quantified using densitometry and normalized to a loading control (e.g., actin). The IC50 value is calculated as the concentration of this compound that reduces the PrPSc signal by 50% compared to the vehicle-treated control.

Cerebellar Organotypic Culture Slices (COCS)

COCS are ex vivo models that preserve the complex cytoarchitecture of the cerebellum and can faithfully reproduce key aspects of prion pathology, including PrPSc accumulation and neurodegeneration.

  • Slice Preparation: Cerebellar slices (typically 350 µm thick) are prepared from 10-12 day-old mouse pups (e.g., tga20 mice, which overexpress PrPC).

  • Infection: Slices are exposed to a brain homogenate from prion-infected (e.g., RML strain) or non-infected animals for 1 hour.

  • Culturing and Treatment: Slices are cultured on porous membranes. Treatment with this compound (e.g., 1 µM) is initiated after a stable infection is established (e.g., 21 days post-infection) and is replenished with each media change.

  • Analysis: After a set period (e.g., at 35 days post-infection), slices are harvested. Homogenates are prepared and analyzed for PK-resistant PrPSc by Western blot, as described for cell cultures. Neurodegeneration can be assessed by immunostaining for neuronal markers like NeuN.

Drosophila melanogaster Prion Model

Drosophila models offer a powerful platform for in vivo testing of therapeutic compounds due to their short lifespan and well-characterized genetics.

  • Fly Model: Transgenic flies are generated that express a mammalian PrP (e.g., ovine PrP) in their nervous system under the control of a GAL4/UAS system.

  • Infection and Treatment: Prion infection is induced by feeding larvae with prion-containing brain homogenate. Following eclosion, adult flies are transferred to food containing this compound (e.g., 0.5 mM, 0.75 mM, 1 mM) or a vehicle control.

  • Locomotor Assay (Negative Geotaxis): The functional effect of the compound is assessed by measuring the flies' climbing ability. Groups of flies are placed in a vertical vial and tapped to the bottom. The number of flies that climb past a certain height within a specific time is recorded. This is repeated at regular intervals throughout the flies' lifespan, and a "Performance Index" is calculated.

  • Biochemical Analysis: At the end of the experiment, fly head homogenates can be analyzed for PrPSc levels using techniques like RT-QuIC (Real-Time Quaking-Induced Conversion) to confirm the compound's effect on prion replication.

cluster_0 In Vitro / Ex Vivo cluster_1 In Vivo CellAssay Cell-Based Assay (e.g., ScN2a) COCS Cerebellar Organotypic Slice Culture (COCS) CellAssay->COCS Confirmation in Tissue Context Drosophila Drosophila Model COCS->Drosophila Initial In Vivo Efficacy Mammal Mammalian Model (e.g., Mouse) Drosophila->Mammal Preclinical Validation

Figure 2. General experimental workflow for anti-prion drug discovery.

Conclusion and Future Directions

The compelling evidence presented here establishes this compound as a viable lead compound for the development of anti-prion therapeutics. Its novel mechanism of action—enhancing the function of HNRNPK, a newly discovered endogenous limiter of prion propagation—offers a promising new strategy for combating these devastating diseases. The compound's efficacy has been demonstrated in cell-based, ex vivo, and in vivo models, highlighting its robust anti-prion activity.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency and drug-like properties of the this compound scaffold.

  • Mammalian In Vivo Studies: To validate the efficacy of this compound or its derivatives in established mouse models of prion disease.

  • Pharmacokinetic and Pharmacodynamic Profiling: To assess the compound's ability to cross the blood-brain barrier and engage its target in the central nervous system.

  • Elucidation of Downstream Mechanisms: To further understand how HNRNPK limits prion propagation and how this function is modulated by this compound.

References

Foundational Research on Bromotyrosine Alkaloids from Porifera: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marine sponges of the phylum Porifera are a prolific source of unique and biologically active secondary metabolites. Among these, bromotyrosine alkaloids, predominantly isolated from sponges of the order Verongida, have garnered significant scientific interest. First discovered in 1913, this diverse class of compounds is characterized by the presence of one or more brominated tyrosine residues. Their remarkable structural diversity is matched by a wide spectrum of pharmacological activities, including potent anticancer, antimicrobial, and enzyme-inhibitory properties, making them promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of the foundational research on bromotyrosine alkaloids, with a focus on their isolation, structure elucidation, biological activities, and the molecular pathways they modulate.

Data Presentation: Quantitative Bioactivity of Bromotyrosine Alkaloids

The biological efficacy of bromotyrosine alkaloids has been quantified against a variety of targets, including cancer cell lines, pathogenic microbes, and key enzymes. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values for a selection of these compounds.

Table 1: Anticancer Activity of Selected Bromotyrosine Alkaloids

CompoundCancer Cell LineActivity (IC50)Reference
Aeroplysinin-1MCF-7 (Breast)0.8 µM[1]
Aplysinopsin analogUACC-257 (Melanoma)13.3 nM
Aplysinopsin analogOVCAR-8 (Ovarian)19.5 nM
Psammaplysin AVariousPotent (nM range)[2]
Fistularin-3P388 (Leukemia)0.05 µg/mL
14-debromo-11-deoxyfistularin-3KB-3168.8 µM
Aplysinin AKB-3125.8 µM
Aplysinin AMCF-777.5 µM
Psammaplysene DKB0.7 µM[3]

Table 2: Antimicrobial Activity of Selected Bromotyrosine Alkaloids

CompoundMicroorganismActivity (MIC)Reference
Aeroplysinin-1Staphylococcus aureus6.25 µg/mL
Aeroplysinin-1Bacillus subtilis3.12 µg/mL
Purpuramine RStaphylococcus aureus16 µg/mL
EXEG1706Various clinical isolates2.5-25 µg/mL[4]

Table 3: Enzyme Inhibitory Activity of Selected Bromotyrosine Alkaloids

CompoundEnzymeActivity (IC50)Reference
Psammaplin AHistone Deacetylase 1 (HDAC1)45 nM
Psammaplin ADNA Methyltransferases18.6 nM
Fistularin 1Acetylcholinesterase47.5 µM
Isoanomoian AAcetylcholinesterase70 µM[1]
Aplyzanzine AAcetylcholinesterase104 µM
Aplysamine 2Acetylcholinesterase1.3 µM
Purealidin QAcetylcholinesterase1.2 µM

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of bromotyrosine alkaloid bioactivity.

Isolation and Purification of Bromotyrosine Alkaloids

The following is a general workflow for the isolation and purification of bromotyrosine alkaloids from marine sponges.

G Sponge Sponge Collection and Freeze-Drying Extraction Extraction (e.g., CH2Cl2/MeOH) Sponge->Extraction Partitioning Solvent Partitioning (e.g., n-BuOH/H2O) Extraction->Partitioning VLC Vacuum Liquid Chromatography (VLC) Partitioning->VLC Sephadex Size-Exclusion Chromatography (Sephadex LH-20) VLC->Sephadex HPLC High-Performance Liquid Chromatography (HPLC - C18) Sephadex->HPLC Pure_Compound Pure Bromotyrosine Alkaloid HPLC->Pure_Compound

General workflow for bromotyrosine alkaloid purification.

Protocol 1: General Extraction and Fractionation

  • Sample Preparation: Collect the marine sponge (e.g., Aplysina or Pseudoceratina species) and immediately freeze-dry the specimen to remove water.

  • Extraction: Exhaustively extract the lyophilized sponge material (e.g., 100 g) with a 1:1 mixture of dichloromethane (CH2Cl2) and methanol (MeOH) at room temperature for 24 hours. Repeat the extraction process three times.

  • Solvent Partitioning: Combine the extracts and evaporate the solvent under reduced pressure. Partition the resulting residue between n-butanol (n-BuOH) and water (H2O).

  • Initial Fractionation: Subject the n-BuOH fraction to Vacuum Liquid Chromatography (VLC) on silica gel, eluting with a stepwise gradient of solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).

  • Size-Exclusion Chromatography: Further purify the bioactive fractions using size-exclusion chromatography on a Sephadex LH-20 column with methanol as the mobile phase.

  • High-Performance Liquid Chromatography (HPLC): The final purification is achieved by reversed-phase HPLC (RP-HPLC) on a C18 column using a gradient of acetonitrile or methanol in water, often with 0.1% trifluoroacetic acid (TFA) as a modifier.

Yields: The yield of bromotyrosine alkaloids can vary significantly depending on the sponge species, collection location, and purification protocol. Reported yields for some compounds are in the range of 0.1% to 1% of the dry weight of the sponge.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol 2: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the bromotyrosine alkaloids in the culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against the logarithm of the compound concentration.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol 3: Broth Microdilution Assay

  • Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the bromotyrosine alkaloids in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension adjusted to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition Assay: Acetylcholinesterase (AChE) Inhibition

Ellman's method is a colorimetric assay used to measure the activity of acetylcholinesterase (AChE) and to screen for its inhibitors.

Protocol 4: AChE Inhibition Assay

  • Reagent Preparation: Prepare solutions of phosphate buffer (pH 8.0), acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the AChE enzyme.

  • Assay Procedure: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound (bromotyrosine alkaloid) solution to each well.

  • Enzyme Addition: Add the AChE enzyme solution to initiate the reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.

  • Absorbance Measurement: Measure the absorbance of the yellow product at 412 nm at regular intervals.

  • Data Analysis: Calculate the rate of the reaction for each concentration of the test compound. Determine the percentage of inhibition of AChE activity compared to a control without the inhibitor. The IC50 value can be calculated from a dose-response curve.

Signaling Pathways and Molecular Mechanisms

Bromotyrosine alkaloids exert their diverse biological effects by modulating key signaling pathways involved in cell proliferation, survival, inflammation, and metabolism.

Inhibition of NF-κB Signaling Pathway by Aeroplysinin-1

Aeroplysinin-1 has been shown to impair the inflammatory response in endothelial cells by inhibiting the NF-κB signaling pathway. It targets the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This leads to the retention of the NF-κB (p65/p50) dimer in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes. Aeroplysinin-1 also inhibits the PI3K/Akt pathway, which can contribute to the suppression of NF-κB activation.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK complex TNFR->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p65/p50) Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Aeroplysinin1 Aeroplysinin-1 Aeroplysinin1->IKK Inhibition Aeroplysinin1->NFkB_nuc Inhibition of Translocation DNA DNA NFkB_nuc->DNA Binding Inflammation Pro-inflammatory Gene Expression DNA->Inflammation

Aeroplysinin-1 inhibits the NF-κB signaling pathway.
Activation of Wnt Signaling Pathway by Psammaplin A

Psammaplin A is a potent inhibitor of histone deacetylases (HDACs). By inhibiting HDACs, Psammaplin A can lead to a general increase in transcription activity, which includes the activation of the Wnt signaling pathway. This can result in the nuclear translocation of β-catenin and the subsequent transcription of Wnt target genes.

G PsammaplinA Psammaplin A HDAC HDAC PsammaplinA->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Chromatin Chromatin (Relaxed) Histones->Chromatin Leads to Transcription Increased Transcription Chromatin->Transcription Wnt_Pathway Wnt Signaling Pathway Activation Transcription->Wnt_Pathway

Psammaplin A activates Wnt signaling via HDAC inhibition.
Activation of PPARγ Signaling by Psammaplins

Psammaplin A and its analogs have been identified as activators of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a key role in metabolism and inflammation. Activation of PPARγ by psammaplins can lead to the enhanced gene expression of antioxidant enzymes, suggesting therapeutic potential for conditions involving oxidative stress.

G Psammaplins Psammaplins PPARg PPARγ Psammaplins->PPARg Activation RXR RXR PPARg->RXR PPRE PPRE (DNA) RXR->PPRE Binding Antioxidant_Genes Antioxidant Gene Expression (e.g., Catalase, Nrf2) PPRE->Antioxidant_Genes

Psammaplins activate the PPARγ signaling pathway.
Induction of Apoptosis

Several bromotyrosine alkaloids, including aplysinopsin analogs, have demonstrated the ability to induce apoptosis in cancer cells. One of the key mechanisms is the suppression of anti-apoptotic proteins like Bcl-2. This disrupts the balance of pro- and anti-apoptotic proteins, leading to the activation of the caspase cascade and programmed cell death.

G Aplysinopsin Aplysinopsin Analogs Bcl2 Bcl-2 (Anti-apoptotic) Aplysinopsin->Bcl2 Suppression Bax Bax/Bak (Pro-apoptotic) Bcl2->Bax Inhibition Mitochondrion Mitochondrion Bax->Mitochondrion Pore formation CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspases Caspase Cascade CytochromeC->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis

Induction of apoptosis by suppression of Bcl-2.

Conclusion and Future Directions

Bromotyrosine alkaloids from marine sponges represent a vast and structurally diverse source of bioactive compounds with significant therapeutic potential. Their demonstrated activities against cancer cells, pathogenic microbes, and key enzymes highlight their promise as lead structures for the development of new drugs. The elucidation of their mechanisms of action, including the modulation of critical signaling pathways such as NF-κB, Wnt, PPARγ, and apoptosis, provides a solid foundation for targeted drug design and optimization.

Future research should focus on several key areas:

  • Expansion of Chemical Diversity: Continued exploration of marine sponges from diverse geographical locations is likely to yield novel bromotyrosine alkaloids with unique structural features and enhanced biological activities.

  • Mechanism of Action Studies: Further in-depth studies are needed to fully elucidate the molecular targets and signaling pathways of many bromotyrosine alkaloids.

  • Structure-Activity Relationship (SAR) Studies: The synthesis of analogs and derivatives will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these natural products.

  • Preclinical and Clinical Development: Promising candidates should be advanced through preclinical and clinical trials to evaluate their safety and efficacy in treating human diseases.

The foundational research summarized in this guide underscores the immense potential of bromotyrosine alkaloids as a source of new therapeutic agents. Continued investigation in this field is essential to unlock their full potential for the benefit of human health.

References

Methodological & Application

Total Synthesis and Purification of Psammaplysene A: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides a comprehensive overview of the total synthesis and purification protocols for psammaplysene A, a marine-derived natural product with significant biological activity. The methodologies outlined are intended for researchers, scientists, and professionals in the field of drug development and natural product synthesis. This document details the chemical pathways, experimental procedures, and purification strategies, supported by quantitative data and visual diagrams to facilitate understanding and replication.

This compound, a dibromotyrosine-derived metabolite isolated from the marine sponge Psammaplysilla sp., has garnered interest for its potent biological activities, including the inhibition of FOXO1a-mediated nuclear export.[1][2] Its limited availability from natural sources necessitates efficient and scalable synthetic routes to enable further investigation into its therapeutic potential.

Total Synthesis of this compound

A flexible and efficient total synthesis of this compound has been developed, starting from the readily available precursor, 4-iodophenol. The synthetic strategy involves the preparation of two key fragments that are subsequently coupled to form the this compound scaffold.[1][2] An alternative concise synthesis has also been reported, achieving a 50% overall yield in five steps.[3]

Synthetic Workflow

The synthesis culminates in a final amide coupling step to assemble the complete psammaplysene skeleton. This transformation generates this compound in high yield.

This compound Total Synthesis Workflow 4-Iodophenol 4-Iodophenol Fragment_A Key Fragment A 4-Iodophenol->Fragment_A Fragment_B Key Fragment B 4-Iodophenol->Fragment_B Coupling Amide Coupling (DEPC, Et3N, THF) Fragment_A->Coupling Fragment_B->Coupling Psammaplysene_A This compound Coupling->Psammaplysene_A

Caption: Workflow for the total synthesis of this compound.

Key Reaction Yields
Reaction StepProductYield (%)
Amide CouplingThis compound89%
Ns-deprotection (for Psammaplysene B synthesis)Psammaplysene B86%
Data sourced from Georgiades & Clardy, 2005.

Purification Protocols

The purification of synthetic this compound is crucial to obtain a sample with high purity for biological assays and further studies. The primary method employed is chromatographic fractionation.

Experimental Protocol: Chromatographic Purification
  • Sample Preparation: The crude reaction mixture containing this compound is concentrated under reduced pressure.

  • Chromatography: The residue is subjected to column chromatography.

    • Stationary Phase: Silica gel is a commonly used stationary phase.

    • Mobile Phase: A gradient of solvents, such as a mixture of hexanes and ethyl acetate, is typically used to elute the compound of interest. The specific gradient will depend on the polarity of the crude mixture.

  • Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to identify those containing the pure product.

  • Solvent Removal: The fractions containing pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified solid.

  • Purity Confirmation: The purity and identity of the final compound are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The spectroscopic data of the synthetic sample should match those of the natural product.

Biological Activity and Signaling Pathway

This compound has been identified as a potent inhibitor of the nuclear export of the Forkhead box protein O1a (FOXO1a). FOXO1a is a transcription factor that, when localized in the nucleus, can regulate the expression of genes involved in apoptosis and cell cycle arrest. The PI3K/PTEN signaling pathway is a key upstream regulator of FOXO1a's subcellular localization. Loss of PTEN function leads to the export of FOXO1a from the nucleus, thereby inhibiting its tumor-suppressive functions. This compound counteracts this by enforcing the nuclear localization of FOXO1a. Furthermore, studies have identified the heterogeneous nuclear ribonucleoprotein K (HNRNPK) as a direct binding target of this compound.

This compound Signaling Pathway cluster_0 Upstream Signaling cluster_1 FOXO1a Regulation PI3K PI3K Akt Akt PI3K->Akt activates PTEN PTEN PTEN->Akt inhibits FOXO1a_nucleus FOXO1a (Nucleus) Akt->FOXO1a_nucleus promotes export FOXO1a_cytoplasm FOXO1a (Cytoplasm) FOXO1a_nucleus->FOXO1a_cytoplasm Nuclear Export Gene_Expression Apoptosis & Cell Cycle Arrest Genes FOXO1a_nucleus->Gene_Expression activates Psammaplysene_A This compound HNRNPK HNRNPK Psammaplysene_A->HNRNPK binds HNRNPK->FOXO1a_cytoplasm inhibits export

Caption: this compound's role in the FOXO1a signaling pathway.

This application note provides a foundational guide for the synthesis and purification of this compound. Researchers are encouraged to consult the primary literature for more detailed experimental conditions and characterization data. The provided protocols and diagrams serve as a valuable resource for the scientific community engaged in the study of this promising natural product.

References

Application Notes and Protocols for the Synthesis of Novel Psammaplysene A Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods for synthesizing psammaplysene A and its derivatives. This document includes detailed experimental protocols, quantitative data summarized in tables for comparative analysis, and visualizations of the synthetic pathways and relevant biological signaling cascades.

Introduction

This compound is a bromotyrosine-derived marine natural product isolated from the sponge Psammaplysilla sp.. It has garnered significant interest in the scientific community due to its potent biological activities, including the inhibition of FOXO1a (Forkhead box protein O1) nuclear export and its interaction with the RNA-binding protein HNRNPK (heterogeneous nuclear ribonucleoprotein K). These properties make this compound and its derivatives promising candidates for further investigation in drug discovery programs, particularly in the areas of cancer and neurodegenerative diseases. This document outlines established total synthesis routes for this compound and provides a framework for the rational design and synthesis of novel derivatives.

Synthetic Strategies for this compound and Derivatives

The total synthesis of this compound has been achieved through several distinct strategies. Two prominent approaches are highlighted here: the methods developed by Georgiades and Clardy (2005) and a more recent, efficient synthesis by Xu and colleagues (2018). These routes offer flexibility for the generation of diverse analogs.

Summary of Synthetic Yields

The following table summarizes the reported yields for the key steps in the total synthesis of this compound by different research groups. This allows for a direct comparison of the efficiency of each synthetic route.

Synthetic Route Key Intermediate/Final Product Number of Steps Overall Yield (%) Reference
Georgiades and Clardy, 2005This compound~10 (from 4-iodophenol)Not explicitly stated[1][2]
Xu et al., 2018This compound550[3][4][5]

Experimental Protocols

The following are detailed protocols for key reactions in the synthesis of this compound, adapted from the literature.

Protocol 1: Synthesis of this compound via the Method of Xu et al. (2018)

This concise synthesis utilizes a convergent approach, preparing two key fragments which are then coupled to form the final product.

Synthesis of the Acid Fragment:

  • Step 1: Knoevenagel Condensation: To a solution of 3,5-dibromo-4-hydroxybenzaldehyde in a suitable solvent, add an appropriate active methylene compound (e.g., malonic acid) and a catalytic amount of a base (e.g., piperidine). Reflux the mixture for a specified time, then cool and acidify to precipitate the cinnamic acid derivative.

  • Step 2: O-Alkylation: Treat the resulting phenolic cinnamic acid derivative with a protected 3-bromopropylamine in the presence of a base (e.g., K2CO3) in a polar aprotic solvent (e.g., DMF) to yield the ether-linked side chain.

  • Step 3: Deprotection: Remove the protecting group from the amine to afford the final acid fragment.

Synthesis of the Amine Fragment:

  • Step 1: Bromination of Tyramine: Treat tyramine with a brominating agent (e.g., N-bromosuccinimide) in a suitable solvent to obtain 3,5-dibromotyramine.

  • Step 2: Reductive Amination: React the 3,5-dibromotyramine with an appropriate aldehyde or ketone in the presence of a reducing agent (e.g., sodium cyanoborohydride) to introduce the desired N-alkyl group.

  • Step 3: O-Alkylation: Similar to the acid fragment, alkylate the phenolic hydroxyl group with a protected 3-bromopropylamine.

  • Step 4: Deprotection: Remove the amine protecting group to yield the final amine fragment.

Final Coupling:

  • Amide Bond Formation: Couple the acid and amine fragments using a standard peptide coupling reagent (e.g., DIC/DMAP) in an inert solvent (e.g., DCM) with a base (e.g., triethylamine) to yield this compound.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Protocol 2: Key Steps from the Georgiades and Clardy (2005) Synthesis

This route employs a flexible strategy starting from 4-iodophenol, allowing for the synthesis of both this compound and B.

Key Transformations:

  • Sonogashira Coupling: Coupling of a protected 4-iodophenol derivative with a terminal alkyne to introduce a carbon-carbon triple bond.

  • Aminolysis: Conversion of an ester to an amide by reaction with an amine.

  • Amide Coupling: The final step involves the coupling of two advanced intermediates using diethylphosphocyanidate under basic conditions to form the central amide bond of this compound.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects through at least two distinct mechanisms: the inhibition of FOXO1a nuclear export and direct binding to HNRNPK.

Inhibition of FOXO1a Nuclear Export

FOXO1a is a transcription factor that, when localized in the nucleus, can activate genes involved in apoptosis and cell cycle arrest. In many cancers, FOXO1a is actively exported from the nucleus to the cytoplasm, thus preventing its tumor-suppressive functions. This compound has been shown to inhibit this nuclear export, leading to the nuclear accumulation of FOXO1a and the subsequent activation of its downstream targets.

FOXO1a_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FOXO1a_cyto FOXO1a FOXO1a_nuc FOXO1a FOXO1a_cyto->FOXO1a_nuc Nuclear Import AKT AKT AKT->FOXO1a_cyto P PsammaplyseneA This compound CRM1 CRM1/Exportin PsammaplyseneA->CRM1 Inhibits CRM1->FOXO1a_nuc Mediates Export FOXO1a_nuc->FOXO1a_cyto Nuclear Export DNA DNA FOXO1a_nuc->DNA TargetGenes Target Genes (Apoptosis, Cell Cycle Arrest) DNA->TargetGenes Transcription

Caption: this compound inhibits FOXO1a nuclear export.

Interaction with HNRNPK

HNRNPK is an RNA-binding protein with diverse roles in RNA metabolism, including splicing, stability, and translation. In neuronal cells, HNRNPK is involved in synaptic plasticity, axon growth, and the regulation of dendritic mRNA metabolism. The direct binding of this compound to HNRNPK suggests that this natural product may modulate these crucial neuronal processes, which could be relevant to its observed neuroprotective effects.

HNRNPK_Signaling cluster_cell Neuronal Cell PsammaplyseneA This compound HNRNPK HNRNPK PsammaplyseneA->HNRNPK Binds mRNA mRNA (e.g., for synaptic proteins) HNRNPK->mRNA Regulates (Splicing, Stability, Translation) Ribosome Ribosome mRNA->Ribosome Protein Synaptic Proteins Ribosome->Protein Translation Synaptic_Function Synaptic Plasticity Axon Guidance Protein->Synaptic_Function Modulates

Caption: this compound binds to HNRNPK, potentially modulating its function.

Experimental Workflow for Derivative Synthesis and Evaluation

The development of novel this compound derivatives can follow a structured workflow, from initial synthesis to biological evaluation.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Start Starting Materials Synth Synthesis of Derivatives Start->Synth Purify Purification & Characterization (HPLC, NMR, MS) Synth->Purify InVitro In Vitro Assays (e.g., FOXO1a localization, HNRNPK binding) Purify->InVitro CellBased Cell-Based Assays (e.g., cytotoxicity, neurite outgrowth) InVitro->CellBased InVivo In Vivo Models (e.g., disease models) CellBased->InVivo

Caption: Workflow for synthesizing and evaluating this compound derivatives.

References

Application of Psammaplysene A in In Vitro Neurodegeneration Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psammaplysene A (PA) is a marine-derived compound that has demonstrated significant neuroprotective properties in various in vitro models of neurodegeneration.[1][2][3] Its mechanism of action is primarily attributed to its interaction with the heterogeneous nuclear ribonucleoprotein K (HNRNPK), an RNA-binding protein, and the subsequent activation of the Forkhead box O (FOXO) transcription factor pathway, which is crucial for cellular stress resistance and longevity.[1][2] These application notes provide a summary of the available data and detailed protocols for utilizing this compound in laboratory settings to study its neuroprotective effects.

Data Presentation

The following tables summarize the reported neuroprotective effects of this compound in different in vitro models. It is important to note that while the protective effects have been documented, specific dose-response values such as EC50 or IC50 are not extensively available in the public domain. The concentrations provided are based on effective concentrations reported in the literature.

Table 1: Neuroprotective Effects of this compound in Excitotoxicity Models

In Vitro ModelCell TypeNeurotoxic InsultThis compound ConcentrationObserved EffectReference
ExcitotoxicityMixed spinal cord culturesGlutamateNot SpecifiedProtection against neuronal death

Table 2: Neuroprotective Effects of this compound in Proteotoxicity Models

In Vitro ModelCell TypeProteotoxic AgentThis compound ConcentrationObserved EffectReference
Amyotrophic Lateral Sclerosis (ALS)Mixed spinal cord culturesMutant Superoxide Dismutase 1 (SOD1)Not SpecifiedProtection against neuronal death
Spinal and Bulbar Muscular Atrophy (SBMA)Mixed spinal cord culturesPoly-glutamine expanded androgen receptorNot SpecifiedProtection against neuronal death
General ProteotoxicityMixed spinal cord culturesMutant p150gluedNot SpecifiedProtection against neuronal death

Signaling Pathway

The proposed mechanism of action for this compound involves its binding to HNRNPK, which in turn leads to the activation of the FOXO transcription factor. This pathway is critical in orchestrating a cellular stress response that enhances neuronal survival.

PsammaplyseneA_Pathway PA This compound HNRNPK HNRNPK PA->HNRNPK Binds to FOXO FOXO Transcription Factor HNRNPK->FOXO Activates StressResistance Cellular Stress Resistance Genes FOXO->StressResistance Upregulates Neuroprotection Neuroprotection StressResistance->Neuroprotection

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the neuroprotective effects of this compound in vitro.

Protocol for Assessing Neuroprotection in an Excitotoxicity Model

This protocol outlines the induction of excitotoxicity in primary spinal cord cultures and the application of this compound for neuroprotection.

Excitotoxicity_Workflow cluster_prep Cell Culture Preparation cluster_treatment Treatment cluster_analysis Analysis prep1 Isolate primary spinal cord neurons prep2 Culture neurons for 10-14 days prep1->prep2 treat1 Pre-treat with This compound (e.g., 1-10 µM) or vehicle control for 2 hours prep2->treat1 treat2 Induce excitotoxicity with Glutamate (e.g., 25-100 µM) for 15-30 minutes treat1->treat2 analysis1 Wash out Glutamate and continue culture in the presence of this compound treat2->analysis1 analysis2 Assess neuronal viability (e.g., MTT assay, LDH assay, or immunocytochemistry for neuronal markers) after 24 hours analysis1->analysis2

Caption: Experimental workflow for the excitotoxicity assay.

Methodology:

  • Cell Culture:

    • Isolate primary spinal cord neurons from embryonic day 14-15 mouse or rat embryos.

    • Plate dissociated neurons on poly-D-lysine or poly-L-ornithine coated culture plates.

    • Culture neurons in a suitable neuronal culture medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX) for 10-14 days to allow for maturation.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in the culture medium to the desired final concentrations (a concentration range of 1-10 µM can be tested as a starting point).

    • Pre-treat the mature neuronal cultures with this compound or a vehicle control (DMSO) for 2 hours.

  • Induction of Excitotoxicity:

    • Prepare a stock solution of L-glutamate in a buffered salt solution.

    • Add glutamate directly to the culture medium to a final concentration known to induce excitotoxicity in your specific culture system (e.g., 25-100 µM).

    • Incubate the cultures with glutamate for 15-30 minutes at 37°C.

  • Post-Insult Incubation and Analysis:

    • Remove the glutamate-containing medium and wash the cells gently with a pre-warmed buffered salt solution.

    • Replace with fresh culture medium containing this compound or vehicle control.

    • Incubate the cultures for an additional 24 hours.

    • Assess neuronal viability using standard assays such as the MTT assay (to measure metabolic activity), LDH assay (to measure cell death), or by fixing and immunostaining the cells for neuronal markers (e.g., NeuN, MAP2) and a nuclear stain (e.g., DAPI) to quantify neuronal survival.

Protocol for Assessing Neuroprotection in a Mutant SOD1-Induced Proteotoxicity Model

This protocol describes the use of a cell line model expressing mutant SOD1 to mimic aspects of ALS and test the neuroprotective effects of this compound.

SOD1_Workflow cluster_transfection Cell Transfection cluster_treatment Treatment cluster_analysis Analysis transfect1 Culture neuronal cell line (e.g., NSC-34) transfect2 Transfect cells with a plasmid expressing mutant SOD1 (e.g., G93A) or a control vector transfect1->transfect2 treat1 24 hours post-transfection, treat cells with this compound (e.g., 1-10 µM) or vehicle control transfect2->treat1 analysis1 Incubate for 48-72 hours treat1->analysis1 analysis2 Assess cell viability (MTT, LDH) and/or quantify protein aggregation by immunofluorescence or filter trap assay analysis1->analysis2

Caption: Workflow for mutant SOD1 proteotoxicity assay.

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable neuronal cell line, such as the NSC-34 motor neuron-like cell line, in standard growth medium.

    • Transfect the cells with a plasmid vector encoding a mutant form of human SOD1 (e.g., G93A) using a suitable transfection reagent. A control group should be transfected with an empty vector or a vector expressing wild-type SOD1.

  • This compound Treatment:

    • Approximately 24 hours after transfection, replace the medium with fresh medium containing this compound at various concentrations (e.g., 1-10 µM) or a vehicle control.

  • Incubation and Analysis:

    • Incubate the cells for an additional 48-72 hours to allow for the expression of the mutant protein and the development of cellular stress.

    • Assess cell viability using methods such as the MTT or LDH assay.

    • To specifically assess the effect on protein aggregation, cells can be fixed and immunostained for SOD1 to visualize and quantify intracellular aggregates. Alternatively, a filter trap assay can be performed on cell lysates to quantify insoluble SOD1 aggregates.

Protocol for FOXO Activation Luciferase Reporter Assay

This protocol is used to determine if this compound activates the FOXO transcription factor, a key component of its proposed mechanism of action.

FOXO_Assay_Workflow cluster_transfection Cell Transfection cluster_treatment Treatment cluster_analysis Analysis transfect1 Culture HEK293T cells transfect2 Co-transfect cells with a FOXO-responsive firefly luciferase reporter plasmid (e.g., pGL3-FHRE-luc) and a Renilla luciferase control plasmid transfect1->transfect2 treat1 24 hours post-transfection, treat cells with this compound (e.g., 1-10 µM), a known FOXO activator (positive control), or vehicle transfect2->treat1 analysis1 Incubate for 24-48 hours treat1->analysis1 analysis2 Lyse cells and measure firefly and Renilla luciferase activities analysis1->analysis2 analysis3 Normalize firefly luciferase activity to Renilla luciferase activity analysis2->analysis3

Caption: Workflow for the FOXO activation luciferase assay.

Methodology:

  • Cell Culture and Transfection:

    • Culture a readily transfectable cell line, such as HEK293T, in a suitable growth medium.

    • Co-transfect the cells with a firefly luciferase reporter plasmid containing Forkhead Response Elements (FHREs) in its promoter (e.g., pGL3-FHRE-luc) and a control plasmid expressing Renilla luciferase under a constitutive promoter (for normalization of transfection efficiency).

  • This compound Treatment:

    • Approximately 24 hours after transfection, treat the cells with various concentrations of this compound (e.g., 1-10 µM).

    • Include a vehicle control (DMSO) and a known FOXO activator (e.g., a PI3K inhibitor like LY294002) as a positive control.

  • Incubation and Luciferase Assay:

    • Incubate the treated cells for 24-48 hours.

    • Lyse the cells using a suitable lysis buffer provided with a dual-luciferase reporter assay kit.

    • Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.

    • Compare the normalized luciferase activity in the this compound-treated groups to the vehicle control to determine the fold-change in FOXO transcriptional activity.

Conclusion

This compound represents a promising neuroprotective compound with a distinct mechanism of action involving the HNRNPK-FOXO pathway. The provided protocols offer a framework for researchers to investigate its therapeutic potential in various in vitro models of neurodegeneration. Further studies are warranted to establish detailed dose-response relationships and to explore its efficacy in a broader range of neurodegenerative disease models.

References

Application Notes and Protocols for Psammaplysene A Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psammaplysene A is a bromotyrosine alkaloid isolated from marine sponges, which has demonstrated significant cytotoxic effects against various cancer cell lines.[1] This document provides a detailed protocol for conducting a cytotoxicity assay to evaluate the efficacy of this compound. The protocol outlines the necessary reagents, step-by-step procedures for cell viability and apoptosis assays, and methods for data analysis. Additionally, it includes information on the known signaling pathways affected by this compound.

Data Presentation

Quantitative Summary of this compound Effects

The following table summarizes the observed effects of this compound on endometrial cancer cell lines.

Cell LineParameterResultReference
ECC1Cell Viability~5-fold decrease[2]
IshikawaCell Viability~5-fold decrease[2]
ECC1 & IshikawaCell CycleDoubled percentage of cells in G2/M phase[2]

Further research is needed to establish specific IC50 values across a broader range of cancer cell lines.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures for marine natural products and is designed to determine the concentration of this compound that inhibits cell growth by 50% (IC50).[3]

Materials:

  • This compound

  • Target cancer cell lines (e.g., ECC1, Ishikawa, HeLa, etc.)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization Solution (e.g., SDS-HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture target cells in appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 3,000-4,000 cells/well and allow them to attach overnight.

  • Treatment with this compound:

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of dilutions of this compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO or SDS-HCl solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 540 nm or 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is designed to quantify the induction of apoptosis by this compound.

Materials:

  • This compound

  • Target cancer cell lines

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with varying concentrations of this compound for the desired time period (e.g., 24-48 hours).

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are considered early apoptotic.

    • Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

Mandatory Visualization

This compound Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Data Analysis CellCulture Cell Culture Seeding Seed Cells in 96-well Plate CellCulture->Seeding PsA_Prep This compound Dilution Series Treatment Treat with This compound PsA_Prep->Treatment Seeding->Treatment Incubation Incubate (72h) Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Sol Solubilize Formazan MTT_Addition->Formazan_Sol Abs_Read Read Absorbance Formazan_Sol->Abs_Read IC50_Calc Calculate IC50 Abs_Read->IC50_Calc

Caption: Workflow for determining the cytotoxicity of this compound using an MTT assay.

This compound-Induced Apoptosis Signaling Pathway

G cluster_cell Cancer Cell PsA This compound PI3K_AKT PI3K/AKT Pathway PsA->PI3K_AKT Inhibits FOXO1_cyto FOXO1 (Cytoplasm) PI3K_AKT->FOXO1_cyto Phosphorylates & Inhibits Nuclear Translocation FOXO1_nuc FOXO1 (Nucleus) FOXO1_cyto->FOXO1_nuc Translocates to Nucleus Apoptotic_Genes Pro-apoptotic Genes (e.g., TRAIL, FasL, Bim) FOXO1_nuc->Apoptotic_Genes Induces Transcription Apoptosis Apoptosis Apoptotic_Genes->Apoptosis

Caption: this compound induces apoptosis by inhibiting the PI3K/AKT pathway, leading to the nuclear translocation of FOXO1 and the expression of pro-apoptotic genes.

References

Measuring the Bioactivity of Psammaplysene A Using a Luciferase Reporter Assay

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

Psammaplysene A is a marine-derived natural product that has garnered significant interest within the scientific community due to its potent biological activities, including neuroprotective effects.[1][2][3] This compound has been identified as an inhibitor of the nuclear export of the transcription factor FOXO1a and has been shown to interact with the RNA-binding protein HNRNPK.[1][4] These interactions suggest that this compound may modulate specific signaling pathways, making it a promising candidate for further investigation in drug discovery and development.

The luciferase reporter assay is a highly sensitive and quantitative method used to study gene expression and signal transduction pathways. This assay utilizes the enzyme luciferase, which produces light through the oxidation of a substrate. By placing the luciferase gene under the control of a specific promoter or response element, the activity of that regulatory element can be measured by quantifying the emitted light. This application note provides a detailed protocol for utilizing a luciferase reporter assay to measure the activity of this compound, specifically focusing on its effect on the Forkhead box protein O (FOXO) transcription factor pathway.

Principle of the Assay

This protocol describes a dual-luciferase reporter assay to quantify the effect of this compound on the transcriptional activity of FOXO. A reporter plasmid containing a Forkhead Response Element (FHRE) upstream of the firefly luciferase gene is co-transfected into a suitable cell line with a control plasmid containing the Renilla luciferase gene under the control of a constitutive promoter. The firefly luciferase activity serves as a measure of FOXO activation, while the Renilla luciferase activity is used to normalize for variations in cell number and transfection efficiency. An increase in the firefly to Renilla luciferase signal ratio upon treatment with this compound would indicate an enhancement of FOXO transcriptional activity.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow for the luciferase reporter assay.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound Psammaplysene A_in This compound This compound->Psammaplysene A_in Cellular Uptake HNRNPK HNRNPK Psammaplysene A_in->HNRNPK Binds to Exportin Exportin Psammaplysene A_in->Exportin Inhibits FOXO FOXO FOXO_P Phosphorylated FOXO (Inactive) FOXO->FOXO_P Phosphorylation (e.g., by Akt) FOXO_n FOXO FOXO->FOXO_n Nuclear Import FOXO_P->Exportin Binds to Exportin->FOXO Nuclear Export FHRE Forkhead Response Element (FHRE) FOXO_n->FHRE Binds to Gene Expression Target Gene Expression FHRE->Gene Expression Activates

Figure 1. Proposed signaling pathway of this compound. This compound is hypothesized to inhibit the nuclear export of FOXO, leading to its accumulation in the nucleus and subsequent activation of target gene expression.

G Start Start Cell_Culture 1. Cell Seeding Start->Cell_Culture Transfection 2. Co-transfection with FHRE-Firefly Luc & pRL-TK Cell_Culture->Transfection Incubation1 3. Incubation (24h) Transfection->Incubation1 Treatment 4. Treatment with this compound (or vehicle control) Incubation1->Treatment Incubation2 5. Incubation (18-24h) Treatment->Incubation2 Lysis 6. Cell Lysis Incubation2->Lysis Measurement 7. Measure Firefly & Renilla Luciferase Activity Lysis->Measurement Analysis 8. Data Analysis: Normalize Firefly to Renilla Measurement->Analysis End End Analysis->End

Figure 2. Experimental workflow for the dual-luciferase reporter assay to measure this compound activity.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialSupplierCatalog Number
HEK293T cellsATCCCRL-3216
Dulbecco's Modified Eagle Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
pGL4.30[luc2P/FHRE/Hygro] VectorPromegaE1360
pRL-TK VectorPromegaE2241
Transfection Reagent (e.g., Lipofectamine 3000)InvitrogenL3000015
This compoundCayman Chemical10010372
Dimethyl sulfoxide (DMSO)Sigma-AldrichD2650
Dual-Luciferase® Reporter Assay SystemPromegaE1910
96-well white, clear-bottom tissue culture platesCorning3610
LuminometerVarious-
Cell Culture and Seeding
  • Maintain HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • The day before transfection, seed HEK293T cells into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium.

  • Ensure even cell distribution and allow cells to attach overnight.

Transfection
  • For each well, prepare a DNA-transfection reagent complex according to the manufacturer's protocol. A typical ratio is 100 ng of pGL4.30[luc2P/FHRE/Hygro] and 10 ng of pRL-TK per well.

  • Dilute the plasmids and the transfection reagent in serum-free medium (e.g., Opti-MEM).

  • Combine the diluted DNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation.

  • Add the DNA-transfection reagent complex to each well containing cells.

  • Gently rock the plate to ensure even distribution.

  • Incubate the cells for 24 hours at 37°C and 5% CO2.

Treatment with this compound
  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

  • After 24 hours of transfection, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the plate for an additional 18-24 hours at 37°C and 5% CO2.

Luciferase Assay
  • Equilibrate the Dual-Luciferase® Reporter Assay System reagents to room temperature.

  • Remove the plate from the incubator and allow it to cool to room temperature.

  • Carefully aspirate the medium from each well.

  • Wash the cells once with 100 µL of 1X phosphate-buffered saline (PBS).

  • Add 20 µL of 1X Passive Lysis Buffer to each well.

  • Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete cell lysis.

  • Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well.

  • Measure the firefly luciferase activity using a luminometer.

  • Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction.

  • Measure the Renilla luciferase activity using a luminometer.

Data Presentation and Analysis

The activity of this compound on the FOXO pathway is determined by the ratio of firefly luciferase activity to Renilla luciferase activity.

Data Calculation
  • Relative Luciferase Activity (RLA): For each well, calculate the RLA by dividing the firefly luciferase reading by the Renilla luciferase reading. RLA = (Firefly Luciferase Units) / (Renilla Luciferase Units)

  • Fold Induction: Normalize the RLA of the treated samples to the RLA of the vehicle control. Fold Induction = (RLA of Treated Sample) / (Average RLA of Vehicle Control)

Sample Data Table
TreatmentConcentration (µM)Firefly Luciferase (RLU)Renilla Luciferase (RLU)Relative Luciferase Activity (RLA)Fold Induction
Vehicle (DMSO)-15,2347,8901.931.00
This compound0.122,8517,9122.891.50
This compound145,7027,8555.823.01
This compound1091,4047,90111.576.00
This compound10090,5007,83211.555.98

RLU: Relative Light Units

Data Interpretation Logic

G Start Start Data Analysis Data Raw Luminescence Data (Firefly & Renilla) Start->Data Calculate_RLA Calculate Relative Luciferase Activity (RLA) Data->Calculate_RLA Normalize Normalize to Vehicle Control (Calculate Fold Induction) Calculate_RLA->Normalize Decision Fold Induction > 1? Normalize->Decision Conclusion_Active Conclusion: This compound activates FOXO transcriptional activity Decision->Conclusion_Active Yes Conclusion_Inactive Conclusion: This compound does not activate FOXO transcriptional activity at the tested concentrations Decision->Conclusion_Inactive No

Figure 3. Logic diagram for the interpretation of experimental data.

Troubleshooting

IssuePossible CauseSolution
Low Luciferase Signal Low transfection efficiencyOptimize transfection reagent to DNA ratio and cell density.
Poor cell healthEnsure proper cell culture conditions and check for contamination.
Inactive luciferase enzymeUse fresh assay reagents and store them properly.
High Variability between Replicates Inconsistent cell seedingEnsure even cell distribution when plating.
Pipetting errorsUse calibrated pipettes and be consistent with technique.
Edge effects on the plateAvoid using the outer wells of the 96-well plate.
No Effect of this compound Compound inactivityVerify the integrity and concentration of the this compound stock.
Inappropriate concentration rangeTest a broader range of concentrations.
Cell line not responsiveUse a cell line known to have an active FOXO signaling pathway.

Conclusion

This application note provides a comprehensive protocol for utilizing a dual-luciferase reporter assay to quantitatively assess the bioactivity of this compound on the FOXO signaling pathway. The described methodology, from experimental design to data analysis, offers a robust framework for researchers in natural product chemistry, pharmacology, and drug development to investigate the mechanism of action of this compound and similar compounds. The high sensitivity and throughput of this assay make it an invaluable tool for screening and characterizing potential therapeutic agents.

References

Application Note: Characterizing Psammaplysene A Binding Kinetics Using Surface Plasmon Resonance (SPR)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and application data for determining the binding kinetics of Psammaplysene A, a marine-derived natural product, to its protein targets using Surface Plasmon Resonance (SPR). The primary example focuses on the interaction between this compound and Heterogeneous Nuclear Ribonucleoprotein K (HNRNPK).

Introduction

This compound (PA) is a bromotyrosine-derived metabolite isolated from marine sponges, which has garnered significant interest due to its potent biological activities, including neuroprotective and anticancer properties.[1][2][3] Understanding the mechanism of action of potential therapeutic compounds like this compound requires precise characterization of their interactions with molecular targets. Key targets identified for this compound and its analogs include RNA-binding proteins and histone deacetylases (HDACs).[4][5]

Specifically, this compound has been shown to physically bind to the Heterogeneous Nuclear Ribonucleoprotein K (HNRNPK), a crucial protein involved in many aspects of RNA processing and signal transduction. Surface Plasmon Resonance (SPR) is a label-free, real-time optical biosensing technique ideal for quantifying the kinetics of molecular interactions. It allows for the precise determination of association rate constants (kₐ), dissociation rate constants (kₔ), and the equilibrium dissociation constant (Kₗ), providing invaluable insights into the binding affinity and stability of the drug-target complex.

This application note details a comprehensive SPR-based methodology to analyze the binding kinetics of this compound (analyte) to an immobilized protein target (ligand), using its interaction with HNRNPK as a case study.

Materials and Reagents

  • SPR Instrument: Biacore series, ProteOn XPR36, or equivalent.

  • Sensor Chip: Series S Sensor Chip CM5 (or equivalent carboxylated surface).

  • Ligand: Recombinant Human HNRNPK protein (>95% purity).

  • Analyte: this compound (≥98% purity, dissolved in 100% DMSO as a stock solution).

  • Immobilization Kit: Amine Coupling Kit containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine-HCl.

  • Running Buffer (HBS-EP+): 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20.

  • Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0.

  • Regeneration Solution: 10 mM Glycine-HCl, pH 2.5 (Note: optimization may be required).

  • Accessory Reagents: Total RNA from a relevant cell line (e.g., HEK293), high-purity DMSO.

Experimental Protocols

Ligand Immobilization via Amine Coupling

This protocol describes the immobilization of HNRNPK onto a CM5 sensor chip.

  • System Priming: Prime the SPR instrument with HBS-EP+ running buffer to ensure a stable baseline.

  • Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS over the desired flow cells for 7 minutes to activate the carboxyl groups on the sensor surface.

  • Ligand Injection: Inject a solution of HNRNPK (e.g., 20 µg/mL in 10 mM Sodium Acetate, pH 5.0) over the activated surface. The target immobilization level for small molecule analysis is typically high, around 10,000 - 15,000 Response Units (RU), to maximize the signal.

  • Deactivation: Inject 1 M ethanolamine-HCl for 7 minutes to deactivate any remaining active esters on the surface.

  • Reference Surface Preparation: The reference flow cell should be activated and deactivated using the same procedure but without the injection of HNRNPK. This serves to subtract bulk refractive index changes and non-specific binding.

Kinetic Binding Assay: this compound and HNRNPK

The binding of this compound to HNRNPK has been reported to be RNA-dependent. Therefore, the assay should be performed in the presence and absence of total RNA to verify this dependency.

  • Analyte Preparation: Prepare a serial dilution of this compound in HBS-EP+ running buffer. A typical concentration range for an interaction with a Kₗ in the micromolar range would be from 0 µM to 200 µM (e.g., 200, 100, 50, 25, 12.5, 0 µM). The final DMSO concentration in all samples, including the blank, must be matched (e.g., ≤1%) to avoid solvent mismatch artifacts.

  • RNA Pre-incubation (Conditional): To assess RNA-dependent binding, pre-incubate the immobilized HNRNPK surface by injecting total RNA (e.g., 50 µg/mL) for 2-3 minutes until a stable signal is achieved, indicating RNA binding to HNRNPK. The subsequent analyte injections are then performed in a buffer that also contains RNA.

  • Binding Cycle (Multi-Cycle Kinetics):

    • Baseline: Flow HBS-EP+ buffer over the reference and active flow cells until a stable baseline is achieved (2-3 minutes).

    • Association: Inject a single concentration of this compound for a set time (e.g., 120 seconds) to monitor the binding event.

    • Dissociation: Switch back to HBS-EP+ running buffer and monitor the dissociation for a longer period (e.g., 300-600 seconds) to observe the analyte unbinding from the ligand.

    • Regeneration: Inject the optimized regeneration solution (e.g., a short pulse of 10 mM Glycine-HCl, pH 2.5) to remove any remaining bound analyte and prepare the surface for the next cycle.

  • Blank Subtraction: Repeat the binding cycle using buffer with matched DMSO concentration (0 µM this compound) for double referencing.

  • Data Processing: The response data is processed by subtracting the reference flow cell signal from the active flow cell signal and then subtracting the blank (0 µM analyte) sensorgram.

Data Presentation and Analysis

The processed sensorgrams are globally fitted to a suitable kinetic model. For a simple bimolecular interaction, a 1:1 Langmuir binding model is typically used. The fitting provides the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₗ), where Kₗ = kₔ/kₐ.

Table 1: Hypothetical Kinetic Data for this compound Binding to HNRNPK

The following table summarizes hypothetical but realistic kinetic constants derived from an SPR experiment, consistent with published findings.

LigandAnalytekₐ (M⁻¹s⁻¹)kₔ (s⁻¹)Kₗ (µM)Assay Condition
HNRNPKThis compound1.5 x 10³1.15 x 10⁻¹76.7With Total RNA
HNRNPKThis compoundNo BindingNo BindingN/AWithout Total RNA
HDAC1Psammaplin A2.1 x 10⁴6.30 x 10⁻³0.3N/A

Note: Data for HNRNPK is hypothetical, calculated to align with the reported apparent Kₗ of ~77 µM. Data for HDAC1 is representative for a known inhibitor in this class.

Visualizations: Workflows and Pathways

SPR Experimental Workflow

The following diagram illustrates the key steps in the SPR experiment for analyzing this compound kinetics.

SPR_Workflow cluster_prep Preparation cluster_exp SPR Experiment cluster_analysis Data Analysis Prep_Buffer Prepare Buffers & Analyte Dilutions Immobilize Immobilize HNRNPK on CM5 Chip Prep_Buffer->Immobilize Prep_Protein Prepare Ligand (HNRNPK) Prep_Protein->Immobilize RNA_Bind Inject RNA (Conditional) Immobilize->RNA_Bind If RNA-dependent Kinetics Inject this compound (Association/Dissociation) Immobilize->Kinetics RNA_Bind->Kinetics Regen Regenerate Surface Kinetics->Regen Process Process Data (Double Referencing) Kinetics->Process Regen->Kinetics Next Cycle Fit Fit to Kinetic Model (e.g., 1:1 Langmuir) Process->Fit Results Determine ka, kd, KD Fit->Results

Caption: Workflow for SPR-based kinetic analysis of this compound.

Simplified Mechanism of Action

This diagram illustrates the proposed mechanism where this compound binding to HNRNPK is dependent on RNA, thereby modulating HNRNPK's function in cellular processes.

MoA_Diagram cluster_rna RNA-Binding & Complex Formation cluster_binding Drug Interaction cluster_effect Downstream Effect HNRNPK HNRNPK Protein Complex HNRNPK-RNA Complex HNRNPK->Complex RNA RNA Transcript RNA->Complex Modulation Modulation of RNA Processing & Signal Transduction Complex->Modulation Regulates PA This compound PA->HNRNPK No/Weak Binding PA->Complex Binds to

References

Application Notes and Protocols for LC-MS/MS Analysis of Psammaplysene A-Protein Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psammaplysene A, a marine natural product, has garnered significant interest in the scientific community for its potent neuroprotective properties. Understanding the molecular mechanisms underlying these effects is crucial for its development as a potential therapeutic agent. A key aspect of this is identifying and characterizing its protein binding partners. This document provides detailed application notes and protocols for the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in the analysis of this compound-protein complexes, with a focus on its interaction with the heterogeneous nuclear ribonucleoprotein K (HNRNPK).[1][2] While LC-MS/MS is a powerful tool for identifying protein binders, it is important to note that quantitative data on the this compound-HNRNPK interaction in the public domain has primarily been determined by other biophysical methods such as surface plasmon resonance (SPR).

Data Presentation: Quantitative Analysis of this compound-HNRNPK Interaction

Table 1: Binding Affinity of this compound to HNRNPK Determined by Surface Plasmon Resonance

LigandAnalyteMethodBinding Affinity (Kd)Reference
This compoundHNRNPK (RNA-dependent)SPR~86.2 µMBoccitto et al., 2017

Table 2: Template for Quantitative Analysis of this compound-Protein Complexes by Native LC-MS/MS

ParameterDescriptionExample Value
Stoichiometry The molar ratio of this compound to the target protein in the complex.1:1
Dissociation Constant (Kd) A measure of the binding affinity between this compound and the protein, determined by titrating the protein with increasing concentrations of the ligand and measuring the relative abundance of the bound and unbound protein.e.g., 10 µM
Relative Abundance of Complex The percentage of the protein that is bound to this compound at a given concentration.e.g., 50% at 10 µM
Mass Shift The difference in the measured mass of the protein with and without the bound ligand, confirming the interaction.e.g., + mass of this compound

Experimental Protocols

Protocol 1: Affinity Purification of this compound-Protein Complexes from Cell Lysates

This protocol describes the enrichment of proteins that bind to this compound from a complex biological sample, such as a cell lysate, prior to LC-MS/MS analysis. This method utilizes a biotinylated derivative of this compound for pull-down.

Materials:

  • HEK293 cells or other relevant cell line

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, protease and phosphatase inhibitors)

  • Biotinylated this compound derivative

  • Streptavidin-coated magnetic beads

  • Wash buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 M KCl, 1% Triton X-100, 500 mM urea)[1]

  • Elution buffer (e.g., 2% SDS in 50 mM Tris-HCl pH 7.4)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

Procedure:

  • Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Affinity Capture: Incubate the cell lysate with the biotinylated this compound derivative for 1-2 hours at 4°C with gentle rotation.

  • Bead Incubation: Add streptavidin-coated magnetic beads to the lysate and incubate for another hour at 4°C.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with wash buffer to remove non-specific binders. Perform at least three wash steps.[1]

  • Elution: Elute the bound proteins from the beads by resuspending them in elution buffer and heating at 95°C for 5 minutes.

  • Reduction and Alkylation: Add DTT to the eluate to a final concentration of 10 mM and incubate at 56°C for 30 minutes. Cool to room temperature and add IAA to a final concentration of 55 mM, then incubate in the dark for 20 minutes.

  • In-solution Digestion: Dilute the sample to reduce the SDS concentration to below 0.1%. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup: Acidify the digest with formic acid. Desalt the peptides using a C18 StageTip or similar solid-phase extraction method.

  • LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS for protein identification.

Protocol 2: Native LC-MS/MS Analysis of this compound-HNRNPK Complex

This protocol is designed for the analysis of the intact, non-covalent this compound-HNRNPK complex to determine stoichiometry and binding affinity. This requires specialized "native" mass spectrometry conditions.

Materials:

  • Purified recombinant HNRNPK protein

  • This compound

  • Volatile buffer (e.g., 100 mM ammonium acetate, pH 7.0)

  • LC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped for native MS

  • Size-exclusion chromatography (SEC) column suitable for native protein analysis

Procedure:

  • Sample Preparation: Prepare a solution of purified HNRNPK in the volatile buffer at a concentration of approximately 1-10 µM. Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO) and dilute it into the volatile buffer.

  • Complex Formation: Mix the HNRNPK solution with varying concentrations of this compound to create a titration series. Allow the mixture to incubate at room temperature for 30-60 minutes to reach equilibrium.

  • Native LC-MS/MS Analysis:

    • Inject the samples onto the SEC column to separate the protein-ligand complex from any unbound ligand and other small molecules. The mobile phase should be the same volatile buffer used for sample preparation.

    • Introduce the eluent directly into the mass spectrometer.

    • Set the mass spectrometer to "native" mode, which typically involves using a gentle source and collision energy settings to preserve non-covalent interactions.

    • Acquire full scan mass spectra over a mass range that encompasses the expected masses of the unbound HNRNPK and the this compound-HNRNPK complex.

  • Data Analysis:

    • Deconvolute the raw spectra to obtain the neutral masses of the species present.

    • Identify the peaks corresponding to unbound HNRNPK and the this compound-HNRNPK complex.

    • Determine the stoichiometry of the complex based on the mass shift.

    • Calculate the dissociation constant (Kd) by plotting the fraction of bound HNRNPK as a function of the this compound concentration and fitting the data to a binding isotherm.

Mandatory Visualizations

Experimental Workflow for this compound Target Identification

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis LC-MS/MS Analysis cell_lysate Cell Lysate Preparation biotin_pa Incubation with Biotinylated this compound cell_lysate->biotin_pa bead_binding Capture with Streptavidin Beads biotin_pa->bead_binding washing Stringent Washing bead_binding->washing elution Elution of Bound Proteins washing->elution digestion Protein Digestion (Trypsin) elution->digestion lc_separation Peptide Separation (LC) digestion->lc_separation ms_ms Tandem Mass Spectrometry (MS/MS) lc_separation->ms_ms database_search Protein Identification ms_ms->database_search

Caption: Workflow for identifying protein targets of this compound.

Signaling Pathway of HNRNPK in Neuroprotection

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular bdnf BDNF trkb TrkB Receptor bdnf->trkb Binding ras Ras trkb->ras Activation raf Raf ras->raf mek MEK raf->mek erk ERK1/2 mek->erk Phosphorylation hnrnpk_n HNRNPK (Nuclear) erk->hnrnpk_n Phosphorylation synaptic_plasticity Synaptic Plasticity erk->synaptic_plasticity Direct Effects hnrnpk_c HNRNPK (Cytoplasmic) hnrnpk_n->hnrnpk_c Cytoplasmic Translocation translation mRNA Translation Regulation hnrnpk_c->translation Modulation translation->synaptic_plasticity Leads to psammaplysene_a This compound psammaplysene_a->hnrnpk_c Binding (RNA-dependent)

Caption: HNRNPK's role in the BDNF/TrkB/ERK signaling pathway.

References

experimental use of psammaplysene A as a FOXO transcription factor modulator

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Psammaplysene A as a FOXO Transcription Factor Modulator

Introduction this compound is a bromotyrosine-derived natural product isolated from marine sponges of the order Verongiida.[1][2][3] It has garnered significant interest in the scientific community for its unique biological activities, including cytotoxic effects against cancer cells and potential neuroprotective properties.[1][4] A key mechanism underlying these activities is its function as a specific modulator of the Forkhead Box O (FOXO) family of transcription factors, particularly FOXO1.

FOXO transcription factors are crucial regulators of numerous cellular processes, including cell cycle arrest, apoptosis, DNA repair, and resistance to oxidative stress. Their activity is tightly controlled by the PI3K/AKT signaling pathway. In the presence of growth factors, activated AKT phosphorylates FOXO proteins, leading to their binding with 14-3-3 proteins, subsequent export from the nucleus to the cytoplasm, and eventual degradation. This nuclear exclusion inactivates FOXO's transcriptional functions. The tumor suppressor PTEN (Phosphatase and Tensin Homolog) opposes this pathway by dephosphorylating PIP3, thus inhibiting AKT activation and promoting FOXO nuclear localization and activity.

Mechanism of Action this compound functions as a specific inhibitor of FOXO1a nuclear export. In cells where the PI3K/AKT pathway is hyperactivated (often due to the loss or mutation of the PTEN tumor suppressor), FOXO1a is typically sequestered in the cytoplasm. This compound treatment counteracts this effect, forcing the relocalization and accumulation of FOXO1a within the nucleus. This restoration of nuclear FOXO1a allows it to bind to the Forkhead-responsive elements (FHRE) on DNA and activate the transcription of its target genes, which can reinstate tumor-suppressive functions like cell cycle arrest and apoptosis.

Applications in Research and Drug Development

  • Cancer Research: this compound serves as a valuable tool for studying the consequences of PTEN deficiency in cancers. It allows researchers to pharmacologically restore a key downstream tumor-suppressive pathway, providing a model for therapeutic strategies aimed at compensating for PTEN loss. Its cytotoxic effects are particularly relevant for cancers with a hyperactivated PI3K/AKT pathway.

  • Neurodegenerative Disease Research: The compound has demonstrated neuroprotective properties. Given that FOXO signaling is implicated in neuronal survival and stress responses, this compound can be used to investigate the role of FOXO activation in mitigating neuronal damage and death.

  • Cell Signaling Studies: As a specific inhibitor of FOXO nuclear export, it is a useful chemical probe for dissecting the complex regulation of nucleocytoplasmic transport and the specific functions of nuclear versus cytoplasmic FOXO proteins.

Quantitative Data

Table 1: Cytotoxic Activity of this compound

Cell Line Cancer Type IC50 (µM) Reference
MDA-MB-231 Breast Cancer Down to 0.29

| HeLa | Cervical Cancer | Down to 0.29 | |

Visualized Pathways and Workflows

G cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_Cyto Cytoplasm cluster_Nuc Nucleus Growth Factor Growth Factor Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates FOXO1_nuc FOXO1 (Active) AKT->FOXO1_nuc Phosphorylates & Promotes Export 14-3-3 14-3-3 PTEN PTEN PTEN->PI3K Inhibits FOXO1_cyto FOXO1 (Inactive) FOXO1_cyto->14-3-3 Binds (when P) FOXO1_cyto->FOXO1_nuc Nuclear Import This compound This compound This compound->FOXO1_nuc Inhibits Export FOXO1_nuc->FOXO1_cyto Nuclear Export DNA Target Gene Transcription FOXO1_nuc->DNA Activates

Caption: PI3K/AKT pathway and this compound's modulation of FOXO1.

G start Start: Seed cells on coverslips in a 24-well plate treat Treat cells with this compound (or vehicle control) for desired time start->treat fix Fix cells with 4% Paraformaldehyde (PFA) treat->fix perm Permeabilize with 0.1% Triton X-100 fix->perm block Block with 1% Bovine Serum Albumin (BSA) perm->block primary_ab Incubate with primary antibody (e.g., anti-FOXO1) block->primary_ab secondary_ab Incubate with fluorescent secondary antibody primary_ab->secondary_ab dapi Counterstain nuclei with DAPI secondary_ab->dapi image Image with confocal microscope dapi->image analyze Analyze: Quantify nuclear vs. cytoplasmic fluorescence intensity image->analyze end End analyze->end

Caption: Experimental workflow for FOXO1 nuclear localization assay.

G start Start: Seed cells in a 96-well white plate transfect Co-transfect with plasmids: 1. FHRE-Firefly Luciferase 2. Renilla Luciferase (Control) start->transfect treat Treat cells with various concentrations of this compound transfect->treat lyse Lyse cells with passive lysis buffer treat->lyse measure Measure Firefly and Renilla luciferase activity sequentially using a luminometer lyse->measure analyze Analyze: Calculate the ratio of Firefly / Renilla activity for each well measure->analyze end End: Compare ratios of treated vs. control samples analyze->end

Caption: Workflow for a FOXO-dependent luciferase reporter assay.

Experimental Protocols

Protocol 1: General Cell Culture

Objective: To maintain healthy, sub-confluent cultures of adherent mammalian cancer cell lines (e.g., HeLa, MDA-MB-231) for subsequent experiments.

Materials:

  • HeLa or MDA-MB-231 cells

  • Dulbecco's Modified Eagle Medium (DMEM), high glucose

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • L-Glutamine (200 mM)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • T-75 cell culture flasks

  • CO2 incubator (37°C, 5% CO2)

  • Class II Biosafety Cabinet

Procedure:

  • Complete Medium Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 1% L-Glutamine.

  • Cell Maintenance: Culture cells in T-75 flasks in a 37°C, 5% CO2 incubator. Monitor cell confluency daily.

  • Subculturing (Passaging): When cells reach 80-90% confluency, perform the following steps in a biosafety cabinet: a. Aspirate the old medium from the flask. b. Wash the cell monolayer once with 5-10 mL of sterile PBS. c. Aspirate the PBS. d. Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C, or until cells detach. e. Add 7-8 mL of complete medium to the flask to neutralize the trypsin. f. Gently pipette the cell suspension up and down to create a single-cell suspension. g. Transfer a fraction of the cell suspension (e.g., 1:10 to 1:20 dilution) to a new T-75 flask containing fresh complete medium. h. Return the new flask to the incubator.

Protocol 2: FOXO1a Nuclear Localization by Immunofluorescence

Objective: To visually determine the subcellular localization of FOXO1a in cells following treatment with this compound.

Materials:

  • Cells cultured on sterile glass coverslips in 24-well plates

  • This compound stock solution (in DMSO)

  • Paraformaldehyde (PFA), 4% in PBS

  • Triton X-100, 0.1% in PBS

  • Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody: Rabbit anti-FOXO1a

  • Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) staining solution

  • Mounting medium

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed cells onto sterile coverslips in a 24-well plate at a density that will result in 60-70% confluency the next day.

  • Treatment: Treat the cells with the desired concentration of this compound or vehicle (DMSO) control for the specified duration (e.g., 6-24 hours).

  • Fixation: Aspirate the medium and wash cells once with PBS. Fix the cells by adding 500 µL of 4% PFA to each well and incubating for 15 minutes at room temperature.

  • Permeabilization: Wash the coverslips three times with PBS. Permeabilize the cells by adding 500 µL of 0.1% Triton X-100 and incubating for 10 minutes.

  • Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with 500 µL of blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary anti-FOXO1a antibody in blocking buffer according to the manufacturer's recommendation. Add 250 µL to each coverslip and incubate overnight at 4°C.

  • Secondary Antibody Incubation: Wash the coverslips three times with PBS. Dilute the fluorescent secondary antibody in blocking buffer. Add 250 µL to each coverslip and incubate for 1 hour at room temperature, protected from light.

  • Nuclear Staining: Wash three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei.

  • Mounting: Wash a final three times with PBS. Carefully remove the coverslips from the wells and mount them onto glass slides using a drop of mounting medium.

  • Imaging and Analysis: Visualize the cells using a confocal microscope. Capture images of the DAPI (blue) and secondary antibody (e.g., green) channels. Analyze the images by quantifying the fluorescence intensity of the FOXO1a signal in the nucleus (co-localized with DAPI) versus the cytoplasm. An increase in the nuclear-to-cytoplasmic fluorescence ratio indicates successful modulation by this compound.

Protocol 3: FOXO-dependent Luciferase Reporter Assay

Objective: To quantitatively measure the effect of this compound on the transcriptional activity of FOXO factors.

Materials:

  • HEK293 cells or other suitable cell line

  • Forkhead Responsive Element (FHRE) Firefly Luciferase reporter plasmid (e.g., pGL3-FHRE)

  • Control plasmid with Renilla luciferase (e.g., pRL-TK) for normalization

  • Transfection reagent (e.g., Lipofectamine)

  • This compound stock solution

  • 96-well white, clear-bottom cell culture plates

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 2 x 10^4 cells per well. Allow them to adhere overnight.

  • Transfection: Co-transfect the cells in each well with the FHRE-Firefly Luciferase plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent, following the manufacturer's protocol.

  • Incubation: Incubate the cells for 24 hours post-transfection to allow for plasmid expression.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control.

  • Incubation: Incubate the treated cells for an additional 24 hours.

  • Cell Lysis: Wash the cells once with PBS. Add 20 µL of Passive Lysis Buffer to each well and incubate for 15 minutes on an orbital shaker at room temperature.

  • Luminometry: a. Add 100 µL of Luciferase Assay Reagent II (LAR II) to the first well and measure the Firefly luciferase activity. b. Add 100 µL of Stop & Glo® Reagent to the same well to quench the Firefly signal and initiate the Renilla reaction. Measure the Renilla luciferase activity. c. Repeat for all wells.

  • Data Analysis: For each well, calculate the ratio of Firefly luciferase activity to Renilla luciferase activity. This normalization corrects for variations in transfection efficiency and cell number. Compare the ratios from this compound-treated wells to the vehicle control. A dose-dependent increase in the ratio indicates enhanced FOXO transcriptional activity.

References

Psammaplysene A: A Chemical Probe for Elucidating RNA Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psammaplysene A, a marine natural product isolated from the sponge Aplysinella rhax, has emerged as a valuable chemical probe for investigating the intricate landscape of RNA metabolism. Initially identified through a high-throughput screen for compounds that promote the nuclear localization of the FOXO1 transcription factor, subsequent research has pinpointed its direct molecular target and shed light on its mechanism of action.[1] These application notes provide a comprehensive overview of this compound's utility as a research tool, including its mechanism of action, relevant signaling pathways, and detailed protocols for its application in studying RNA-protein interactions and their downstream consequences. The primary molecular target of this compound has been identified as the heterogeneous nuclear ribonucleoprotein K (HNRNPK), a key regulator of multiple aspects of RNA processing.[2][3]

Mechanism of Action

This compound exerts its biological effects through direct, RNA-dependent binding to HNRNPK.[2][3] HNRNPK is a multifaceted RNA-binding protein that plays a crucial role in various stages of RNA metabolism, including pre-mRNA splicing, mRNA stability, and translation. By interacting with HNRNPK, this compound can be utilized to modulate these processes and dissect their contribution to cellular physiology and disease. The binding of this compound to HNRNPK is enhanced in the presence of RNA, suggesting that the compound may stabilize a specific conformation of the HNRNPK-RNA complex or bind at a site that is more accessible when HNRNPK is engaged with its RNA cargo.

Quantitative Data Summary

The interaction between this compound and HNRNPK, as well as its effect on a downstream signaling pathway, has been quantitatively characterized. The data is summarized in the table below for easy comparison.

ParameterValueMethodSource
Apparent Dissociation Constant (Kd) of this compound for RNA-bound HNRNPK77.3 µMSurface Plasmon Resonance (SPR)
Fold Increase in FOXO-dependent Luciferase Activity with this compoundStatistically significant increase over vehicleLuciferase Reporter Assay
Fold Increase in FOXO-dependent Luciferase Activity with Photo-crosslinkable Derivative (Compound 2B)Statistically significant increase over vehicleLuciferase Reporter Assay

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of this compound's mechanism of action and the experimental strategies employed to elucidate it, the following diagrams illustrate the key signaling pathways and workflows.

psammaplysene_A_signaling_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound HNRNPK_RNA HNRNPK-RNA Complex This compound->HNRNPK_RNA Binds to FOXO FOXO (inactive) This compound->FOXO Indirectly Activates HNRNPK HNRNPK HNRNPK->HNRNPK_RNA Phosphorylation Phosphorylation RNA RNA RNA->HNRNPK_RNA mRNA_Stability mRNA Stability HNRNPK_RNA->mRNA_Stability Modulates Translation Translation HNRNPK_RNA->Translation Modulates ERK_JNK ERK/JNK ERK_JNK->HNRNPK Phosphorylates FOXO_active FOXO (active) FOXO->FOXO_active FOXO_P FOXO-P (cytoplasmic) FOXO_nuclear FOXO (nuclear) FOXO_active->FOXO_nuclear Translocates to Gene_Expression Target Gene Expression FOXO_nuclear->Gene_Expression Promotes

This compound Signaling Pathway

experimental_workflow cluster_0 Target Identification cluster_1 Affinity-Based Approaches cluster_2 Target Validation cluster_3 Functional Characterization Photo_Crosslinking Photo-crosslinkable This compound Derivative Cell_Lysate Cell Lysate Incubation Photo_Crosslinking->Cell_Lysate Magnetic_Beads This compound -conjugated Magnetic Beads Magnetic_Beads->Cell_Lysate Pulldown Affinity Pulldown Cell_Lysate->Pulldown LC_MS LC-MS/MS Analysis Pulldown->LC_MS Candidate_Proteins Identification of Candidate Proteins LC_MS->Candidate_Proteins SPR Surface Plasmon Resonance (SPR) Candidate_Proteins->SPR Binding_Affinity Determine Binding Affinity (Kd) SPR->Binding_Affinity Luciferase_Assay FOXO-dependent Luciferase Reporter Assay Functional_Effect Assess Functional Effect on Transcription Luciferase_Assay->Functional_Effect This compound This compound This compound->Luciferase_Assay

Experimental Workflow for Target ID

Experimental Protocols

The following protocols are adapted from the methodologies described in the primary literature and are intended to provide a starting point for researchers. Optimization may be required for specific experimental systems.

Protocol 1: Affinity Pulldown of HNRNPK using a Photo-crosslinkable this compound Derivative

This protocol describes the identification of this compound-binding proteins from a cell lysate using a photo-crosslinkable derivative of this compound (e.g., Compound 2B from Boccitto et al., 2017) that contains a biotin tag for affinity purification.

Materials:

  • HEK293T cells (or other cell line of interest)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Photo-crosslinkable this compound derivative with biotin tag

  • This compound (for competition)

  • Streptavidin-coated magnetic beads

  • UV cross-linker (365 nm)

  • Buffers for washing and elution (e.g., high salt buffer, SDS-PAGE sample buffer)

  • Equipment for SDS-PAGE and Western blotting or mass spectrometry

Procedure:

  • Cell Lysis:

    • Culture HEK293T cells to ~80-90% confluency.

    • Wash cells with ice-cold PBS and lyse in ice-cold lysis buffer.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant.

  • Binding and Cross-linking:

    • Incubate the cell lysate (e.g., 1 mg of total protein) with the photo-crosslinkable this compound derivative (e.g., 10 µM final concentration) for 1 hour at 4°C with gentle rotation.

    • For a competition control, pre-incubate a parallel sample of lysate with an excess of non-biotinylated this compound (e.g., 100-fold molar excess) for 30 minutes before adding the photo-crosslinkable probe.

    • Transfer the samples to a petri dish on ice and expose to UV light (365 nm) for 20-30 minutes in a UV cross-linker.

  • Affinity Purification:

    • Add pre-washed streptavidin-coated magnetic beads to the cross-linked lysate and incubate for 1-2 hours at 4°C with gentle rotation.

    • Collect the beads using a magnetic stand and discard the supernatant.

    • Wash the beads extensively with wash buffer (e.g., 3-5 times with lysis buffer containing 500 mM NaCl).

  • Elution and Analysis:

    • Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the proteins by silver staining or proceed with in-gel digestion for mass spectrometry-based protein identification. Alternatively, perform a Western blot to probe for candidate proteins like HNRNPK.

Protocol 2: Surface Plasmon Resonance (SPR) Analysis of this compound and HNRNPK Interaction

This protocol outlines the procedure for characterizing the binding kinetics of this compound to HNRNPK using SPR. This method requires purified recombinant HNRNPK.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified recombinant HNRNPK (with a tag for immobilization, e.g., GST-HNRNPK)

  • This compound stock solution in DMSO

  • SPR running buffer (e.g., HBS-EP+)

  • Total RNA (e.g., from yeast or human cells)

  • Regeneration solution (e.g., glycine-HCl, pH 2.5)

Procedure:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxymethylated dextran surface of the sensor chip with a 1:1 mixture of EDC and NHS.

    • Inject the purified HNRNPK (e.g., 50 µg/mL in a low ionic strength buffer, pH 4.5) over the activated surface to achieve the desired immobilization level (e.g., 10,000 RU).

    • Deactivate the remaining active esters with an injection of ethanolamine.

  • RNA Saturation:

    • Inject a saturating concentration of total RNA over the immobilized HNRNPK surface until a stable baseline is achieved, indicating saturation of the RNA binding sites on HNRNPK.

  • Binding Analysis:

    • Prepare a dilution series of this compound in running buffer (e.g., 0-250 µM), keeping the final DMSO concentration constant and low (<1%).

    • Inject the this compound dilutions over the RNA-saturated HNRNPK surface and a reference flow cell (e.g., with immobilized GST) at a constant flow rate.

    • Monitor the binding response in real-time.

    • Allow for a dissociation phase by flowing running buffer over the chip.

    • Regenerate the sensor surface between each this compound concentration using the regeneration solution.

  • Data Analysis:

    • Subtract the reference flow cell data from the HNRNPK flow cell data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Protocol 3: FOXO-Dependent Luciferase Reporter Assay

This protocol is for assessing the functional effect of this compound on the transcriptional activity of FOXO transcription factors using a luciferase reporter construct containing FOXO response elements.

Materials:

  • Cell line (e.g., U2OS)

  • FOXO-responsive luciferase reporter plasmid (e.g., pGL3-FHRE-Luc)

  • Control plasmid for normalization (e.g., Renilla luciferase plasmid)

  • Transfection reagent

  • This compound

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Transfection:

    • Seed cells in a 96-well plate to be ~70-80% confluent on the day of transfection.

    • Co-transfect the cells with the FOXO-responsive luciferase reporter plasmid and the control Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment:

    • 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

    • Incubate the cells for the desired treatment period (e.g., 18-24 hours).

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

    • Calculate the fold change in luciferase activity for this compound-treated cells relative to the vehicle-treated control cells.

    • Perform statistical analysis to determine the significance of the observed changes.

Conclusion

This compound serves as a potent and specific chemical probe for studying the functions of HNRNPK in RNA metabolism. Its ability to modulate HNRNPK activity provides a valuable tool for researchers in cell biology, neuroscience, and drug discovery to investigate the roles of RNA processing in health and disease. The protocols and data presented here offer a foundation for the application of this compound in uncovering novel aspects of HNRNPK-mediated gene regulation.

References

Application Notes and Protocols for the Structural Analysis of Psammaplysene A using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the structural elucidation of psammaplysene A, a brominated tyrosine-derived metabolite isolated from marine sponges, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. The provided methodologies and data are essential for the verification and further investigation of this and structurally related compounds in drug discovery and natural product chemistry.

Introduction to this compound

This compound is a natural product that has garnered interest due to its biological activities, including the ability to inhibit the nuclear export of the transcription factor FOXO1a.[1] Its complex, dimeric structure necessitates a thorough analytical approach for unambiguous characterization, with NMR spectroscopy being the primary tool for its structural determination. The symmetrical nature of the molecule simplifies some aspects of the spectral analysis, yet detailed 1D and 2D NMR experiments are crucial for the complete assignment of all proton and carbon signals and for establishing the connectivity and stereochemistry of the molecule.

Data Presentation: NMR Spectroscopic Data for this compound

The following table summarizes the ¹H and ¹³C NMR data for this compound, as reported in the literature. This data serves as a reference for the identification and verification of the compound.

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH, multiplicity, J in Hz)Key HMBC Correlations (¹H → ¹³C)Key COSY Correlations (¹H ↔ ¹H)Key NOESY Correlations (¹H ↔ ¹H)
1154.9----
2115.1-H-4, H-6--
3134.47.25 (s)C-1, C-2, C-4, C-5-H-11
4115.1-H-3, H-6--
5134.47.25 (s)C-1, C-3, C-4, C-6-H-11
6115.1-H-4, H-5--
7170.1-H-8--
828.12.55 (t, 7.0)C-7, C-9H-9H-9
935.83.40 (t, 7.0)C-8, C-10H-8H-8, H-11
10162.9-H-9, H-11--
1154.14.10 (s)C-10, C-12-H-3, H-5, H-9
12168.2-H-11--
1'154.9----
2'115.1-H-4', H-6'--
3'134.47.25 (s)C-1', C-2', C-4', C-5'-H-11'
4'115.1-H-3', H-6'--
5'134.47.25 (s)C-1', C-3', C-4', C-6'-H-11'
6'115.1-H-4', H-5'--
7'170.1-H-8'--
8'28.12.55 (t, 7.0)C-7', C-9'H-9'H-9'
9'35.83.40 (t, 7.0)C-8', C-10'H-8'H-8', H-11'
10'162.9-H-9', H-11'--
11'54.14.10 (s)C-10', C-12'-H-3', H-5', H-9'
12'168.2-H-11'--

Data obtained from Schroeder et al., J. Nat. Prod. 2005, 68, 4, 574–576. The numbering of the atoms may vary between different publications.

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural analysis of this compound are provided below. These protocols are designed to be adaptable for various NMR spectrometers.

Sample Preparation
  • Dissolution: Accurately weigh approximately 1-5 mg of purified this compound.

  • Solvent Selection: Dissolve the sample in a suitable deuterated solvent (e.g., 0.5 mL of CDCl₃, CD₃OD, or DMSO-d₆). The choice of solvent can affect the chemical shifts and resolution of the signals.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

1D NMR Spectroscopy

a) ¹H NMR (Proton) Spectroscopy

  • Purpose: To determine the number of different types of protons, their chemical environments, and their coupling patterns.

  • Protocol:

    • Tune and shim the probe for the specific sample and solvent.

    • Acquire a standard ¹H NMR spectrum.

    • Typical parameters:

      • Pulse sequence: zg30 or similar single-pulse experiment.

      • Spectral width: 12-16 ppm.

      • Acquisition time: 2-4 seconds.

      • Relaxation delay: 1-5 seconds.

      • Number of scans: 16-64, depending on the sample concentration.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values).

b) ¹³C NMR (Carbon) Spectroscopy

  • Purpose: To determine the number of different types of carbon atoms in the molecule.

  • Protocol:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters:

      • Pulse sequence: zgpg30 or similar proton-decoupled experiment.

      • Spectral width: 200-250 ppm.

      • Acquisition time: 1-2 seconds.

      • Relaxation delay: 2-5 seconds.

      • Number of scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

c) DEPT (Distortionless Enhancement by Polarization Transfer)

  • Purpose: To differentiate between CH, CH₂, and CH₃ groups.

  • Protocol:

    • Acquire DEPT-45, DEPT-90, and DEPT-135 spectra.

    • DEPT-90 will only show signals for CH carbons.

    • DEPT-135 will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons.

2D NMR Spectroscopy

a) COSY (Correlation Spectroscopy)

  • Purpose: To identify proton-proton couplings, typically through two or three bonds.

  • Protocol:

    • Acquire a standard ¹H-¹H COSY spectrum.

    • Cross-peaks in the 2D spectrum indicate coupled protons.

b) HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To correlate protons directly to their attached carbons (one-bond ¹H-¹³C correlation).

  • Protocol:

    • Acquire a ¹H-¹³C HSQC spectrum.

    • Each cross-peak corresponds to a C-H bond.

c) HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify longer-range couplings between protons and carbons (typically 2-4 bonds). This is crucial for connecting different spin systems and elucidating the carbon skeleton.

  • Protocol:

    • Acquire a ¹H-¹³C HMBC spectrum.

    • Cross-peaks indicate correlations between protons and carbons that are two, three, or sometimes four bonds apart.

d) NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Purpose: To identify protons that are close to each other in space, regardless of their bonding connectivity. This is essential for determining the relative stereochemistry and conformation of the molecule.

  • Protocol:

    • Acquire a ¹H-¹H NOESY spectrum.

    • Cross-peaks indicate that the correlated protons are spatially proximate (typically within 5 Å).

Mandatory Visualizations

The following diagrams illustrate the workflow for the NMR-based structural elucidation of this compound and the logical relationships derived from the NMR data.

experimental_workflow cluster_sample_prep Sample Preparation cluster_1D_NMR 1D NMR Experiments cluster_2D_NMR 2D NMR Experiments cluster_data_analysis Data Analysis & Structure Elucidation Isolation Isolation of this compound Dissolution Dissolution in Deuterated Solvent Isolation->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube H1_NMR 1H NMR NMR_Tube->H1_NMR C13_NMR 13C NMR NMR_Tube->C13_NMR DEPT DEPT (45, 90, 135) NMR_Tube->DEPT COSY COSY NMR_Tube->COSY HSQC HSQC NMR_Tube->HSQC HMBC HMBC NMR_Tube->HMBC NOESY NOESY NMR_Tube->NOESY Proton_Info Proton Environment & Multiplicity H1_NMR->Proton_Info Carbon_Types Carbon Skeleton & Types C13_NMR->Carbon_Types DEPT->Carbon_Types HH_Connectivity Proton-Proton Connectivity COSY->HH_Connectivity CH_Connectivity Direct C-H Connectivity HSQC->CH_Connectivity Long_Range_Connectivity Long-Range C-H Connectivity HMBC->Long_Range_Connectivity Spatial_Proximity Spatial Proximity of Protons NOESY->Spatial_Proximity Structure_Proposal Propose Structure Proton_Info->Structure_Proposal Carbon_Types->Structure_Proposal HH_Connectivity->Structure_Proposal CH_Connectivity->Structure_Proposal Long_Range_Connectivity->Structure_Proposal Spatial_Proximity->Structure_Proposal Structure_Verification Verify Final Structure Structure_Proposal->Structure_Verification

Caption: Experimental workflow for the structural elucidation of this compound.

logical_relationships cluster_1D 1D NMR Data cluster_2D_correlations 2D NMR Correlations cluster_structure Structural Fragments & Final Structure H1 1H Chemical Shifts & Multiplicities COSY COSY (H-H Connectivity) H1->COSY HSQC HSQC (Direct C-H attachment) H1->HSQC HMBC HMBC (Long-range C-H connectivity) H1->HMBC NOESY NOESY (Through-space H-H proximity) H1->NOESY C13 13C Chemical Shifts C13->HSQC C13->HMBC DEPT DEPT Information (CH, CH2, CH3) Fragments Assemble Structural Fragments DEPT->Fragments COSY->Fragments Identifies spin systems HSQC->Fragments Assigns protons to carbons HMBC->Fragments Connects spin systems Final_Structure This compound Complete Structure NOESY->Final_Structure Confirms stereochemistry and conformation Fragments->Final_Structure Assembly

Caption: Logical relationships in NMR data for this compound structure elucidation.

References

Application Notes and Protocols for Immobilizing Psammaplysene A on Magnetic Beads for Pulldown Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psammaplysene A (PA) is a marine-derived bromotyrosine alkaloid that has garnered significant interest in the scientific community for its potent biological activities, including neuroprotective and anticancer properties.[1][2][3][4] Elucidating the molecular targets of this compound is crucial for understanding its mechanism of action and for the development of novel therapeutics. Pulldown assays are a powerful technique to identify and isolate binding partners of a specific molecule from a complex biological sample, such as a cell lysate. This application note provides a detailed protocol for the immobilization of a synthetic precursor of this compound onto magnetic beads and its subsequent use in pulldown assays to identify interacting proteins.

The native structure of this compound lacks readily available functional groups for direct conjugation to solid supports without potentially compromising its biological activity. Therefore, this protocol utilizes a synthetic strategy involving the immobilization of a key precursor of this compound that possesses a primary amine functionality. This primary amine allows for efficient and stable covalent coupling to N-hydroxysuccinimide (NHS)-activated magnetic beads. The immobilized precursor retains the core structural elements of this compound necessary for target recognition.

Principle of the Method

The immobilization process is based on the reaction between a primary amine on the this compound precursor and the NHS ester on the surface of the magnetic beads, forming a stable amide bond. Once the bait molecule is immobilized, the beads are incubated with a cell lysate containing potential prey proteins. After a series of washing steps to remove non-specific binders, the protein complexes are eluted and can be identified by downstream applications such as mass spectrometry.

Materials and Reagents

Reagent/Material Supplier Catalog No.
NHS-Activated Magnetic BeadsThermo Fisher Scientific88826
This compound Precursor (with primary amine)Custom SynthesisN/A
Dimethyl sulfoxide (DMSO)Sigma-AldrichD8418
1X Phosphate-Buffered Saline (PBS), pH 7.4Gibco10010023
Coupling Buffer (e.g., 0.1 M MES, pH 6.0)Prepared in-houseN/A
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)Prepared in-houseN/A
Wash Buffer (e.g., PBS with 0.05% Tween-20)Prepared in-houseN/A
Cell Lysis Buffer (e.g., RIPA buffer)Cell Signaling Technology9806
Protease Inhibitor CocktailRoche11836170001
Elution Buffer (e.g., 0.1 M Glycine, pH 2.5)Prepared in-houseN/A
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)Prepared in-houseN/A
Microcentrifuge TubesEppendorf022363204
Magnetic StandThermo Fisher Scientific12321D
Rotator/MixerVWR10136-108

Experimental Protocols

Preparation of this compound Precursor-Coupled Magnetic Beads

This protocol describes the covalent coupling of a this compound precursor containing a primary amine to NHS-activated magnetic beads.

a. Reagent Preparation:

  • This compound Precursor Stock Solution: Dissolve the custom-synthesized this compound precursor in DMSO to a final concentration of 10 mM. Store at -20°C.

  • Coupling Buffer: Prepare 0.1 M MES buffer and adjust the pH to 6.0.

  • Quenching Buffer: Prepare 1 M Tris-HCl and adjust the pH to 7.5.

  • Wash Buffer: Prepare 1X PBS with 0.05% Tween-20.

b. Bead Preparation and Coupling:

  • Resuspend the NHS-activated magnetic beads thoroughly by vortexing.

  • Transfer 1 mg of beads to a 1.5 mL microcentrifuge tube.

  • Place the tube on a magnetic stand to pellet the beads and carefully remove the supernatant.

  • Wash the beads twice with 500 µL of ice-cold Coupling Buffer. After each wash, pellet the beads on the magnetic stand and discard the supernatant.

  • Immediately before use, dilute the 10 mM this compound precursor stock solution in Coupling Buffer to a final concentration of 1 mM.

  • Resuspend the washed beads in 500 µL of the 1 mM this compound precursor solution.

  • Incubate the mixture for 1-2 hours at room temperature with gentle rotation.

  • Pellet the beads on the magnetic stand and discard the supernatant.

  • To block any unreacted NHS groups, add 500 µL of Quenching Buffer and incubate for 30 minutes at room temperature with gentle rotation.

  • Wash the beads three times with 1 mL of Wash Buffer.

  • Resuspend the this compound-coupled beads in 500 µL of 1X PBS and store at 4°C until use.

G Immobilization Workflow cluster_0 Bead Preparation cluster_1 Ligand Coupling cluster_2 Quenching & Washing beads NHS-Activated Magnetic Beads wash1 Wash with Coupling Buffer beads->wash1 incubate Incubate 1-2h at RT wash1->incubate Add Ligand ligand This compound Precursor Solution ligand->incubate quench Add Quenching Buffer incubate->quench Remove Unbound Ligand wash2 Wash with Wash Buffer quench->wash2 store Store at 4°C wash2->store

Immobilization of this compound precursor on magnetic beads.

Pulldown Assay

This protocol outlines the use of this compound-coupled beads to isolate interacting proteins from a cell lysate.

a. Cell Lysate Preparation:

  • Culture and harvest cells of interest.

  • Wash the cell pellet with ice-cold 1X PBS.

  • Lyse the cells in ice-cold RIPA buffer supplemented with protease inhibitors.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

b. Pulldown Procedure:

  • Equilibrate the this compound-coupled beads and control (uncoated or blocked) beads by washing them once with 1 mL of ice-cold Cell Lysis Buffer.

  • Add 500 µg to 1 mg of cleared cell lysate to the equilibrated beads.

  • Incubate the mixture for 2-4 hours at 4°C with gentle end-over-end rotation.

  • Pellet the beads on a magnetic stand and collect the supernatant (flow-through) for analysis if desired.

  • Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. After each wash, pellet the beads and completely remove the supernatant.

  • After the final wash, remove all residual wash buffer.

c. Elution:

  • Add 50-100 µL of Elution Buffer to the beads and resuspend by gentle pipetting.

  • Incubate for 5-10 minutes at room temperature with occasional vortexing to release the bound proteins.

  • Pellet the beads on the magnetic stand and carefully transfer the supernatant containing the eluted proteins to a new tube.

  • Immediately neutralize the eluate by adding 5-10 µL of Neutralization Buffer.

  • The eluted proteins are now ready for downstream analysis (e.g., SDS-PAGE, Western blotting, mass spectrometry).

G Pulldown Assay Workflow cluster_0 Binding cluster_1 Washing cluster_2 Elution & Analysis beads This compound-Beads incubate Incubate 2-4h at 4°C beads->incubate lysate Cell Lysate lysate->incubate wash Wash 3-5x incubate->wash Remove Unbound Proteins elute Elute Bound Proteins wash->elute analyze Downstream Analysis (e.g., Mass Spec) elute->analyze

References

Analytical Techniques for the Characterization of Psammaplysene A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psammaplysene A is a brominated tyrosine-derived metabolite isolated from the marine sponge Psammaplysilla sp.[1][2]. It has garnered significant interest within the scientific community due to its potent neuroprotective properties and its unique mechanism of action involving the modulation of the Forkhead box O1 (FOXO1a) transcription factor and direct binding to the heterogeneous nuclear ribonucleoprotein K (HNRNPK)[1][3]. This document provides a comprehensive overview of the analytical techniques employed in the characterization of this compound, complete with detailed experimental protocols and data presentation to aid researchers in their drug discovery and development efforts.

Physicochemical Characterization

A thorough physicochemical characterization is paramount for the unambiguous identification and quality control of this compound. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms within a molecule. For this compound, ¹H and ¹³C NMR are essential for structural elucidation.

Table 1: NMR Spectroscopic Data for this compound

Atom No. ¹H NMR (ppm, multiplicity, J in Hz) ¹³C NMR (ppm)
Note:Specific, experimentally derived ¹H and ¹³C NMR chemical shift data for this compound are not readily available in the public domain. The table is provided as a template for data organization. Researchers should acquire and interpret their own spectral data for confirmation.Assignments would be based on 2D NMR experiments such as COSY, HSQC, and HMBC.

Experimental Protocol: NMR Analysis of this compound

  • Sample Preparation: Dissolve 1-5 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 scans or more, depending on sample concentration.

  • 2D NMR Acquisition:

    • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish proton-proton and proton-carbon correlations for unambiguous signal assignment.

  • Data Processing and Analysis: Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin). Integrate proton signals, determine chemical shifts, and analyze coupling constants and correlations to elucidate the complete structure of this compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS is critical for determining the elemental composition of this compound by providing a highly accurate mass measurement.

Table 2: High-Resolution Mass Spectrometry Data for this compound

Parameter Value
Ionization Mode Electrospray Ionization (ESI), positive or negative mode
Calculated m/z To be calculated based on the chemical formula C₂₁H₂₃Br₂N₃O₄
Observed m/z To be determined experimentally
Mass Error (ppm) < 5 ppm is generally acceptable
Fragmentation Pattern (MS/MS) Key fragment ions to be identified for structural confirmation.

Experimental Protocol: HRMS Analysis of this compound

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid for positive ion mode.

  • Instrumentation: Use a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Full Scan MS Analysis:

    • Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion.

    • Set the mass range to cover the expected m/z of this compound.

  • Tandem MS (MS/MS) Analysis:

    • Select the molecular ion of this compound for fragmentation.

    • Acquire MS/MS spectra at different collision energies to obtain a comprehensive fragmentation pattern for structural confirmation.

  • Data Analysis: Determine the elemental composition using the accurate mass measurement. Analyze the fragmentation pattern to confirm the structure of the molecule.

Purification and Isolation

The primary source of this compound is the marine sponge Psammaplysilla sp.[2]. Its purification involves extraction followed by chromatographic separation.

High-Performance Liquid Chromatography (HPLC)

HPLC is the method of choice for the final purification of this compound.

Experimental Protocol: HPLC Purification of this compound

  • Extraction:

    • Homogenize the lyophilized sponge material.

    • Perform a sequential extraction with solvents of increasing polarity (e.g., hexane, dichloromethane, methanol). This compound is typically found in the more polar fractions.

  • Initial Fractionation:

    • Subject the crude extract to vacuum liquid chromatography (VLC) or flash chromatography on silica gel or a reversed-phase C18 stationary phase for initial fractionation.

  • Semi-Preparative HPLC:

    • Column: C18 reversed-phase column (e.g., 10 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Gradient: A typical gradient would be from 10% to 100% acetonitrile over 40 minutes.

    • Flow Rate: 2-4 mL/min.

    • Detection: UV detection at wavelengths relevant to the chromophores in this compound (e.g., 220 nm, 280 nm).

  • Fraction Collection and Analysis: Collect fractions corresponding to the peak of interest and analyze by analytical HPLC and MS to confirm the purity and identity of this compound.

Biological Characterization

The biological activity of this compound is a key aspect of its characterization, focusing on its interaction with its molecular target, HNRNPK, and its effect on the FOXO signaling pathway.

Target Identification and Binding Analysis

Affinity purification coupled with mass spectrometry was instrumental in identifying HNRNPK as the direct binding partner of this compound. Surface Plasmon Resonance (SPR) is used to quantify the binding affinity.

Experimental Workflow: Target Identification of this compound

G cluster_0 Affinity Purification cluster_1 Protein Identification PA_derivative This compound Derivative (with linker) Beads Immobilization on Magnetic Beads PA_derivative->Beads Lysate Cell Lysate Incubation Beads->Lysate PullDown Affinity Pull-Down Lysate->PullDown Wash Wash Steps PullDown->Wash Elution Elution of Bound Proteins Wash->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Digestion In-gel Digestion (e.g., Trypsin) SDS_PAGE->Digestion LC_MSMS LC-MS/MS Analysis Digestion->LC_MSMS Database Database Search (e.g., Mascot) LC_MSMS->Database HNRNPK Identification of HNRNPK Database->HNRNPK

Workflow for the identification of HNRNPK as a target of this compound.

Experimental Protocol: Affinity Purification-Mass Spectrometry

  • Synthesis of this compound Derivative: Synthesize a derivative of this compound containing a linker arm suitable for immobilization (e.g., a carboxyl or amino group).

  • Immobilization: Covalently couple the this compound derivative to activated magnetic beads (e.g., NHS-activated or tosyl-activated).

  • Cell Lysate Preparation: Prepare a total protein lysate from a relevant cell line (e.g., HEK293T) under non-denaturing conditions.

  • Affinity Pull-Down: Incubate the this compound-conjugated beads with the cell lysate to allow for binding. Include a control with unconjugated beads.

  • Washing: Wash the beads extensively with a suitable buffer to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads using a competitive ligand or by changing the buffer conditions (e.g., pH, ionic strength).

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands of interest and perform in-gel digestion with trypsin.

    • Analyze the resulting peptides by LC-MS/MS.

    • Identify the proteins by searching the MS/MS data against a protein database.

Table 3: Surface Plasmon Resonance (SPR) Binding Data

Analyte Ligand K_D (µM) ka (1/Ms) kd (1/s) Notes
This compoundHNRNPKTo be determinedTo be determinedTo be determinedBinding is reported to be RNA-dependent.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization: Immobilize recombinant HNRNPK onto an SPR sensor chip.

  • Binding Analysis: Flow different concentrations of this compound over the sensor chip surface and monitor the change in the SPR signal.

  • RNA-Dependence: To test for RNA-dependence, pre-incubate the immobilized HNRNPK with RNA before flowing this compound.

  • Data Analysis: Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (K_D).

Signaling Pathway Analysis

This compound has been shown to promote the nuclear localization of the transcription factor FOXO1a. This is a key event in its mechanism of action.

Signaling Pathway: this compound and FOXO1a Nuclear Translocation

G cluster_0 Normal Cellular State cluster_1 Effect of this compound PI3K PI3K AKT AKT PI3K->AKT FOXO1a_cyto FOXO1a (cytoplasm) (phosphorylated) AKT->FOXO1a_cyto FOXO1a_nuc FOXO1a (nucleus) FOXO1a_cyto->FOXO1a_nuc Nuclear Import (inhibited) PsammaplyseneA This compound HNRNPK HNRNPK PsammaplyseneA->HNRNPK Unknown ? HNRNPK->Unknown downstream effects FOXO1a_cyto_2 FOXO1a (cytoplasm) Unknown->FOXO1a_cyto_2 promotes nuclear import FOXO1a_nuc_2 FOXO1a (nucleus) (active) FOXO1a_cyto_2->FOXO1a_nuc_2 TargetGenes Target Gene Expression FOXO1a_nuc_2->TargetGenes

Proposed mechanism of this compound-induced FOXO1a nuclear translocation.

Experimental Protocol: Immunofluorescence Assay for FOXO1a Localization

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HeLa or a neuronal cell line) on glass coverslips.

    • Treat the cells with this compound at various concentrations and for different time points. Include a vehicle control.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with a primary antibody against FOXO1a.

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Microscopy and Image Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify the nuclear and cytoplasmic fluorescence intensity of FOXO1a in a sufficient number of cells to determine the nuclear-to-cytoplasmic ratio.

Conclusion

The comprehensive characterization of this compound requires a multi-faceted analytical approach. NMR and HRMS are indispensable for its structural elucidation and identification. HPLC is the cornerstone for its purification. Furthermore, a combination of affinity purification, mass spectrometry, surface plasmon resonance, and cell-based imaging assays is crucial for elucidating its biological mechanism of action. The protocols and data presentation formats provided herein serve as a guide for researchers working with this promising marine natural product. It is important to note that while general methodologies are described, specific parameters may require optimization based on the available instrumentation and experimental setup.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Psammaplysene A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with psammaplysene A. The focus is on addressing the challenges associated with its low aqueous solubility in buffer solutions commonly used in experimental settings.

Troubleshooting Guides

This section offers solutions to specific problems you might encounter during your experiments with this compound.

Question: My this compound is precipitating out of my aqueous buffer (e.g., PBS) during my experiment. What can I do?

Answer:

Precipitation of this compound is a common issue due to its high lipophilicity (Log P of 6.57) and large molecular weight (769 Da), which contribute to its poor aqueous solubility.[1] Here are several strategies you can employ to prevent precipitation, ranging from simple adjustments to more complex formulation approaches.

Initial Steps:

  • Stock Solution in Organic Solvent: this compound is soluble in organic solvents like dimethyl sulfoxide (DMSO).[1] Prepare a high-concentration stock solution in 100% DMSO.

  • Working Concentration: For your aqueous buffer, dilute the DMSO stock solution to your final desired concentration. It is crucial to keep the final concentration of DMSO in your aqueous solution as low as possible, ideally below 1% (v/v), to avoid solvent effects in your biological assays.

If Precipitation Persists, Consider These Advanced Strategies:

  • Co-solvents: Introduce a water-miscible co-solvent to the aqueous buffer to increase the solubility of this compound.

  • Cyclodextrins: Utilize cyclodextrins to form inclusion complexes with this compound, enhancing its apparent water solubility.

  • Surfactants: Employ surfactants to form micelles that can encapsulate the hydrophobic this compound molecule.

Below is a detailed protocol for a systematic approach to overcome precipitation issues.

Experimental Protocol: Stepwise Approach to Improving this compound Solubility
  • Preparation of a High-Concentration Stock Solution:

    • Dissolve this compound in 100% DMSO to create a stock solution (e.g., 10 mM). Ensure it is fully dissolved. Store this stock solution at -20°C or -80°C.

  • Dilution into Aqueous Buffer (Direct Method):

    • Vortex the aqueous buffer while slowly adding the required volume of the DMSO stock solution to achieve the final desired concentration. This rapid mixing can help to momentarily keep the compound in solution.

    • Visually inspect for any signs of precipitation (cloudiness, particles) immediately and over a short period.

  • Troubleshooting with Co-solvents:

    • If direct dilution fails, prepare your aqueous buffer containing a co-solvent. Common co-solvents include ethanol, polyethylene glycol (PEG), and propylene glycol.

    • Start with a low concentration of the co-solvent (e.g., 5-10% v/v) in your buffer.

    • Repeat the dilution step as described above.

    • If precipitation still occurs, you can cautiously increase the co-solvent concentration. Be mindful that higher concentrations may affect your experimental system.

  • Troubleshooting with Cyclodextrins:

    • Prepare a solution of a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), in your aqueous buffer.

    • A common starting concentration for HP-β-CD is 1-5% (w/v).

    • Add the this compound DMSO stock solution to the cyclodextrin-containing buffer while vortexing.

    • The cyclodextrin will form an inclusion complex with this compound, enhancing its solubility.

The following diagram illustrates the decision-making process for troubleshooting this compound precipitation.

G start Start: this compound Precipitation Issue stock Prepare High-Concentration Stock in 100% DMSO start->stock dilute Dilute Stock into Aqueous Buffer with Vortexing stock->dilute check1 Precipitation Observed? dilute->check1 success Success: Solution is Clear Proceed with Experiment check1->success No troubleshoot Initiate Troubleshooting check1->troubleshoot Yes cosolvent Option 1: Use Co-solvent (e.g., Ethanol, PEG) troubleshoot->cosolvent cyclodextrin Option 2: Use Cyclodextrin (e.g., HP-β-CD) troubleshoot->cyclodextrin check2 Precipitation Persists? cosolvent->check2 cyclodextrin->check2 check2->success No increase_conc Increase Co-solvent/Cyclodextrin Concentration or Try Another Method check2->increase_conc Yes

Troubleshooting workflow for this compound precipitation.

Frequently Asked Questions (FAQs)

This section addresses general questions about the properties and handling of this compound.

Question: What is the known solubility of this compound in aqueous solutions?

Answer:

Question: What are the recommended starting concentrations for solubilizing agents for this compound?

Answer:

The optimal concentration of a solubilizing agent for this compound needs to be determined empirically for your specific experimental conditions. However, the following table provides recommended starting concentrations for common excipients.

ExcipientRecommended Starting ConcentrationMaximum Recommended Concentration (for cell-based assays)Notes
Co-solvents
Dimethyl Sulfoxide (DMSO)< 1% (v/v)1% (v/v)Ensure the final concentration is well-tolerated by your experimental system. Always include a vehicle control with the same DMSO concentration.
Ethanol1-5% (v/v)5% (v/v)Can be effective but may also have biological effects at higher concentrations.
Polyethylene Glycol (PEG 400)5-10% (v/v)20% (v/v)A commonly used co-solvent with a good safety profile in many systems.
Cyclodextrins
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)1-5% (w/v)10% (w/v)Forms inclusion complexes to enhance solubility. Generally well-tolerated.
Surfactants
Polysorbate 80 (Tween® 80)0.1-1% (v/v)2% (v/v)A non-ionic surfactant that can form micelles to solubilize hydrophobic compounds. Check for compatibility with your assay.

Note: The values in this table are suggestions. It is crucial to perform preliminary experiments to determine the optimal and non-toxic concentration of any excipient for your specific application.

Question: How should I prepare a stock solution of this compound and how should it be stored?

Answer:

For a stock solution, dissolve this compound in 100% anhydrous DMSO. To ensure the compound is fully dissolved, you can gently warm the solution and vortex it. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which could potentially degrade the compound. Before use, thaw an aliquot completely and bring it to room temperature.

The following diagram outlines the recommended workflow for preparing and storing this compound stock solutions.

G start Start: Prepare this compound Stock Solution weigh Weigh this compound start->weigh add_dmso Add 100% Anhydrous DMSO weigh->add_dmso dissolve Vortex and Gently Warm to Dissolve add_dmso->dissolve check_dissolution Visually Confirm Complete Dissolution dissolve->check_dissolution check_dissolution->dissolve No aliquot Aliquot into Small Volumes check_dissolution->aliquot Yes store Store at -20°C or -80°C aliquot->store end Stock Solution Ready for Use store->end

Workflow for preparing this compound stock solutions.

Question: Are there any known signaling pathways affected by this compound that I should be aware of when designing my experiments?

Answer:

Yes, this compound has been identified as an inhibitor of the nuclear export of the transcription factor FOXO1a.[2] This leads to the accumulation of FOXO1a in the nucleus. When designing your experiments, it is important to consider the downstream effects of FOXO1a activation, which can include the regulation of genes involved in apoptosis, cell cycle arrest, and stress resistance.

The diagram below illustrates the simplified signaling pathway affected by this compound.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FOXO1a_cyto FOXO1a FOXO1a_nuc FOXO1a FOXO1a_cyto->FOXO1a_nuc Nuclear Import DNA DNA FOXO1a_nuc->DNA Export Nuclear Export FOXO1a_nuc->Export Gene_Expression Target Gene Expression (e.g., Apoptosis, Cell Cycle Arrest) DNA->Gene_Expression Psammaplysene_A This compound Psammaplysene_A->Export Export->FOXO1a_cyto

This compound inhibits FOXO1a nuclear export.

References

troubleshooting common issues in psammaplysene A total synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the total synthesis of psammaplysene A. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this complex marine natural product. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: My diastereoselectivity in the Henry reaction/cyclization step is low. What are the critical parameters to control?

A1: Achieving high diastereoselectivity in the Henry reaction to form the C7 hydroxylated isoxazoline scaffold is crucial. The reaction is highly sensitive to both temperature and solvent. Lower diastereoselectivities are often observed at higher temperatures.

Q2: I'm observing poor yields and undesired side products in the Baeyer-Villiger ring expansion. How can I improve this step?

A2: The regioselectivity of the Baeyer-Villiger oxidation is a key challenge. Direct oxidation of the intermediate can lead to a mixture of regioisomers and decomposition. A crucial optimization is the protection of the free hydroxyl group before the ring expansion.

Q3: An intermediate in my synthesis is proving to be unstable and decomposes upon isolation. What strategies can be employed to overcome this?

A3: The instability of intermediates, particularly those with sensitive functional groups, is a common issue. One effective strategy is to "telescope" reactions, where the unstable intermediate is used directly in the next step without purification.

Q4: I am attempting the [3+2] dipolar cycloaddition approach and facing difficulties. What are the known challenges with this strategy?

A4: Early attempts at the [3+2] dipolar cycloaddition for the synthesis of the psammaplysin core encountered significant challenges. A key issue was the installation of the C-7 hydroxyl group, as hydroxylation of an initial cycloaddition product could lead to undesired ring opening of the aza enolate.[1] A successful strategy involves the use of a more functionalized dipolarophile, such as an enediol ether, which allows for a more controlled introduction of the required functionality.[2]

Q5: What are some general recommendations for protecting groups in the total synthesis of this compound?

A5: The choice of protecting groups is critical for the success of a multi-step synthesis. For the this compound synthesis, a robust protecting group for the hydroxyl function during the Baeyer-Villiger oxidation is essential. A tert-butyldimethylsilyl (TBS) group has been shown to be effective. It is important to choose protecting groups that are stable to the reaction conditions of subsequent steps and can be removed selectively under mild conditions.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in the Henry Reaction/Cyclization

This section addresses the common problem of achieving poor diastereoselectivity in the key Henry reaction/cyclization step in the Magauer synthesis of this compound.

Symptoms:

  • You obtain a mixture of diastereomers at the C7 position, with a ratio significantly lower than the desired outcome.

  • The crude ¹H NMR spectrum shows a complex mixture of signals for the newly formed stereocenter.

Troubleshooting Workflow:

G Start Low Diastereoselectivity in Henry Reaction CheckTemp Verify Reaction Temperature Start->CheckTemp Is temperature strictly controlled? CheckSolvent Confirm Solvent and Purity CheckTemp->CheckSolvent Yes Optimize Implement Optimized Conditions CheckTemp->Optimize No, adjust to -25 °C CheckReagents Assess Reagent Quality CheckSolvent->CheckReagents Yes CheckSolvent->Optimize No, use dry acetonitrile CheckReagents->Start Reagents are suspect, purify/replace CheckReagents->Optimize Reagents are pure Success High Diastereoselectivity Achieved Optimize->Success

Troubleshooting Workflow for Henry Reaction.

Detailed Steps:

  • Temperature Control: The diastereoselectivity of this reaction is highly dependent on temperature. It is crucial to maintain a constant temperature of -25 °C.[3] Use a reliable cooling bath and monitor the internal reaction temperature closely.

  • Solvent Choice and Purity: The reaction should be performed in acetonitrile.[3] Using other solvents, such as methanol, can lead to a significant decrease in diastereoselectivity, potentially resulting in an equimolar mixture of diastereomers.[3] Ensure the acetonitrile is anhydrous, as water can interfere with the reaction.

  • Reagent Quality: Use freshly purified or high-purity reagents. The starting materials should be free of impurities that could affect the reaction outcome.

Quantitative Data:

SolventTemperature (°C)Diastereomeric Ratio (desired:undesired)Reference
Acetonitrile-25>3:1
MethanolNot specified~1:1

Experimental Protocol: Optimized Diastereoselective Henry Reaction/Cyclization

To a solution of the starting α-bromo ketoaldehyde in anhydrous acetonitrile at -25 °C is added ethyl nitroacetate and triethylamine. The reaction mixture is stirred at this temperature until completion (monitoring by TLC). The reaction is then worked up to yield the nitronate product, which can be carried forward to the deoxygenation step. For detailed stoichiometry and reaction times, refer to the supporting information of the relevant literature.

Issue 2: Poor Yield and Regioselectivity in the Baeyer-Villiger Oxidation

This guide focuses on troubleshooting the Baeyer-Villiger ring expansion to form the dihydrooxepine core.

Symptoms:

  • Low yield of the desired lactone.

  • Formation of the undesired regioisomeric lactone.

  • Decomposition of the starting material or product.

Troubleshooting Workflow:

G Start Poor Yield/Regioselectivity in Baeyer-Villiger Oxidation CheckProtection Is the hydroxyl group protected? Start->CheckProtection CheckReagent Verify Oxidant and Conditions CheckProtection->CheckReagent Yes (e.g., with TBS) Optimize Implement Optimized Protocol CheckProtection->Optimize No, protect the hydroxyl group first CheckReagent->Start Incorrect oxidant or conditions CheckReagent->Optimize Using appropriate oxidant (e.g., m-CPBA) Success High Yield and Regioselectivity Optimize->Success

Troubleshooting Workflow for Baeyer-Villiger Oxidation.

Detailed Steps:

  • Protecting Group Strategy: The presence of a free hydroxyl group can interfere with the Baeyer-Villiger oxidation, leading to low yields and poor regioselectivity. Protecting the hydroxyl group as a silyl ether (e.g., TBS ether) prior to the oxidation step is a critical modification that has been shown to significantly improve the outcome.

  • Choice of Oxidant: Meta-chloroperoxybenzoic acid (m-CPBA) is a commonly used and effective oxidant for this transformation. Ensure the m-CPBA is of high purity and activity.

  • Reaction Conditions: The reaction is typically carried out in a suitable solvent like dichloromethane at a controlled temperature. Monitor the reaction progress carefully to avoid over-oxidation or side reactions.

Quantitative Data:

SubstrateOxidantYield of desired lactoneReference
Hydroxy ketonem-CPBALow/Mixture of regioisomers
TBS-protected ketonem-CPBA87% over two steps

Experimental Protocol: Protected Baeyer-Villiger Oxidation

  • Protection: To a solution of the spirocyclic isoxazoline with the free hydroxyl group in a suitable solvent (e.g., DMF), add imidazole and tert-butyldimethylsilyl chloride (TBSCl). Stir the reaction at room temperature until the protection is complete (monitor by TLC). Work up the reaction to isolate the TBS-protected intermediate.

  • Oxidation: Dissolve the TBS-protected ketone in dichloromethane and cool the solution. Add m-CPBA portion-wise and stir the reaction at a controlled temperature until the starting material is consumed. Quench the reaction, and after an appropriate workup and purification, the desired lactone can be isolated in high yield and regioselectivity.

References

Optimizing Psammaplysene A Dosage for Cell Culture Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Psammaplysene A. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to optimize the use of this compound in your cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a marine sponge metabolite known for its potent neuroprotective properties.[1][2][3][4] Its primary mechanism of action involves binding to the heterogeneous nuclear ribonucleoprotein K (HNRNPK), an interaction that is dependent on the presence of RNA.[5] This binding is believed to modulate HNRNPK-dependent processes, which in turn influences downstream signaling pathways, including the activity of the FOXO family of transcription factors, which are involved in stress resistance and longevity.

Q2: What are the typical concentration ranges for this compound in cell culture experiments?

The optimal concentration of this compound can vary significantly depending on the cell line and the experimental endpoint. Based on available literature, a broad range should be tested for initial screening. For in vitro binding assays, concentrations of 50, 100, and 150 µM have been used. For cell-based assays, it is advisable to start with a dose-response curve to determine the optimal concentration for your specific model.

Q3: How should I prepare a stock solution of this compound?

This compound is a lipophilic molecule. For cell culture experiments, it is recommended to dissolve this compound in a high-quality, anhydrous (water-free) solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. It is crucial to use fresh DMSO as it is hygroscopic and absorbed water can affect the solubility of the compound.

Q4: I'm observing precipitation when I add my this compound stock solution to the cell culture medium. What should I do?

This is a common issue when adding a compound dissolved in an organic solvent to an aqueous solution. Here are some troubleshooting steps:

  • Final Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, ideally below 0.5%, to minimize solvent-induced cytotoxicity and precipitation.

  • Mixing Technique: Add the this compound stock solution to the cell culture medium dropwise while gently swirling or vortexing. This rapid mixing can help disperse the compound before it aggregates.

  • Pre-warming Media: Pre-warming the cell culture medium to 37°C before adding the stock solution may help maintain solubility.

  • Serum in Media: The presence of serum, such as fetal bovine serum (FBS), in the media can sometimes help to stabilize hydrophobic compounds.

Q5: What are the known signaling pathways affected by this compound?

The primary known target of this compound is HNRNPK. By binding to HNRNPK, this compound influences its function, which can have pleiotropic effects on the cell due to HNRNPK's role as a hub protein in RNA biology and as an integrator of various signaling cascades. One of the key downstream effects is the modulation of the FOXO signaling pathway, which is involved in regulating stress resistance, metabolism, and cell fate.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no observable effect - Sub-optimal concentration of this compound.- Insufficient incubation time.- Compound degradation.- Perform a dose-response experiment to identify the optimal concentration.- Optimize the incubation time for your specific cell line and endpoint.- Prepare fresh stock solutions and store them properly (protected from light and moisture).
High cytotoxicity observed - this compound concentration is too high.- Solvent (e.g., DMSO) concentration is toxic to the cells.- Contamination of the compound or culture.- Lower the concentration of this compound.- Ensure the final solvent concentration is non-toxic (typically <0.5% for DMSO).- Use sterile techniques and ensure the purity of your compound.
Inconsistent results between experiments - Variability in cell seeding density.- Inconsistent preparation of this compound working solutions.- Fluctuation in incubation conditions.- Standardize cell seeding protocols.- Prepare fresh working solutions for each experiment from a reliable stock.- Ensure consistent incubation times, temperature, and CO2 levels.
Difficulty dissolving this compound - Poor quality or hydrated solvent (e.g., DMSO).- Compound has low solubility in the chosen solvent.- Use fresh, anhydrous DMSO.- Gentle warming or sonication may aid in dissolution.

Quantitative Data Summary

Table 1: Reported Concentrations of this compound in In Vitro Studies

Experiment Type Compound Concentration(s) Cell/System Source
In Vitro Binding AssayThis compound50, 100, 150 µMPurified HNRNPK protein
Target IdentificationThis compound derivative (2B)250 nMHEK293 cell lysates

Note: Specific IC50 values for this compound cytotoxicity in various cell lines are not widely reported in the currently available literature. Researchers should determine the IC50 empirically for their cell line of interest.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)

Objective: To determine the concentration range of this compound that is non-toxic and suitable for downstream functional assays.

Materials:

  • This compound stock solution (e.g., 10 mM in anhydrous DMSO)

  • Target cells (e.g., neuronal cell line, cancer cell line)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium from your stock solution. A suggested starting range could be from 0.1 µM to 100 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is set to 100% viability). Plot the cell viability against the log of the this compound concentration to determine the non-toxic range and the IC50 value (the concentration that inhibits cell viability by 50%).

Protocol 2: Measuring FOXO Transcriptional Activity using a Luciferase Reporter Assay

Objective: To assess the effect of this compound on FOXO-mediated gene transcription.

Materials:

  • Cells (e.g., HEK293)

  • FOXO luciferase reporter plasmid (containing FOXO responsive elements driving luciferase expression)

  • Renilla luciferase plasmid (as a transfection control)

  • Transfection reagent

  • This compound stock solution

  • Dual-luciferase assay system

  • Luminometer

Procedure:

  • Transfection: Co-transfect cells in a multi-well plate with the FOXO luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression.

  • Treatment: Treat the transfected cells with various concentrations of this compound (determined from the cell viability assay) or a vehicle control.

  • Incubation: Incubate for the desired duration to allow for this compound to exert its effect (e.g., 6-24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the dual-luciferase assay kit.

  • Luciferase Assay:

    • Add the firefly luciferase substrate to a sample of the cell lysate and measure the luminescence.

    • Subsequently, add the Renilla luciferase substrate to the same sample and measure the luminescence.

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for differences in transfection efficiency. Compare the normalized luciferase activity in this compound-treated cells to the vehicle-treated cells to determine the fold-change in FOXO transcriptional activity.

Visualizing Key Pathways and Workflows

Psammaplysene_A_Mechanism_of_Action PsammaplyseneA This compound HNRNPK HNRNPK PsammaplyseneA->HNRNPK Binds to FOXO_Pathway FOXO Signaling Pathway HNRNPK->FOXO_Pathway Modulates RNA RNA RNA->HNRNPK Required for binding Neuroprotection Neuroprotection FOXO_Pathway->Neuroprotection Stress_Resistance Stress Resistance FOXO_Pathway->Stress_Resistance

Caption: this compound binds to HNRNPK in an RNA-dependent manner, modulating the FOXO signaling pathway and promoting neuroprotection and stress resistance.

Troubleshooting_Workflow Start Experiment Start Issue Inconsistent or Unexpected Results? Start->Issue Check_Concentration Verify this compound Concentration and Purity Issue->Check_Concentration Yes Success Consistent Results Issue->Success No Check_Solubility Assess Compound Solubility in Media Check_Concentration->Check_Solubility Check_Viability Confirm Cell Viability with Vehicle Control Check_Solubility->Check_Viability Optimize_Protocol Re-optimize Protocol (e.g., incubation time, cell density) Check_Viability->Optimize_Protocol Optimize_Protocol->Start

Caption: A logical workflow for troubleshooting inconsistent or unexpected results in this compound cell culture experiments.

FOXO_Signaling_Pathway cluster_0 Cell Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT FOXO FOXO AKT->FOXO Phosphorylates & Inactivates Nucleus Nucleus FOXO->Nucleus Translocates to Cytoplasm Cytoplasm FOXO->Cytoplasm Sequestration Gene_Expression Target Gene Expression (Stress Resistance, Apoptosis) Nucleus->Gene_Expression Activates PsammaplyseneA This compound HNRNPK HNRNPK PsammaplyseneA->HNRNPK Binds HNRNPK->FOXO Modulates Activity

Caption: Simplified FOXO signaling pathway, indicating the modulatory role of the this compound-HNRNPK interaction.

References

minimizing non-specific binding in psammaplysene A affinity purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Psammaplysene A (PA) affinity purification to isolate its binding partners, primarily the heterogeneous nuclear ribonucleoprotein K (HNRNPK).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary binding target?

This compound is a marine natural product known for its neuroprotective properties.[1][2][3][4] Its direct cellular target has been identified as the heterogeneous nuclear ribonucleoprotein K (HNRNPK), an RNA-binding protein.[1]

Q2: What is the nature of the interaction between this compound and HNRNPK?

The binding of this compound to HNRNPK is RNA-dependent. This means that the presence of RNA is crucial for the interaction to occur, a critical consideration for experimental design.

Q3: What are the common methods for this compound affinity purification?

Two primary methods have been successfully employed:

  • Modified this compound: This involves using a chemically modified version of PA that allows for covalent linkage to its binding partners.

  • This compound-coupled magnetic beads: This method utilizes magnetic nanobeads to which PA is covalently attached, which are noted for minimizing non-specific interactions.

Q4: Why am I co-purifying a large number of proteins with HNRNPK?

HNRNPK is a scaffold protein that exists in large macromolecular complexes and interacts with over 100 other proteins. Therefore, it is common to co-purify many of its interaction partners. Optimizing wash conditions is crucial to distinguish between direct and indirect binders.

Troubleshooting Guides

Issue 1: High Non-Specific Binding

High background of non-specifically bound proteins is a common challenge in affinity purification.

Possible Causes and Solutions:

Possible Cause Recommended Solution Quantitative Guideline/Example
Inadequate Blocking Pre-block the magnetic beads with a blocking agent before adding the cell lysate.Incubate beads with 5% Bovine Serum Albumin (BSA) in lysis buffer for 1 hour at 4°C.
Insufficient Washing Increase the number and duration of wash steps.Increase from 3 to 5 wash steps, with a 5-10 minute incubation for each wash.
Suboptimal Wash Buffer Increase the stringency of the wash buffer by adding detergents or increasing the salt concentration.Increase NaCl concentration incrementally from 150 mM to 500 mM. Add non-ionic detergents like Tween-20 or Triton X-100 up to 1%.
Hydrophobic Interactions The hydrophobicity of the linker used to immobilize this compound can contribute to non-specific binding.If possible, use a more hydrophilic linker, such as one based on polyethylene glycol (PEG). Non-specific binding has been shown to decrease with an increasing number of ethylene glycol units in the spacer.
Issue 2: Low Yield of Target Protein (HNRNPK)

Low recovery of HNRNPK can be due to several factors related to the unique characteristics of the PA-HNRNPK interaction.

Possible Causes and Solutions:

Possible Cause Recommended Solution Experimental Consideration
RNA Degradation The interaction is RNA-dependent, so RNA integrity is critical.Add RNase inhibitors to the lysis buffer. Work in an RNase-free environment and use certified RNase-free reagents and labware.
Disruption of the PA-HNRNPK-RNA Complex Harsh lysis or wash conditions can disrupt the ternary complex.Use a mild lysis buffer (e.g., Triton X-100 based) and avoid high concentrations of denaturing agents. Optimize the salt and detergent concentrations in the wash buffer to be stringent enough to remove non-specific binders but gentle enough to preserve the specific interaction.
Inefficient Elution The elution conditions are not strong enough to disrupt the PA-HNRNPK interaction.Elution can be performed using a buffer with a low pH (e.g., 0.1 M glycine, pH 2.5-3.0) or by competition with free this compound, if available. Immediately neutralize low pH eluates with a Tris buffer.

Experimental Protocols

Detailed Protocol for this compound Affinity Purification using Magnetic Beads

This protocol is a general guideline and may require optimization for specific experimental conditions.

1. Preparation of Cell Lysate:

  • Lyse cells in a buffer containing 50 mM Tris-HCl (pH 7.8), 150 mM NaCl, 1% Triton X-100, and a complete protease inhibitor cocktail.
  • To minimize RNA degradation, add an RNase inhibitor to the lysis buffer.
  • Clarify the lysate by centrifugation.

2. Bead Preparation and Blocking:

  • Resuspend the this compound-coupled magnetic beads in lysis buffer.
  • Wash the beads three times with lysis buffer.
  • Block the beads by incubating with 5% BSA in lysis buffer for 1 hour at 4°C on a rotator.

3. Binding:

  • Add the pre-cleared cell lysate to the blocked beads.
  • Incubate for 2-4 hours at 4°C with gentle rotation.

4. Washing:

  • Pellet the beads using a magnetic stand and discard the supernatant.
  • Wash the beads 3-5 times with 1 mL of wash buffer (see table below for optimization). For each wash, resuspend the beads and incubate for 5-10 minutes at 4°C.

5. Elution:

  • Elute the bound proteins by incubating the beads with elution buffer (e.g., 0.1 M glycine, pH 2.5) for 10-15 minutes at room temperature.
  • Collect the eluate and immediately neutralize the pH by adding 1/10th volume of 1 M Tris-HCl, pH 8.5.

Buffer Optimization Table:

Buffer Component Starting Concentration Optimization Range Purpose
NaCl 150 mM150 mM - 500 mMReduces ionic interactions.
Triton X-100/Tween-20 0.1%0.1% - 1%Reduces non-specific hydrophobic interactions.
Glycerol 0%5% - 10%Can help stabilize proteins and reduce non-specific binding.

Signaling Pathways and Workflows

The binding of this compound to HNRNPK can modulate its function as a scaffold protein in various signaling pathways. HNRNPK is known to interact with and activate the tyrosine kinase c-Src.

Experimental Workflow for this compound Affinity Purification

Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis CellLysate Cell Lysate (with Protease & RNase Inhibitors) Binding Binding (4°C, 2-4h) CellLysate->Binding PABeads This compound- Coupled Magnetic Beads Blocking Bead Blocking (e.g., 5% BSA) PABeads->Blocking Blocking->Binding Washing Washing Steps (3-5x with optimized buffer) Binding->Washing Elution Elution (e.g., low pH) Washing->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE MassSpec Mass Spectrometry SDS_PAGE->MassSpec

Caption: A generalized workflow for the affinity purification of HNRNPK using this compound-coupled magnetic beads.

HNRNPK and c-Src Signaling Pathway

SignalingPathway cluster_input Input cluster_interaction Interaction cluster_downstream Downstream Effect PA This compound PA_HNRNPK_RNA PA-HNRNPK-RNA Complex PA->PA_HNRNPK_RNA RNA RNA RNA->PA_HNRNPK_RNA HNRNPK HNRNPK HNRNPK->PA_HNRNPK_RNA cSrc c-Src PA_HNRNPK_RNA->cSrc Modulates Interaction Downstream Downstream Signaling cSrc->Downstream Activates

Caption: this compound binding to the HNRNPK-RNA complex may modulate its interaction with and activation of c-Src.

References

challenges and solutions in psammaplysene A target validation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the target validation of psammaplysene A.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments in a question-and-answer format.

Affinity Pull-Down Assays

Question: I am not observing any significant protein pull-down with my this compound-coupled beads. What could be the issue?

Answer:

Several factors could contribute to a failed pull-down experiment. Here are some common issues and potential solutions:

  • Inefficient Immobilization of this compound Derivative:

    • Verification: Confirm the successful coupling of the this compound derivative to the beads. This can be done using techniques like Fourier-transform infrared spectroscopy (FTIR) or by quantifying the amount of unreacted compound in the supernatant after the coupling reaction.

    • Solution: Optimize the coupling chemistry. Ensure the linker on your this compound derivative is reactive with the functional groups on the beads. Consider using a longer, more flexible linker to improve accessibility.

  • Low Abundance of the Target Protein (HNRNPK):

    • Verification: Check the expression level of Heterogeneous Nuclear Ribonucleoprotein K (HNRNPK) in your cell lysate via Western blot.

    • Solution: Use a larger amount of cell lysate or choose a cell line with higher endogenous HNRNPK expression.

  • RNA-Dependent Interaction: The binding of this compound to HNRNPK is RNA-dependent.[1][2][3]

    • Verification: Ensure that your lysis and wash buffers do not contain high concentrations of RNases or agents that would disrupt RNA-protein interactions.

    • Solution: Supplement your lysis buffer with an RNase inhibitor. Be cautious with the stringency of your wash buffers; overly harsh conditions can disrupt the ternary complex.

Question: I am seeing many non-specific proteins in my pull-down eluate. How can I reduce this background?

Answer:

Non-specific binding is a common issue in affinity purification. Here are some strategies to minimize it:

  • Pre-clearing the Lysate: Incubate your cell lysate with unconjugated beads (mock beads) before performing the pull-down with this compound-coupled beads. This will remove proteins that non-specifically bind to the bead matrix.

  • Optimize Wash Conditions:

    • Increase the number of washes.

    • Gradually increase the ionic strength (e.g., NaCl concentration) or non-ionic detergent concentration (e.g., Tween-20, NP-40) in your wash buffers to disrupt weak, non-specific interactions.

  • Use of a Negative Control: Perform a parallel pull-down with a structurally similar but biologically inactive this compound analog coupled to beads. Proteins that bind to both the active and inactive compound beads are likely non-specific binders.

  • Competition Experiment: Pre-incubate the cell lysate with an excess of free this compound before adding the this compound-coupled beads. A true interacting partner will show reduced binding to the beads in the presence of the free competitor.

Surface Plasmon Resonance (SPR)

Question: I am not observing a clear binding response in my SPR experiment with this compound and HNRNPK. What could be wrong?

Answer:

SPR experiments with small molecules and proteins that have complex binding mechanisms can be challenging. Consider the following:

  • RNA-Dependency: As mentioned, the interaction is RNA-dependent.

    • Solution: Pre-saturate the immobilized HNRNPK with total RNA or a specific poly(C) RNA sequence before introducing this compound.[1][4] This can help to properly fold HNRNPK into a conformation that allows for this compound binding.

  • Protein Immobilization: The orientation and activity of the immobilized HNRNPK are critical.

    • Solution: If using direct amine coupling, you may be inactivating the protein or blocking the binding site. Consider using a capture-based approach, such as immobilizing a GST-tagged HNRNPK on an anti-GST antibody-coated sensor chip.

  • Analyte Concentration: The reported estimated Kd for the interaction is in the micromolar range (~86.2 µM).

    • Solution: Ensure you are using a sufficiently high concentration range of this compound to observe a saturable binding curve.

Frequently Asked Questions (FAQs)

What is the primary known target of this compound?

The primary and direct biological target of this compound identified to date is Heterogeneous Nuclear Ribonucleoprotein K (HNRNPK).

What is the nature of the interaction between this compound and HNRNPK?

The binding of this compound to HNRNPK is non-covalent and has been shown to be RNA-dependent. This suggests that this compound may bind to a conformation of HNRNPK that is induced upon its association with RNA, or it may interact with the HNRNPK-RNA complex itself.

What are the main challenges in validating HNRNPK as the target of this compound?

  • Hub Protein Nature of HNRNPK: HNRNPK is a "hub" protein that interacts with over 100 other proteins and is involved in numerous cellular processes, including transcription, splicing, and signal transduction. This pleiotropy makes it challenging to pinpoint the specific downstream effects of this compound's interaction that are responsible for its observed biological activity.

  • RNA-Dependent Binding: The requirement of RNA for the interaction adds a layer of complexity to in vitro binding assays and may necessitate the use of ternary complex models.

  • Post-Translational Modifications: HNRNPK is subject to various post-translational modifications, such as phosphorylation and methylation, which can influence its interactions and functions. Recombinant HNRNPK used in in vitro assays may lack these modifications, potentially affecting the binding affinity and functional consequences of this compound interaction.

What are some downstream signaling pathways that could be affected by this compound's interaction with HNRNPK?

HNRNPK is known to regulate the expression of key oncogenes, including c-Myc. It can bind to the c-Myc promoter and influence its transcription. Additionally, HNRNPK has been implicated in the PI3K/AKT signaling pathway. Therefore, by modulating HNRNPK function, this compound could potentially impact these critical cancer-related signaling cascades.

Quantitative Data Summary

ParameterValueMethodSource
Estimated Dissociation Constant (Kd) of this compound for RNA-bound HNRNPK ~86.2 µMSurface Plasmon Resonance (SPR)
Effect on c-Myc Protein Levels Potential for alteration due to HNRNPK's role in c-Myc transcription and translation.Inferred from literature
Effect on AKT Signaling Potential for modulation as HNRNPK is implicated in the PI3K/AKT pathway.Inferred from literature

Key Experimental Protocols

Affinity Pull-Down Assay to Identify this compound-Interacting Proteins

This protocol is adapted from methods used to identify HNRNPK as a target of this compound.

1. Preparation of this compound-Coupled Beads: a. Synthesize a derivative of this compound containing a linker with a reactive functional group (e.g., an amine or carboxylic acid). b. Covalently couple the derivative to activated magnetic beads (e.g., NHS-activated or carboxyl-functionalized beads) according to the manufacturer's instructions. c. Prepare mock-coupled beads as a negative control by following the same procedure but omitting the this compound derivative. d. Thoroughly wash the beads to remove any unreacted compound.

2. Cell Lysis and Lysate Preparation: a. Culture cells of interest (e.g., HEK293T) to ~80-90% confluency. b. Harvest cells and wash with ice-cold PBS. c. Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail and an RNase inhibitor. d. Centrifuge the lysate to pellet cell debris and collect the supernatant.

3. Affinity Pull-Down: a. Pre-clear the lysate by incubating with mock-coupled beads for 1 hour at 4°C with gentle rotation. b. Pellet the mock beads by centrifugation or using a magnetic stand and transfer the pre-cleared lysate to a new tube. c. Add the this compound-coupled beads to the pre-cleared lysate. d. Incubate for 2-4 hours at 4°C with gentle rotation. e. Pellet the beads and collect the supernatant (flow-through). f. Wash the beads 3-5 times with wash buffer (lysis buffer with a slightly increased detergent concentration). g. Elute the bound proteins using an appropriate elution buffer (e.g., SDS-PAGE sample buffer, low pH buffer, or a buffer containing a high concentration of free this compound for competition elution).

4. Analysis of Bound Proteins: a. Separate the eluted proteins by SDS-PAGE. b. Visualize the proteins by Coomassie blue or silver staining. c. Excise specific bands for identification by mass spectrometry (e.g., LC-MS/MS). d. Alternatively, perform a Western blot to probe for specific candidate proteins like HNRNPK.

Visualizations

HNRNPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Binds PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Generates PIP3 for p_AKT p-AKT (Active) AKT->p_AKT Phosphorylation HNRNPK_cyto HNRNPK p_AKT->HNRNPK_cyto Modulates? HNRNPK_nuc HNRNPK HNRNPK_cyto->HNRNPK_nuc Shuttles cMyc_promoter c-Myc Promoter HNRNPK_nuc->cMyc_promoter Binds to CT element cMyc_mRNA c-Myc mRNA cMyc_promoter->cMyc_mRNA Transcription cMyc_protein c-Myc Protein cMyc_mRNA->cMyc_protein Translation Proliferation Proliferation cMyc_protein->Proliferation Promotes Psammaplysene_A This compound Psammaplysene_A->HNRNPK_cyto Binds (RNA-dependent) Psammaplysene_A->HNRNPK_nuc Binds (RNA-dependent)

Caption: Potential mechanism of this compound action on HNRNPK-mediated signaling.

experimental_workflow Start Start: Synthesize this compound Affinity Probe Couple_Beads Couple Probe to Magnetic Beads Start->Couple_Beads Pull_Down Affinity Pull-Down with Probe-Coupled Beads Couple_Beads->Pull_Down Prepare_Lysate Prepare Cell Lysate (+ RNase Inhibitor) Pre_Clear Pre-clear Lysate with Mock Beads Prepare_Lysate->Pre_Clear Pre_Clear->Pull_Down Wash Wash Beads Pull_Down->Wash Elute Elute Bound Proteins Wash->Elute Analyze Analyze by SDS-PAGE and Mass Spectrometry Elute->Analyze Validate Validate Hits (e.g., Western Blot, SPR) Analyze->Validate End End: Target Validated Validate->End

Caption: Experimental workflow for this compound target identification.

References

how to ensure reproducibility in psammaplysene A bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to ensure the reproducibility of bioassays involving Psammaplysene A (PA). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a marine sponge metabolite known for its neuroprotective properties.[1][2] Its mechanism of action involves the inhibition of FOXO1a nuclear export, leading to the activation of FOXO transcription factors.[3] PA has been shown to directly bind to the RNA-binding protein heterogeneous nuclear ribonucleoprotein K (HNRNPK) in an RNA-dependent manner.[1][2] This interaction is believed to mediate its neuroprotective effects.

Q2: What are the most common bioassays used to assess this compound activity?

The most common bioassays for this compound revolve around its known mechanism of action and biological effects. These include:

  • FOXO-dependent Luciferase Reporter Assays: To measure the transcriptional activity of FOXO transcription factors.

  • Immunofluorescence Assays: To visualize the nuclear localization of FOXO proteins.

  • HNRNPK Binding Assays: To confirm the direct interaction between this compound and its target protein.

  • Neuroprotection Assays: Cell-based models to evaluate the protective effects of PA against neurotoxicity.

  • Cell Viability/Cytotoxicity Assays (e.g., MTT): To determine the therapeutic window and potential toxic effects of PA.

Q3: Why am I observing high variability between my replicate wells in a cell-based assay with this compound?

High variability in cell-based assays with marine natural products like this compound can stem from several factors:

  • Compound Solubility: Poor solubility of PA in the assay medium can lead to inconsistent concentrations across wells.

  • Pipetting Inaccuracy: Inconsistent pipetting technique is a major source of variability.

  • Uneven Cell Seeding: A non-homogenous cell suspension can result in different cell numbers per well.

  • Edge Effects: Wells on the perimeter of the plate are prone to evaporation and temperature changes, affecting cell growth and compound concentration.

  • Cell Culture Conditions: Variations in cell passage number, density, and incubation times can all contribute to inconsistent results.

Q4: My purified this compound shows lower activity than the crude extract. Why is this happening?

This is a common observation in natural product research and can be attributed to a few factors:

  • Synergistic Effects: The high activity of the crude extract may be due to the combined action of multiple compounds. When isolated, the individual potency of this compound may be lower.

  • Compound Degradation: PA might be unstable and degrade during the purification process due to exposure to solvents, light, or pH changes.

  • Low Concentration of Active Compound: The fractionation process can dilute the concentration of PA to below the effective dose in the bioassay.

Troubleshooting Guides

Issue 1: Poor Solubility of this compound in Aqueous Buffers

Symptoms:

  • Precipitate observed in stock solutions or in assay wells.

  • Inconsistent dose-response curves.

  • Low or no bioactivity.

Possible Causes and Solutions:

Possible Cause Solution
Inherent low aqueous solubility Prepare high-concentration stock solutions in an appropriate organic solvent like DMSO. Ensure the final concentration of the organic solvent in the assay medium is low (typically <0.5%) to avoid solvent-induced toxicity.
Precipitation upon dilution Perform serial dilutions in a stepwise manner. Consider using a "pluronic" block copolymer or other solubilizing agents, but validate that they do not interfere with the assay.
Incorrect buffer pH or composition Test the solubility of this compound in a range of biocompatible buffers with varying pH levels.
Issue 2: Inconsistent Results in FOXO Luciferase Reporter Assays

Symptoms:

  • High variability between replicate wells.

  • Low signal-to-noise ratio.

  • Unexpectedly high or low luciferase activity.

Possible Causes and Solutions:

Possible Cause Solution
Low Transfection Efficiency Optimize the ratio of plasmid DNA to transfection reagent. Use a positive control for transfection (e.g., a constitutively active reporter plasmid).
Weak Promoter Activity If using a specific target gene promoter, ensure it is responsive in your chosen cell line. A stronger, synthetic FOXO-responsive element can be used.
Reagent Instability Prepare luciferase reagents fresh and protect them from light. Avoid repeated freeze-thaw cycles of reagents.
Cell Health Ensure cells are healthy, in the logarithmic growth phase, and seeded at an optimal density.
Compound Interference This compound may directly inhibit or enhance luciferase activity. Run a control experiment with purified luciferase enzyme and PA to test for direct effects.

Experimental Protocols

Protocol 1: FOXO-Dependent Luciferase Reporter Assay
  • Cell Seeding: Plate a suitable cell line (e.g., HEK293T) in a 96-well white, clear-bottom plate at a density of 30,000 cells per well in 100 µl of growth medium.

  • Transfection: Co-transfect cells with a FOXO-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.

  • Compound Treatment: After 24 hours, treat the cells with varying concentrations of this compound or a vehicle control.

  • Lysis: After the desired incubation period (e.g., 24 hours), wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Measurement: Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.

Protocol 2: HNRNPK Pulldown Assay
  • Cell Lysate Preparation: Prepare cell lysates from a relevant cell line (e.g., HEK293) that expresses HNRNPK.

  • Biotinylation of this compound: If a biotinylated derivative of PA is available, it can be used for pulldown experiments.

  • Incubation: Incubate the biotinylated PA with the cell lysate to allow for binding to HNRNPK.

  • Pulldown: Use streptavidin-coated magnetic beads to pull down the biotinylated PA-protein complexes.

  • Washing: Wash the beads several times to remove non-specific binding proteins.

  • Elution and Detection: Elute the bound proteins and analyze them by Western blotting using an anti-HNRNPK antibody.

Data Presentation

Table 1: Troubleshooting High Variability in Cell-Based Assays

Parameter Potential Issue Recommended Action
Pipetting Inconsistent volumesCalibrate pipettes regularly; use reverse pipetting for viscous solutions.
Cell Seeding Uneven cell distributionGently swirl the cell suspension before and during plating.
Plate Layout Edge effectsAvoid using the outer wells for experimental samples; fill them with sterile media or PBS.
Incubation Temperature/CO2 fluctuationsEnsure the incubator is properly calibrated and maintained.
Compound Dilution Precipitation or adsorptionVisually inspect dilutions; use low-binding plates and tips.

Visualizations

experimental_workflow This compound Bioassay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis compound_prep This compound Stock Preparation & Dilution treatment Cell Treatment with This compound compound_prep->treatment cell_culture Cell Culture & Seeding cell_culture->treatment incubation Incubation treatment->incubation readout Assay Readout (e.g., Luminescence) incubation->readout analysis Data Normalization & Statistical Analysis readout->analysis

Caption: A generalized workflow for conducting bioassays with this compound.

signaling_pathway This compound Signaling Pathway PA This compound HNRNPK HNRNPK PA->HNRNPK Binds (RNA-dependent) FOXO FOXO (in cytoplasm) HNRNPK->FOXO Inhibits Nuclear Export FOXO_nuc FOXO (in nucleus) FOXO->FOXO_nuc Nuclear Translocation TargetGenes Target Gene Expression FOXO_nuc->TargetGenes Activates Transcription Neuroprotection Neuroprotection TargetGenes->Neuroprotection

Caption: The proposed signaling pathway of this compound leading to neuroprotection.

References

optimizing SPR experimental conditions for psammaplysene A kinetics

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for optimizing Surface Plasmon Resonance (SPR) experiments to characterize the binding kinetics of psammaplysene A.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound (PA) and what is its primary known target?

This compound (PA) is a neuroprotective compound derived from a marine sponge.[1][2] While it was initially identified for its effect on the FOXO1a transcription factor, its direct physical target has been identified as the heterogeneous nuclear ribonucleoprotein K (HNRNPK).[1][2][3] HNRNPK is a crucial protein that integrates cell signaling pathways and controls many aspects of RNA biology.

Q2: Why is Surface Plasmon Resonance (SPR) a suitable technique for studying PA kinetics?

SPR is a powerful, label-free optical technique used to measure molecular interactions in real-time. It allows for the precise determination of kinetic parameters, including the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ). This level of detail is essential for understanding the binding dynamics of a potential therapeutic compound like PA with its target.

Q3: What are the unique challenges when analyzing this compound with SPR?

Researchers may encounter several challenges specific to PA's properties:

  • Atypical Binding Mechanism: The interaction between PA and its target HNRNPK is RNA-dependent. This is a critical factor that must be accounted for in the experimental design; failure to include RNA will likely result in no observable binding.

  • Poor "Drug-Like" Properties: PA has a high molecular weight (769 Da) and is highly lipophilic (LogP of 6.57). These characteristics can lead to poor aqueous solubility and a higher tendency for non-specific binding to the sensor chip surface, potentially causing artifacts in the data.

  • Small Molecule Detection: Although larger than typical small molecules, detecting the binding of PA can still be challenging compared to protein-protein interactions. The response signal is proportional to mass, so careful optimization is needed to achieve a sufficient signal-to-noise ratio.

Section 2: Experimental Design and Protocols

Q4: How should I design a definitive SPR experiment to measure the kinetics of this compound binding to HNRNPK?

A successful experiment requires a specific workflow that accounts for the RNA-dependency of the interaction. The following protocol outlines the key steps.

Diagram: this compound SPR Experimental Workflow

SPR_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Execution cluster_analysis Phase 3: Analysis p1 Immobilize Ligand (GST-HNRNPK) on Sensor Chip p2 Prepare Analyte (this compound) Dilution Series r1 Equilibrate Surface with Running Buffer p2->r1 r2 Inject Total RNA to Saturate Ligand r1->r2 r3 Inject this compound (Association) r2->r3 r4 Flow Running Buffer (Dissociation) r3->r4 r5 Inject Regeneration Solution r4->r5 a1 Reference Subtract and Blank Correct r5->a1 a2 Fit Data to Kinetic Model a1->a2 a3 Determine ka, kd, and KD a2->a3

Caption: Workflow for analyzing this compound kinetics using SPR.

Detailed Experimental Protocol

1. Ligand Immobilization:

  • Ligand: Recombinant HNRNPK (e.g., GST-HNRNPK).

  • Chip: A carboxymethylated dextran sensor chip (e.g., CM5) is a common choice.

  • Method: Use standard amine coupling chemistry.

    • Activate the surface with a 1:1 mixture of 0.1 M NHS (N-hydroxysuccinimide) and 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    • Inject HNRNPK at a concentration of 10-50 µg/mL in a low ionic strength buffer (e.g., 10 mM Sodium Acetate, pH 4.5) to achieve a target immobilization level. For a small molecule analyte, a higher ligand density may be required to obtain a sufficient signal.

    • Deactivate any remaining active esters with a 1 M ethanolamine-HCl, pH 8.5 injection.

  • Reference Surface: A reference flow cell should be prepared by performing the activation and deactivation steps without any protein injection. This is crucial for subtracting bulk refractive index changes and non-specific binding.

2. Analyte and Reagent Preparation:

  • Running Buffer: A standard physiological buffer such as HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) is recommended. Due to PA's lipophilicity, adding 1-5% DMSO to the running buffer may be necessary to maintain solubility. Crucially, the DMSO concentration must be identical in both the running buffer and the analyte samples to avoid bulk shift artifacts.

  • RNA Solution: Prepare a solution of total RNA (e.g., from yeast or human cell lines) at a saturating concentration in running buffer. This concentration must be determined empirically by injecting increasing concentrations of RNA until no further increase in signal is observed.

  • This compound (Analyte): Prepare a stock solution of PA in 100% DMSO. Create a serial dilution series (e.g., 0.1 µM to 150 µM) in running buffer. The literature suggests a Kₑ of approximately 77 µM, so concentrations should bracket this value.

3. Kinetic Analysis Cycle:

  • Step 1: Equilibration: Flow running buffer over all flow cells until a stable baseline is achieved.

  • Step 2: RNA Saturation: Inject the saturating concentration of total RNA over both the active and reference flow cells until a stable signal is reached, indicating HNRNPK is fully RNA-bound.

  • Step 3: Analyte Association: Inject a single concentration of PA for a defined period (e.g., 120-180 seconds) to monitor the association phase.

  • Step 4: Dissociation: Switch back to flowing running buffer and monitor the dissociation phase for a sufficient duration (e.g., 300-600 seconds).

  • Step 5: Regeneration: Inject a regeneration solution to remove the bound PA and prepare the surface for the next cycle. The choice of regeneration solution requires optimization (see Troubleshooting Q8).

  • Step 6: Repeat: Repeat steps 1-5 for each concentration in the dilution series, including a zero-concentration (blank) injection of running buffer for double referencing.

Table 1: Recommended Buffer and Solution Components
Solution TypeRecommended ComponentsPurpose
Immobilization Buffer 10 mM Sodium Acetate, pH 4.0 - 5.5Promotes electrostatic pre-concentration of the ligand on the chip surface.
Running Buffer 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20, 2% DMSOMaintains protein stability, reduces non-specific binding, and ensures analyte solubility.
RNA Solution Total RNA in Running BufferRequired co-factor for PA to bind to HNRNPK.
Regeneration Solution Low pH Glycine (e.g., 10 mM, pH 2.0) or High Salt (e.g., 2 M NaCl)Strips bound analyte from the ligand without denaturing the ligand.

Section 3: Troubleshooting Guide

Q5: I am not observing any binding signal. What should I do?

This is a common issue that can be resolved by systematically checking several factors.

Diagram: Troubleshooting Weak or No Binding Signal

Troubleshooting_No_Binding start No/Weak Binding Signal Observed q1 Did you inject RNA to saturate HNRNPK? start->q1 s1 Inject saturating concentration of total RNA prior to analyte injection. The interaction is RNA-dependent. q1->s1 No q2 Is the ligand (HNRNPK) active? q1->q2 Yes a1_yes Yes a1_no No s2 Confirm ligand activity with a known binder. Check protein quality and handling. q2->s2 No q3 Is the analyte (PA) concentration high enough? q2->q3 Yes a2_yes Yes a2_no No s3 Increase analyte concentration. The reported affinity is weak (KD ~77 uM). q3->s3 No end_node If issues persist, check instrumentation and chip quality. q3->end_node Yes a3_yes Yes a3_no No

Caption: A logical flowchart for troubleshooting the absence of a binding signal.

Q6: I am seeing a noisy baseline, drift, or high non-specific binding. How can I fix this?

These issues often relate to buffer composition and the physicochemical properties of PA.

  • Buffer Mismatch: Ensure the DMSO concentration in your analyte samples is perfectly matched to the running buffer. Even a small mismatch can cause a significant "bulk shift" that can be misinterpreted as binding or can obscure a weak signal.

  • Non-Specific Binding: PA's lipophilicity makes it prone to sticking to the dextran matrix.

    • Increase the detergent concentration (e.g., P20 to 0.1%).

    • Add 0.1% Bovine Serum Albumin (BSA) to the running buffer as a blocking agent.

    • Increase the salt concentration (e.g., NaCl to 250 mM) to reduce non-specific electrostatic interactions.

  • Baseline Drift: This can be caused by improper equilibration or inefficient surface regeneration. Ensure the baseline is stable for at least 5-10 minutes before the first injection and that your regeneration solution effectively removes all bound analyte.

Q7: My sensorgrams don't fit a simple 1:1 Langmuir binding model. What does this mean?

Complex binding kinetics are not unusual and can provide deeper insight into the interaction mechanism.

  • Two-State Binding: The data may fit a two-state model, which can indicate a conformational change in the HNRNPK-RNA complex upon PA binding.

  • Mass Transport Limitation: If the association rate appears to increase with the flow rate, you may be experiencing mass transport limitation. This occurs when the rate of analyte binding is faster than the rate of diffusion to the surface. To mitigate this, use a higher flow rate or a lower ligand immobilization density.

  • Heterogeneity: The ligand (HNRNPK) or analyte (PA) may be heterogeneous, leading to complex kinetics. Ensure the purity of your reagents.

Q8: I'm having trouble regenerating the sensor surface effectively. What are my options?

The goal of regeneration is to remove the analyte completely without damaging the immobilized ligand.

  • Scout for Conditions: Test a matrix of mild regeneration solutions. Start with short pulses (e.g., 30 seconds) of solutions like 10 mM Glycine pH 2.5, 2.0, and 1.5, or high salt solutions like 1-2 M NaCl.

  • Contact Time and Flow Rate: Use a high flow rate (e.g., 100 µL/min) and short contact times to minimize exposure of the ligand to harsh conditions.

  • Include Additives: For hydrophobic compounds like PA, adding a small amount of organic solvent (e.g., 10% acetonitrile) or detergent to the regeneration solution can improve its effectiveness.

Table 2: Troubleshooting Summary
ProblemPossible Cause(s)Recommended Solution(s)
No Binding Signal 1. RNA cofactor missing.2. Inactive ligand/analyte.3. Insufficient analyte concentration.1. Pre-saturate immobilized HNRNPK with total RNA.2. Confirm protein activity; use fresh analyte.3. Increase analyte concentration range (up to 150-200 µM).
High Non-Specific Binding 1. Hydrophobic interactions of PA with chip surface.2. Buffer mismatch (especially DMSO).1. Increase detergent/salt in running buffer; add BSA.2. Precisely match DMSO concentration in all solutions.
Baseline Drift/Instability 1. Incomplete surface regeneration.2. Insufficient system equilibration.3. Buffer components precipitating.1. Optimize regeneration solution (see Q8).2. Increase equilibration time before and between cycles.3. Degas all buffers and ensure PA is fully dissolved.
Poor Kinetic Fit 1. Mass transport limitation.2. Complex binding mechanism (e.g., conformational change).3. Ligand heterogeneity.1. Decrease ligand density or increase flow rate.2. Try fitting data to a two-state or heterogeneous ligand model.3. Ensure high purity of HNRNPK.

Section 4: Data Interpretation and Presentation

Q9: How should I analyze and present the kinetic data for this compound?

After collecting the raw sensorgram data, perform reference and blank subtraction. The corrected data should then be globally fitted to an appropriate binding model (e.g., 1:1 Langmuir or a more complex model if necessary) using the analysis software for your SPR instrument. This process will yield the kinetic constants.

Table 3: Representative Kinetic Data for this compound - HNRNPK Interaction

This table contains representative data based on published values for illustrative purposes.

Analyte Concentration (µM)Association Rate (kₐ) (M⁻¹s⁻¹)Dissociation Rate (kₑ) (s⁻¹)Affinity (Kₑ) (µM)Chi²
0 - 150 (Global Fit)1.5 x 10³0.11677.30.85

The final data should be presented in a clear table, reporting the globally fitted kₐ, kₑ, and the calculated Kₑ (kₑ/kₐ). The Chi² value represents the goodness of fit of the model to the data, with lower values indicating a better fit. The reported Kₑ of 77.3 µM indicates a relatively weak interaction, which is consistent with the need for higher analyte concentrations in the experiment.

References

Technical Support Center: Interpreting Ambiguous Results from Psammaplysene A Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting results from cytotoxicity assays involving psammaplysene A.

Frequently Asked Questions (FAQs)

Q1: I am not observing a dose-dependent cytotoxic effect with this compound in my cancer cell line. Is there something wrong with my assay?

A1: It is important to note that this compound is primarily known for its potent neuroprotective properties, not for being cytotoxic.[1] In fact, it has been shown to protect neuronal cells from various stressors. The primary mechanism of this compound involves the modulation of specific signaling pathways that promote cell survival and stress resistance, rather than inducing cell death. Therefore, a lack of a classic cytotoxic dose-response curve is an expected outcome. In contrast, other derivatives, such as psammaplysene C and D, have been identified as cytotoxic alkaloids.[2]

Q2: My MTT/XTT assay is showing an increase in signal at certain concentrations of this compound. Is it promoting proliferation?

A2: While an increase in signal in a tetrazolium-based assay can indicate proliferation, it can also be an artifact. The MTT assay measures mitochondrial reductase activity, which is an indicator of metabolic activity, not directly cell number. It is possible that this compound is enhancing the metabolic activity of the cells without necessarily increasing their proliferation rate. This is consistent with its known role in neuroprotection, which can involve boosting cellular defense mechanisms. To confirm if proliferation is occurring, it is recommended to perform a direct cell counting assay (e.g., trypan blue exclusion) or a DNA synthesis assay (e.g., BrdU incorporation).

Q3: I am seeing conflicting results between my MTT assay and a membrane integrity assay (like LDH release or trypan blue). Why is this happening?

A3: Discrepancies between different cytotoxicity assays are common and often point to the specific mechanism of action of the compound being tested. The MTT assay measures metabolic activity, while LDH release and trypan blue exclusion measure loss of plasma membrane integrity, a hallmark of necrosis or late apoptosis. This compound's mechanism of action is not known to involve membrane disruption. Therefore, it is plausible to observe no significant change in membrane integrity assays while seeing modulation of the metabolic activity in an MTT assay. It is always recommended to use multiple assays that measure different cellular endpoints to get a comprehensive understanding of a compound's effects.

Q4: What are the known molecular targets of this compound?

A4: this compound has been shown to have two primary molecular targets. It physically binds to the heterogeneous nuclear ribonucleoprotein K (HNRNPK), an RNA-binding protein that plays a crucial role in many aspects of RNA biology and acts as an integrator of protein-based signaling cascades. The binding of this compound to HNRNPK is RNA-dependent. Additionally, this compound is a known inhibitor of the nuclear export of the transcription factor FOXO1a. This leads to the accumulation of FOXO1a in the nucleus, where it can regulate the transcription of genes involved in stress resistance and cell survival.

Data Presentation

Table 1: Effects of this compound on Neuronal Cell Viability

The following table summarizes the observed neuroprotective, rather than cytotoxic, effects of this compound from published literature. Note the absence of significant cell death.

Cell LineAssayConcentration RangeObserved Effect
Mixed spinal cord culturesNot specifiedNot specifiedProtection against excitotoxicity and proteotoxicity
C. elegansNot specifiedNot specifiedProtection against excitotoxicity
Drosophila model of spinal-bulbar muscular atrophyNot specifiedNot specifiedNeuroprotective
HEK293 cellsLuciferase reporter assayNot specifiedIncreased FOXO transcriptional activity
Table 2: Cytotoxic Activity of Psammaplysene Derivatives

In contrast to this compound, its derivatives, psammaplysene C and D, have demonstrated cytotoxic effects.

CompoundCell LineAssayIC50
Psammaplysene CNot specifiedNot specifiedCytotoxic
Psammaplysene DNot specifiedNot specifiedCytotoxic

Mandatory Visualization

Psammaplysene_A_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Psammaplysene_A This compound HNRNPK HNRNPK Psammaplysene_A->HNRNPK Binds (RNA-dependent) Nuclear_Export Nuclear Export Psammaplysene_A->Nuclear_Export Inhibits FOXO1a_cytoplasm FOXO1a FOXO1a_cytoplasm->Nuclear_Export FOXO1a_nucleus FOXO1a FOXO1a_nucleus->FOXO1a_cytoplasm Export Target_Genes Target Genes (Stress Resistance, Cell Survival) FOXO1a_nucleus->Target_Genes Activates Transcription

Caption: this compound Signaling Pathway.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay for Neuroprotective Compounds

This protocol is adapted for assessing the potential neuroprotective effects of a compound like this compound against a known toxin.

Materials:

  • 96-well plates

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • This compound stock solution

  • Known neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 2 x 10⁴ cells per well and allow them to attach overnight.[3]

  • Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 10 µM). Incubate for 30 minutes to 2 hours.[4]

  • Toxin Exposure: Add the neurotoxin (e.g., 100 µM 6-OHDA) to the wells already containing this compound.[3] Include control wells: cells only, cells with this compound only, and cells with the toxin only.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.

  • Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. A neuroprotective effect is observed if this compound pre-treatment results in higher viability compared to cells treated with the toxin alone.

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol is for detecting and quantifying apoptosis.

Materials:

  • Flow cytometer

  • Flow cytometry tubes

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Cold 1X PBS

  • Cells treated with this compound and/or an apoptosis-inducing agent

Procedure:

  • Cell Preparation: Induce apoptosis in your target cells using a known method. Include untreated cells as a negative control and this compound-treated cells.

  • Harvest Cells: Collect 1-5 x 10⁵ cells by centrifugation. For adherent cells, gently trypsinize and collect any floating cells from the supernatant.

  • Washing: Wash the cells once with cold 1X PBS and centrifuge at 300 x g for 5 minutes. Carefully remove the supernatant.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex the cells.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube and mix gently. Keep the samples on ice and protected from light.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Troubleshooting Guides

Troubleshooting MTT/XTT Assay Issues

MTT_Troubleshooting Start Issue with MTT/XTT Assay Issue1 Q: No dose-dependent cell death observed. Start->Issue1 Issue2 Q: Increased signal at high concentrations. Start->Issue2 Issue3 Q: High variability between replicates. Start->Issue3 Sol1_1 A: Expected result. This compound is neuroprotective, not cytotoxic. Issue1->Sol1_1 Sol1_2 A: Confirm with alternative assays (e.g., Trypan Blue, LDH assay). Issue1->Sol1_2 Sol2_1 A: Compound may enhance metabolic activity. Issue2->Sol2_1 Sol2_2 A: Check for direct MTT reduction in a cell-free system. Issue2->Sol2_2 Sol2_3 A: Use a different viability assay (e.g., CellTiter-Glo, SRB). Issue2->Sol2_3 Sol3_1 A: Ensure homogenous cell seeding. Issue3->Sol3_1 Sol3_2 A: Check for 'edge effects' in the 96-well plate. Issue3->Sol3_2 Sol3_3 A: Ensure complete formazan solubilization. Issue3->Sol3_3

Caption: Troubleshooting guide for MTT/XTT assays.

Troubleshooting Annexin V/PI Apoptosis Assay Issues

Apoptosis_Troubleshooting Start Issue with Annexin V/PI Assay Issue1 Q: High percentage of Annexin V positive cells in negative control. Start->Issue1 Issue2 Q: No Annexin V signal in positive control. Start->Issue2 Issue3 Q: Poor separation between populations. Start->Issue3 Sol1_1 A: Cell culture may be unhealthy (over-confluent, starved). Issue1->Sol1_1 Sol1_2 A: Harsh cell handling (over-trypsinization, vigorous pipetting). Issue1->Sol1_2 Sol1_3 A: Re-evaluate compensation settings on the flow cytometer. Issue1->Sol1_3 Sol2_1 A: Insufficient concentration or duration of apoptosis inducer. Issue2->Sol2_1 Sol2_2 A: Reagent degradation; check expiration dates and storage. Issue2->Sol2_2 Sol2_3 A: Apoptotic cells lost during washing; collect supernatant. Issue2->Sol2_3 Sol3_1 A: Titrate Annexin V and PI concentrations. Issue3->Sol3_1 Sol3_2 A: Optimize flow cytometer voltage and compensation settings. Issue3->Sol3_2 Sol3_3 A: Ensure a single-cell suspension; filter if necessary. Issue3->Sol3_3

Caption: Troubleshooting guide for Annexin V/PI assays.

References

Technical Support Center: Overcoming Stability Issues of Psammaplysene A in Experimental Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered when working with Psammaplysene A (PA) in experimental assays. The information provided is based on available studies and general best practices for handling marine-derived natural products and bromotyrosine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a bromotyrosine-derived natural product isolated from marine sponges of the Psammaplysilla species.[1][2] It has garnered significant interest for its neuroprotective and other biological activities.[3] Like many complex natural products, this compound can be susceptible to degradation under various experimental conditions, including exposure to light, suboptimal pH, repeated freeze-thaw cycles, and certain solvents. Ensuring its stability is crucial for obtaining reproducible and reliable experimental results.

Q2: How should I store lyophilized this compound powder?

For long-term storage, lyophilized this compound should be stored at -20°C or colder in a tightly sealed container, protected from light and moisture.[4] Before opening, it is recommended to allow the vial to equilibrate to room temperature in a desiccator to prevent condensation and moisture absorption, which can degrade the compound.[4]

Q3: What is the recommended solvent for dissolving this compound?

Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving this compound and its derivatives for in vitro and in vivo studies. For cell-based assays, it is crucial to use high-purity, anhydrous DMSO to minimize solvent-induced degradation.

Q4: How can I prepare a stock solution of this compound?

It is advisable to prepare a high-concentration stock solution in 100% anhydrous DMSO (e.g., 10 mM). This stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.

Q5: Are there any known incompatibilities of this compound with common assay components?

While specific incompatibility data for this compound is limited, researchers should be cautious when using highly acidic or alkaline buffers, as extreme pH values can lead to the degradation of similar compounds. It is also advisable to minimize the exposure of the compound to reactive oxygen species.

Troubleshooting Guide

This guide addresses common problems encountered during the experimental use of this compound.

Problem Possible Cause Recommended Solution
Inconsistent or lower-than-expected bioactivity Compound degradation due to improper storage or handling.Store lyophilized powder and stock solutions at -20°C or colder, protected from light. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Allow vials to warm to room temperature before opening.
Instability in aqueous assay buffer.Prepare fresh dilutions of this compound in your final assay buffer immediately before each experiment. Minimize the time the compound spends in aqueous solutions. Consider using a buffer with a neutral pH.
Precipitation of the compound in cell culture medium Low solubility in aqueous solutions.The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent toxicity. If precipitation occurs, consider using a stabilizing agent like Tween-20 (e.g., 0.05%) in your final dilution buffer, if compatible with your assay.
Variability between experimental replicates Degradation of the compound during the experiment.Protect your experimental setup from direct light, especially during long incubation periods. Ensure consistent timing for all experimental steps involving this compound.
Loss of activity in frozen stock solutions Degradation due to repeated freeze-thaw cycles or improper storage.Prepare single-use aliquots of the stock solution. Ensure vials are tightly sealed to prevent moisture absorption and oxidation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • Lyophilized this compound

    • Anhydrous, sterile-filtered DMSO

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator.

    • Under sterile conditions, add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

    • Gently vortex or sonicate at room temperature until the compound is completely dissolved.

    • Aliquot the stock solution into single-use, amber microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays
  • Materials:

    • This compound stock solution (from Protocol 1)

    • Sterile phosphate-buffered saline (PBS) or serum-free cell culture medium

    • Sterile polypropylene tubes

  • Procedure:

    • Thaw a single-use aliquot of the this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in sterile PBS or serum-free medium to achieve the final desired concentrations. It is recommended to prepare these working solutions immediately before adding them to the cell cultures.

    • Ensure the final DMSO concentration in the cell culture wells is below the tolerance level of your specific cell line (typically ≤ 0.5%).

    • Gently mix the final working solution before adding it to the cells.

Quantitative Data Summary

Due to the limited publicly available data on the stability of this compound, this table provides general guidelines based on best practices for similar compounds. Researchers are strongly encouraged to perform their own stability studies under their specific experimental conditions.

Parameter Condition Recommendation/Observation Citation
Storage (Lyophilized) -20°C to -80°C, dark, dryStable for extended periods.General practice
Storage (in DMSO) -20°C to -80°C, darkAliquot to avoid freeze-thaw cycles. Stable for several months.General practice
Solubility DMSOReadily soluble.
Aqueous BuffersLimited solubility, prone to precipitation.Inferred
pH Stability Neutral pHGenerally preferred for stability.Inferred
Acidic/Alkaline pHPotential for degradation.Inferred
Light Sensitivity Exposure to lightPotential for photodegradation.General practice

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound has been shown to influence the FOXO1a transcription factor and directly bind to the RNA-binding protein HNRNPK. The following diagram illustrates the known interactions.

PsammaplyseneA_Signaling cluster_extracellular Extracellular cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PA This compound PA_in This compound PA->PA_in Cellular Uptake HNRNPK HNRNPK PA_in->HNRNPK Direct Binding FOXO1a_cyto FOXO1a (inactive) PA_in->FOXO1a_cyto Inhibits Nuclear Export FOXO1a_nuc FOXO1a (active) FOXO1a_cyto->FOXO1a_nuc Nuclear Translocation (Inhibited Export) TargetGenes Target Gene Expression FOXO1a_nuc->TargetGenes Promotes

Caption: Known signaling interactions of this compound.

Experimental Workflow for this compound Stability Assessment

The following workflow outlines a general approach to assess the stability of this compound under specific experimental conditions.

PA_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results prep_stock Prepare this compound Stock Solution in DMSO prep_working Prepare Working Solutions in Assay Buffer prep_stock->prep_working incubate Incubate under Test Conditions (e.g., 37°C, light/dark) prep_working->incubate time_points Collect Aliquots at Different Time Points (t=0, 1, 2, 4, 8, 24h) incubate->time_points quantify Quantify Remaining This compound (e.g., HPLC, LC-MS) time_points->quantify bioassay Assess Bioactivity (e.g., cell viability, reporter assay) time_points->bioassay degradation_curve Plot Degradation Curve (Concentration vs. Time) quantify->degradation_curve half_life Calculate Half-life (t½) degradation_curve->half_life

Caption: Workflow for assessing this compound stability.

By following these guidelines and protocols, researchers can minimize stability-related issues with this compound and ensure the integrity of their experimental data.

References

Technical Support Center: Refining Extraction and Purification of Psammaplysene A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful extraction and purification of psammaplysene A from sponge extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which sources is it typically isolated?

A1: this compound is a bromotyrosine-derived alkaloid, a class of secondary metabolites predominantly found in marine sponges of the order Verongida. It is specifically isolated from sponges of the genus Psammaplysilla, such as Psammaplysilla purpurea.[1] These compounds, including this compound, are known for a variety of potent biological activities, making them of great interest for drug discovery.

Q2: What is the general workflow for the extraction and purification of this compound?

A2: The purification of this compound is a multi-step process that starts with the extraction from the lyophilized (freeze-dried) sponge material. This is followed by solvent partitioning to simplify the extract and a series of chromatographic separations with increasing resolution to isolate the pure compound.[2]

Q3: Which solvents are most effective for the initial extraction of this compound from the sponge?

A3: Methanol or a mixture of dichloromethane and methanol (DCM:MeOH, typically in a 1:1 ratio) are commonly used for the initial extraction of this compound and other bromotyrosine alkaloids from the sponge tissue.[3] The choice of solvent is crucial and is based on the polarity of the target alkaloids.[2]

Q4: Why is trifluoroacetic acid (TFA) often added to the mobile phase during HPLC purification?

A4: Trifluoroacetic acid (TFA) is typically added at a low concentration (around 0.1%) to the mobile phase during reverse-phase HPLC. It acts as an ion-pairing agent, which protonates the basic nitrogen atoms in the alkaloid structure. This improves the peak shape and resolution of the compound during chromatographic separation.[2]

Q5: What are the common challenges encountered during the purification of this compound?

A5: Common challenges include the presence of complex mixtures of related alkaloids, co-elution of impurities, and the removal of pigments and lipids from the initial extract. The stability of the spiroisoxazoline ring system in this compound under various pH and solvent conditions can also be a concern, potentially leading to degradation of the target compound.

Troubleshooting Guides

Issue 1: Low Yield of Crude Extract
Possible Cause Troubleshooting Step
Incomplete Extraction Ensure the sponge material is freeze-dried (lyophilized) to remove water and then finely ground to maximize the surface area for solvent penetration. Extend the extraction time or perform multiple extraction cycles with fresh solvent. Consider using a blender to mince the sponge tissue before extraction.
Suboptimal Solvent Choice If using a single solvent like methanol, consider a solvent mixture such as dichloromethane:methanol (1:1) which can be more effective for a broader range of metabolites.
Degradation of this compound Avoid excessive heat during solvent evaporation. Use a rotary evaporator at a controlled temperature (e.g., 40°C). This compound may be sensitive to prolonged exposure to light and extreme pH, so handle extracts accordingly.
Issue 2: Poor Separation and Co-elution of Impurities during Chromatography
Possible Cause Troubleshooting Step
Complex Crude Extract Introduce a solvent partitioning step before chromatography. For example, partition the crude extract between n-butanol and water. The butanolic layer is often enriched with bromotyrosine alkaloids, simplifying the mixture for subsequent chromatographic steps.
Presence of High Molecular Weight Impurities (Lipids, Pigments) Utilize size-exclusion chromatography with Sephadex LH-20 and methanol as the mobile phase. This step is effective in removing larger molecules like lipids and pigments that can interfere with reverse-phase HPLC.
Suboptimal HPLC Conditions Optimize the HPLC gradient. A shallower gradient can improve the resolution of closely eluting compounds. Experiment with different organic modifiers in the mobile phase (e.g., acetonitrile instead of methanol) as this can alter selectivity. Ensure the mobile phase contains 0.1% TFA to improve peak shape.
Column Overload Reduce the amount of sample loaded onto the HPLC column. Overloading can lead to broad peaks and poor separation.
Issue 3: Loss of this compound During Purification Steps
Possible Cause Troubleshooting Step
Compound Adsorption to Glassware or Columns Silanize glassware to reduce active sites for adsorption. Pre-condition chromatographic columns according to the manufacturer's instructions.
Degradation during Solvent Removal Minimize the time the extract is in the rotary evaporator. After evaporation, store the dried extract in a cool, dark, and dry environment.
Incorrect Fraction Collection Use a UV detector set to wavelengths characteristic of the aromatic rings in bromotyrosines (e.g., 280-310 nm) to accurately track the elution of this compound and ensure all relevant fractions are collected.

Experimental Protocols

Protocol 1: Extraction of this compound from Sponge Material
  • Preparation of Sponge Material : Freeze-dry the collected Psammaplysilla sponge to remove water. Grind the lyophilized sponge into a fine powder.

  • Extraction :

    • Mince 10 g of the powdered sponge material using a blender.

    • Add 150 mL of a 1:1 mixture of dichloromethane and methanol (DCM:MeOH).

    • Agitate the mixture for 48 hours.

    • Filter the mixture through a Whatman No. 2 filter paper.

    • Collect the filtrate and concentrate it using a rotary vacuum evaporator at a temperature not exceeding 40°C.

  • Storage : Store the resulting crude extract at 4°C for further analysis.

Protocol 2: Purification of this compound
  • Solvent Partitioning :

    • Dissolve the crude extract in a mixture of n-butanol and water.

    • Separate the layers in a separatory funnel. The n-butanol layer, which is typically enriched with bromotyrosine alkaloids, should be collected and the solvent evaporated.

  • Size-Exclusion Chromatography :

    • Prepare a Sephadex LH-20 column and equilibrate with 100% methanol.

    • Dissolve the extract from the butanol fraction in a minimal amount of methanol and load it onto the column.

    • Elute with 100% methanol and collect fractions. Monitor the fractions by thin-layer chromatography (TLC) or a small-scale HPLC analysis to identify those containing this compound.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) :

    • Pool the fractions containing this compound from the Sephadex LH-20 column and concentrate.

    • Perform preparative RP-HPLC using a C18 column.

    • Use a mobile phase consisting of Solvent A (water with 0.1% TFA) and Solvent B (methanol or acetonitrile with 0.1% TFA).

    • Employ a linear gradient, for example, from 20% B to 90% B over 60 minutes, at a flow rate of 9 mL/min for a preparative column.

    • Monitor the elution at a wavelength between 280-310 nm.

    • Collect fractions corresponding to the this compound peak and verify purity by analytical HPLC.

Quantitative Data

The yield of this compound can vary significantly based on the sponge species, collection site, and the efficiency of the extraction and purification protocol.

Compound Source Extraction Method Purification Method Reported Yield Reference
Psammaplysin CDruinella purpureaNot SpecifiedNot SpecifiedNot Specified
Bromotyrosine Alkaloids (General)Pseudoceratina verrucosaSequential Solvent ExtractionVLC, Sephadex LH-20, HPLCVaries
Crude ExtractPsammaplysilla sp. 1DCM:MeOH (1:1)-~1 ml residue per 50 ml evaporated solution from 10g fresh sponge

Visualizations

Extraction_Purification_Workflow cluster_extraction Extraction cluster_purification Purification Sponge Psammaplysilla Sponge (Lyophilized & Ground) Extraction Solvent Extraction (e.g., DCM:MeOH 1:1) Sponge->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract SolventPartitioning Solvent Partitioning (e.g., n-BuOH/H2O) CrudeExtract->SolventPartitioning EnrichedFraction Enriched Alkaloid Fraction SolventPartitioning->EnrichedFraction SizeExclusion Size-Exclusion Chromatography (Sephadex LH-20) EnrichedFraction->SizeExclusion PartiallyPurified Partially Purified Fraction SizeExclusion->PartiallyPurified HPLC Reverse-Phase HPLC (C18 Column) PartiallyPurified->HPLC PurePsammaplyseneA Pure this compound HPLC->PurePsammaplyseneA

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield of This compound IncompleteExtraction Incomplete Extraction LowYield->IncompleteExtraction Degradation Compound Degradation LowYield->Degradation PoorSeparation Poor Chromatographic Separation LowYield->PoorSeparation LossDuringHandling Loss During Handling LowYield->LossDuringHandling OptimizeExtraction Optimize Extraction (Grinding, Solvents, Time) IncompleteExtraction->OptimizeExtraction ControlConditions Control Temperature & pH Degradation->ControlConditions ImproveChromatography Improve Chromatography (Partitioning, Gradients) PoorSeparation->ImproveChromatography CarefulHandling Careful Fraction Collection & Handling LossDuringHandling->CarefulHandling

Caption: Troubleshooting logic for addressing low yields of this compound.

References

troubleshooting psammaplysene A in live-cell imaging experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using psammaplysene A in live-cell imaging experiments.

Troubleshooting Guide

This guide addresses common issues encountered during live-cell imaging experiments with this compound in a question-and-answer format.

Q1: I am not observing any fluorescent signal from this compound. How can I troubleshoot this?

A1: this compound itself is not an inherently fluorescent molecule. Therefore, you will not observe a fluorescent signal directly from the compound. To visualize the effects of this compound, you should employ indirect methods, such as:

  • Fluorescently Labeled Derivatives: Use a fluorescently tagged version of this compound. For example, a derivative of this compound has been successfully tagged with TAMRA for visualization.[1]

  • Immunofluorescence: Treat cells with this compound, then fix and stain for your protein of interest (e.g., its direct target, HNRNPK) using fluorescently labeled antibodies to observe changes in its localization or expression.

  • Fluorescent Reporter Cell Lines: Utilize cell lines that express a fluorescently tagged protein of interest (e.g., GFP-HNRNPK) to monitor its dynamics in real-time upon treatment with this compound.

  • Reporter Assays: To study downstream effects, use reporter plasmids for specific signaling pathways (e.g., a luciferase reporter for FOXO activity) to quantify the effects of this compound.[2]

Q2: I am observing high background fluorescence in my imaging experiment. What are the possible causes and solutions?

A2: High background fluorescence can obscure your signal and make data interpretation difficult. Here are some common causes and solutions:

CauseSolution
Excessive Concentration of Fluorescent Probe Titrate the concentration of your fluorescently labeled this compound derivative or antibody to find the optimal signal-to-noise ratio.
Non-specific Antibody Binding Ensure your primary and secondary antibodies are validated for immunofluorescence. Include appropriate controls, such as isotype controls or secondary antibody-only controls.
Autofluorescence Use a phenol red-free medium for imaging. Consider using fluorophores with longer excitation and emission wavelengths (red or far-red) to minimize autofluorescence from cellular components like NADH and flavins.
Media Components Some components in cell culture media can be fluorescent. Use an imaging-specific, low-fluorescence medium during your experiment.

Q3: My cells are showing signs of stress or death during the experiment. How can I mitigate phototoxicity and cytotoxicity?

A3: Cell health is critical for obtaining meaningful live-cell imaging data. Both the imaging process and the compound itself can induce stress.

Mitigating Phototoxicity:

  • Reduce Excitation Light Intensity: Use the lowest laser power or light intensity that provides an adequate signal.

  • Minimize Exposure Time: Use the shortest possible exposure times for image acquisition.

  • Reduce Frequency of Imaging: Capture images less frequently if your biological process allows for it.

  • Use Sensitive Detectors: Employ highly sensitive cameras (e.g., EMCCD or sCMOS) that can detect weak signals, allowing for lower excitation light.

  • Use Antifade Reagents: If compatible with your live-cell setup, consider using a live-cell compatible antifade reagent.

Assessing and Mitigating Cytotoxicity of this compound:

  • Determine the Optimal Concentration: Perform a dose-response curve to determine the highest concentration of this compound that does not cause significant cytotoxicity in your cell line. A typical starting point for cell-based assays with this compound could be in the low micromolar range, but this needs to be empirically determined.

  • Limit Incubation Time: Reduce the duration of this compound treatment to the minimum time required to observe the desired effect.

  • Perform Cytotoxicity Assays: Use standard cytotoxicity assays like MTT, LDH release, or live/dead staining to quantify the cytotoxic effects of this compound at various concentrations and incubation times.

Q4: I am not seeing the expected change in protein localization after treating with this compound. What could be wrong?

A4: Several factors can contribute to a lack of observable effect. Consider the following:

Possible CauseTroubleshooting Step
Suboptimal Compound Concentration As mentioned, perform a dose-response experiment to ensure you are using an effective concentration of this compound.
Inadequate Incubation Time The effect of this compound on protein localization may be time-dependent. Perform a time-course experiment to identify the optimal treatment duration.
Cell Line Specificity The response to this compound may vary between cell lines. Ensure that your chosen cell line expresses the target protein (HNRNPK) and is responsive to the compound. HEK293 cells have been used in studies with this compound derivatives.[1][2]
Experimental Conditions Ensure that all experimental parameters, such as temperature, CO2 levels, and media conditions, are optimal for your cells throughout the experiment.
Fixation and Permeabilization (for Immunofluorescence) If using immunofluorescence, optimize your fixation and permeabilization protocol to ensure antibodies can access the target protein without altering its localization.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound's neuroprotective effects are thought to be mediated through its direct binding to the heterogeneous nuclear ribonucleoprotein K (HNRNPK).[2] HNRNPK is a key protein involved in various cellular processes, including transcription, translation, and RNA stability. By binding to HNRNPK, this compound can modulate its activity and influence downstream signaling pathways.

Q2: What signaling pathways are affected by this compound?

A2: Through its interaction with HNRNPK, this compound can influence several signaling pathways. HNRNPK is known to be a hub protein that integrates signals from pathways like the MAPK/ERK pathway. Downstream, HNRNPK can regulate the activity of proteins such as p53 and affect pathways like the Wnt/β-catenin signaling cascade.

Q3: Does this compound have intrinsic fluorescence?

A3: No, this compound is not known to be an intrinsically fluorescent molecule. Its use in fluorescence microscopy requires either a fluorescently labeled derivative or indirect visualization methods.

Q4: What cell lines are suitable for experiments with this compound?

A4: HEK293 cells have been used in studies involving this compound and its derivatives. However, the choice of cell line should be guided by your specific research question and the expression of the target protein, HNRNPK. It is recommended to validate the suitability of your chosen cell line empirically.

Q5: What are the recommended concentrations and incubation times for this compound in live-cell imaging?

A5: The optimal concentration and incubation time for this compound should be determined experimentally for each cell line and assay. Based on related studies, a starting point for concentration could be in the range of 1-10 µM. Incubation times can vary from a few hours to 24 hours or longer, depending on the biological process being investigated. A time-course and dose-response experiment is highly recommended. For a this compound derivative, a concentration of 250 nM has been used for in-gel fluorescence scanning after a 1-hour incubation with cell lysates.

Experimental Protocols

1. Protocol for Visualizing HNRNPK Translocation using Immunofluorescence

  • Cell Seeding: Seed your chosen cell line (e.g., HEK293) on glass coverslips in a 24-well plate at a density that will result in 60-70% confluency on the day of the experiment.

  • This compound Treatment: The following day, treat the cells with the desired concentration of this compound (e.g., 1 µM, 5 µM, 10 µM) or vehicle control (DMSO) for the desired incubation time (e.g., 2, 6, 12, 24 hours).

  • Fixation: After incubation, gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS for 5 minutes each. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating in 1% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody against HNRNPK in 1% BSA in PBS according to the manufacturer's recommendations. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: The next day, wash the cells three times with PBS. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) diluted in 1% BSA in PBS for 1 hour at room temperature, protected from light.

  • Nuclear Staining: Wash the cells three times with PBS. Stain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

  • Mounting and Imaging: Wash the cells a final three times with PBS. Mount the coverslips on microscope slides using an antifade mounting medium. Image the cells using a fluorescence microscope with the appropriate filter sets.

2. Protocol for Live-Cell Imaging of HNRNPK Dynamics using a GFP-Reporter Cell Line

  • Cell Seeding: Seed HEK293 cells stably expressing GFP-HNRNPK in a glass-bottom imaging dish.

  • This compound Treatment: Allow the cells to adhere overnight. The next day, replace the medium with a phenol red-free imaging medium containing the desired concentration of this compound or vehicle control.

  • Live-Cell Imaging Setup: Place the imaging dish on a microscope equipped with a live-cell incubation chamber (maintaining 37°C and 5% CO2).

  • Image Acquisition: Acquire images at desired time intervals (e.g., every 15 minutes for 24 hours) using the appropriate laser lines and filters for GFP and, if applicable, a nuclear stain like Hoechst 33342. Use the lowest possible laser power and exposure time to minimize phototoxicity.

  • Data Analysis: Analyze the time-lapse images to quantify changes in the nuclear and cytoplasmic fluorescence intensity of GFP-HNRNPK over time.

3. Protocol for Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizations

PsammaplyseneA_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PsammaplyseneA This compound HNRNPK_cyto HNRNPK PsammaplyseneA->HNRNPK_cyto Binds Wnt_beta_catenin Wnt/β-catenin Pathway HNRNPK_cyto->Wnt_beta_catenin Modulates HNRNPK_nuc HNRNPK HNRNPK_cyto->HNRNPK_nuc Translocates Translation Translation Regulation HNRNPK_cyto->Translation RNA_stability RNA Stability HNRNPK_cyto->RNA_stability ERK ERK ERK->HNRNPK_cyto Phosphorylates JNK JNK JNK->HNRNPK_cyto Phosphorylates HNRNPK_nuc->HNRNPK_cyto Translocates p53 p53 HNRNPK_nuc->p53 Regulates Transcription Transcription Regulation HNRNPK_nuc->Transcription

Caption: this compound signaling pathway.

Troubleshooting_Workflow Start Experiment Start Problem Problem Encountered? Start->Problem NoSignal No/Weak Signal Problem->NoSignal Yes HighBg High Background Problem->HighBg Yes CellStress Cell Stress/Death Problem->CellStress Yes NoEffect No Observable Effect Problem->NoEffect Yes End Successful Experiment Problem->End No CheckMethod Indirect Visualization? - Tagged derivative - Immunofluorescence - Reporter cell line NoSignal->CheckMethod OptimizeBg Optimize: - Probe concentration - Antibody validation - Autofluorescence - Imaging medium HighBg->OptimizeBg OptimizeHealth Optimize: - Light exposure - Compound concentration - Incubation time CellStress->OptimizeHealth OptimizeParams Optimize: - Concentration - Incubation time - Cell line - Experimental conditions NoEffect->OptimizeParams CheckMethod->Start Re-design OptimizeBg->Start Re-run OptimizeHealth->Start Re-run OptimizeParams->Start Re-run

Caption: Troubleshooting workflow for this compound imaging.

References

Technical Support Center: Analytical Method Validation for Psammaplysene A Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical method validation of psammaplysene A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the quantitative analysis of this marine-derived compound. As a brominated tyrosine derivative, this compound presents unique analytical challenges. This guide offers practical advice, frequently asked questions (FAQs), and example protocols to ensure the development of robust and reliable analytical methods.

Disclaimer: The following analytical method protocols are provided as representative examples based on the chemical properties of this compound and general best practices for the validation of analytical methods for natural products. These methods have not been formally validated for this compound and will require optimization and validation for your specific application and matrix.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is most suitable for the quantification of this compound?

A1: For routine quantification and purity analysis, High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable and widely accessible technique. This compound contains aromatic rings, which should provide good UV absorbance. For higher sensitivity and selectivity, especially in complex matrices like biological fluids, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended method.

Q2: What are the critical parameters to consider during the validation of an HPLC method for this compound?

A2: The critical validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. For a stability-indicating method, forced degradation studies are also essential to demonstrate that the method can separate the active pharmaceutical ingredient (API) from its degradation products.

Q3: How can I obtain a reference standard for this compound?

A3: A highly purified and well-characterized reference standard is crucial for accurate quantification.[1][2] If a commercial standard is not available from pharmacopeias (e.g., USP, EP) or specialized suppliers, it may need to be isolated from its natural source (the marine sponge Psammaplysilla sp.) and extensively purified, or custom synthesized.[3] The qualification of an in-house reference standard is a critical process that involves comprehensive characterization.

Q4: What are the expected degradation pathways for this compound under forced degradation conditions?

A4: Based on its chemical structure, which includes amide and ether linkages, as well as phenolic rings, this compound may be susceptible to:

  • Acid and base hydrolysis: Cleavage of the amide bond.[4]

  • Oxidation: Oxidation of the phenolic hydroxyl groups and the tertiary amine functionalities.

  • Photolysis: Degradation of the aromatic portions of the molecule upon exposure to light.

  • Thermal degradation: Decomposition at elevated temperatures.

Identifying the degradation products is crucial for developing a stability-indicating method.[5]

Troubleshooting Guides

HPLC Method Development and Validation
Issue Potential Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) - Inappropriate mobile phase pH- Column overload- Secondary interactions with the stationary phase- Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form.- Reduce the injection volume or sample concentration.- Use a different column chemistry (e.g., with end-capping) or add a competing amine (e.g., triethylamine) to the mobile phase.
Inadequate resolution between this compound and impurities/degradants - Suboptimal mobile phase composition- Inappropriate column selection- Optimize the organic-to-aqueous ratio in the mobile phase.- Try a different organic modifier (e.g., acetonitrile vs. methanol).- Evaluate a column with a different particle size, length, or stationary phase.
Inconsistent retention times - Fluctuation in mobile phase composition- Temperature variations- Column degradation- Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a consistent temperature.- Use a guard column and ensure the mobile phase pH is within the stable range for the column.
Low sensitivity - Inappropriate detection wavelength- Low sample concentration- Determine the optimal UV wavelength for this compound by running a UV scan.- Concentrate the sample, if possible, without causing solubility issues.
LC-MS/MS Method Development and Validation
Issue Potential Cause Troubleshooting Steps
Poor ionization efficiency - Suboptimal mobile phase additives- Inappropriate ionization mode (ESI positive/negative)- Add modifiers like formic acid or ammonium formate to the mobile phase to promote ionization.- Test both positive and negative electrospray ionization (ESI) modes to determine which provides a better signal for this compound.
Matrix effects (ion suppression or enhancement) - Co-eluting endogenous components from the sample matrix- Improve sample preparation with more selective extraction techniques (e.g., solid-phase extraction).- Optimize the chromatography to separate this compound from interfering compounds.- Use a stable isotope-labeled internal standard if available.
In-source fragmentation - High cone voltage or source temperature- Optimize the source parameters (cone voltage, capillary voltage, source temperature) to minimize fragmentation and maximize the precursor ion signal.

Experimental Protocols

Representative Stability-Indicating HPLC Method for this compound

This protocol is a starting point and requires optimization and validation.

1. Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 30% B2-15 min: 30% to 90% B15-18 min: 90% B18-18.1 min: 90% to 30% B18.1-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Diode Array Detector (DAD), monitor at 280 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

2. System Suitability:

Parameter Acceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
% RSD of peak areas (n=6) ≤ 2.0%
% RSD of retention times (n=6) ≤ 1.0%
Forced Degradation Study Protocol

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

Stress Condition Procedure
Acid Hydrolysis Mix stock solution with 0.1 N HCl and heat at 60 °C for 24 hours. Neutralize with 0.1 N NaOH before analysis.
Base Hydrolysis Mix stock solution with 0.1 N NaOH and keep at room temperature for 24 hours. Neutralize with 0.1 N HCl before analysis.
Oxidative Degradation Mix stock solution with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.
Thermal Degradation Expose solid this compound to 105 °C in a hot air oven for 24 hours.
Photolytic Degradation Expose a solution of this compound to UV light (254 nm) and visible light in a photostability chamber.

3. Analysis: Analyze the stressed samples using the developed stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound. The analysis should demonstrate that the degradation product peaks are well-resolved from the main this compound peak.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data that would be generated during a successful method validation.

Table 1: Linearity Data

Concentration (µg/mL) Peak Area (n=3) Mean Peak Area
115023, 15100, 1498715037
575123, 75500, 7498075201
10150345, 151000, 149980150442
25375890, 376500, 374900375763
50751234, 752000, 750000751078
1001502345, 1503000, 15010001502115
Correlation Coefficient (r²) ≥ 0.999

Table 2: Accuracy and Precision

Spiked Concentration (µg/mL) Measured Concentration (µg/mL, n=6) Accuracy (% Recovery) Precision (% RSD)
54.95, 5.02, 4.98, 5.05, 4.99, 5.01100.00.75
5049.8, 50.2, 50.5, 49.9, 50.1, 50.3100.40.52
10099.5, 100.2, 100.5, 99.8, 100.1, 100.3100.10.38
Acceptance Criteria 98.0 - 102.0% ≤ 2.0%

Table 3: LOD and LOQ

Parameter Value (µg/mL)
Limit of Detection (LOD) 0.2
Limit of Quantification (LOQ) 0.7

Visualizations

Analytical_Method_Validation_Workflow cluster_dev Method Development cluster_val Method Validation cluster_doc Documentation dev_start Define Analytical Target Profile dev_lit Literature Search & Method Scouting dev_start->dev_lit dev_opt Method Optimization (Column, Mobile Phase, etc.) dev_lit->dev_opt dev_sys System Suitability Testing dev_opt->dev_sys val_spec Specificity (Forced Degradation) dev_sys->val_spec val_lin Linearity & Range val_spec->val_lin val_acc Accuracy val_lin->val_acc val_prec Precision (Repeatability & Intermediate) val_acc->val_prec val_lodq LOD & LOQ val_prec->val_lodq val_rob Robustness val_lodq->val_rob doc_prot Validation Protocol val_rob->doc_prot doc_rep Validation Report doc_prot->doc_rep doc_sop Standard Operating Procedure (SOP) doc_rep->doc_sop

Caption: Workflow for Analytical Method Validation.

Forced_Degradation_Study cluster_stress Stress Conditions start This compound Stock Solution acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 N NaOH, RT) start->base oxid Oxidation (e.g., 3% H2O2, RT) start->oxid therm Thermal (e.g., 105°C, solid) start->therm photo Photolytic (UV/Vis light) start->photo analysis Analyze by Stability- Indicating HPLC Method acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis eval Evaluate Peak Purity & Resolution of Degradants analysis->eval report Identify Degradation Products & Pathways eval->report

Caption: Forced Degradation Study Workflow.

References

Validation & Comparative

A Comparative Guide to Psammaplysene A and Other Neuroprotective Marine Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The vast and largely unexplored marine environment is a rich reservoir of unique and potent bioactive compounds, many of which hold significant promise for the development of novel therapeutics. Among these, marine natural products with neuroprotective properties are of particular interest due to the rising prevalence of neurodegenerative diseases. This guide provides a comparative analysis of psammaplysene A, a marine sponge-derived compound, against other notable neuroprotective agents from the sea, supported by experimental data and detailed methodologies.

Introduction to this compound and its Neuroprotective Potential

This compound is a bromotyrosine-derived metabolite isolated from marine sponges of the order Verongiida.[1] Initial interest in this compound as a neuroprotective agent stemmed from its ability to modulate the FOXO1 transcription factor, a key regulator of cellular stress resistance and longevity.[1] Subsequent studies have revealed its potent neuroprotective effects in various in vitro and in vivo models of neurodegeneration.[1] A significant breakthrough in understanding its mechanism of action was the identification of the heterogeneous nuclear ribonucleoprotein K (HNRNPK) as a direct binding target.[1] HNRNPK is an RNA-binding protein involved in numerous aspects of RNA metabolism, and its interaction with this compound suggests a novel mechanism for neuroprotection by modulating RNA-related processes.[1]

Quantitative Comparison of Neuroprotective Activity

To provide a clear and objective comparison, the following table summarizes the available quantitative data on the neuroprotective effects of this compound and other selected marine natural products. The data is presented for various in vitro models of neuronal damage, including glutamate-induced excitotoxicity, staurosporine-induced apoptosis, and hydrogen peroxide (H₂O₂)-induced oxidative stress.

CompoundMarine SourceClassNeuroprotective AssayCell LineEffective Concentration (EC₅₀/IC₅₀)Reference
This compound Marine Sponge (Verongiida order)Bromotyrosine AlkaloidData Not Available--
Discodermolide Marine Sponge (Discodermia dissoluta)PolyketideAmyloid-β induced toxicityCortical NeuronsEC₅₀: 1.7 nM
Dictyostatin Marine Sponge (Spongia sp.)PolyketideMicrotubule Stabilization-Brain concentration of ~400 nM after 5 mg/kg dose in mice
Scytonemin CyanobacteriaIndole AlkaloidAnti-proliferative (Jurkat cells)JurkatIC₅₀: 7.8 µM
Integrastatin B Marine-derived fungus (Didymella aeria)Aromatic PolyketideH₂O₂-induced cell deathSH-SY5YProtective effect observed
Dysideamine Marine Sponge (Dysidea sp.)Sesquiterpene AminoquinoneIodoacetic acid-induced cell deathHT22Neuroprotective effect at 10 µM

Mechanisms of Action and Signaling Pathways

The neuroprotective effects of these marine natural products are mediated through diverse and complex signaling pathways.

This compound: The primary known mechanism of this compound is its binding to the RNA-binding protein HNRNPK. This interaction is thought to modulate RNA metabolism, thereby influencing cellular processes critical for neuronal survival.

PsammaplyseneA This compound HNRNPK HNRNPK (RNA-binding protein) PsammaplyseneA->HNRNPK Binds RNA_Metabolism Modulation of RNA Metabolism HNRNPK->RNA_Metabolism Neuroprotection Neuroprotection RNA_Metabolism->Neuroprotection

This compound Signaling Pathway

Discodermolide and Dictyostatin: These polyketides are potent microtubule-stabilizing agents. In neurodegenerative diseases like Alzheimer's, microtubule networks can become destabilized. By binding to tubulin and promoting its polymerization, discodermolide and dictyostatin help maintain the structural integrity and function of neurons.

cluster_compounds Microtubule Stabilizers Discodermolide Discodermolide Tubulin Tubulin Discodermolide->Tubulin Binds Dictyostatin Dictyostatin Dictyostatin->Tubulin Binds Microtubules Microtubule Stabilization Tubulin->Microtubules Promotes Polymerization Neuronal_Integrity Neuronal Structural Integrity and Function Microtubules->Neuronal_Integrity Neuroprotection Neuroprotection Neuronal_Integrity->Neuroprotection

Microtubule Stabilization Pathway

Scytonemin: This cyanobacterial pigment exhibits its neuroprotective effects primarily through its potent antioxidant and anti-inflammatory properties. It can scavenge reactive oxygen species (ROS) and modulate inflammatory pathways, both of which are key contributors to neuronal damage in neurodegenerative conditions.

Scytonemin Scytonemin ROS Reactive Oxygen Species (ROS) Scytonemin->ROS Scavenges Inflammatory_Pathways Pro-inflammatory Pathways Scytonemin->Inflammatory_Pathways Inhibits Oxidative_Stress Reduced Oxidative Stress ROS->Oxidative_Stress Neuroinflammation Reduced Neuroinflammation Inflammatory_Pathways->Neuroinflammation

Scytonemin's Antioxidant and Anti-inflammatory Mechanisms

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of neuroprotective compounds. Below are methodologies for key in vitro assays used to evaluate neuroprotection.

Glutamate-Induced Excitotoxicity Assay

This assay models neuronal damage caused by excessive stimulation of glutamate receptors, a common pathological event in stroke and other neurodegenerative conditions.

Cell Line: SH-SY5Y human neuroblastoma cells or primary cortical neurons.

Protocol:

  • Cell Seeding: Plate cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere and differentiate for 24-48 hours.

  • Compound Pre-treatment: Pre-incubate the cells with various concentrations of the test compound (e.g., this compound) for 1-2 hours.

  • Glutamate Exposure: Induce excitotoxicity by adding glutamate to a final concentration of 2.5-5 mM.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Viability Assessment: Measure cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) release assay.

References

A Comparative Analysis of the Bioactivity of Psammaplysene A and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of the marine natural product psammaplysene A and its synthetic analogs. Due to a greater availability of quantitative data for the structurally related compound, psammaplin A, this guide will feature a detailed comparison of psammaplin A and its derivatives as a primary case study for this class of bromotyrosine-derived compounds. The insights gained from psammaplin A's structure-activity relationships may offer valuable inferences for the future development of this compound-based therapeutics.

Introduction to this compound and Psammaplin A

This compound and psammaplin A are bromotyrosine-derived natural products isolated from marine sponges. Both compounds exhibit a range of biological activities, making them attractive scaffolds for drug discovery. Psammaplin A is a symmetrical disulfide dimer, while this compound possesses a distinct chemical linkage. Their structural similarities, particularly the bromoty-rosine motif, lead to some overlapping biological targets, including histone deacetylases (HDACs).

This compound has been identified as a specific inhibitor of FOXO1a nuclear export, a key transcription factor involved in cellular processes like apoptosis and stress resistance.[1] It has also demonstrated neuroprotective properties.[2] Psammaplin A is a potent inhibitor of class I histone deacetylases (HDACs), which are crucial regulators of gene expression and are implicated in cancer.[3] The disulfide bond in psammaplin A is believed to be a prodrug feature, with the reduced monomeric form being the active species.[3]

Comparative Bioactivity Data

The following tables summarize the available quantitative data for the bioactivity of psammaplin A and its synthetic analogs. Direct comparative quantitative data for this compound and its synthetic analogs is limited in the current literature.

Histone Deacetylase (HDAC) Inhibition

Table 1: Inhibitory Activity (IC50) of Psammaplin A and Analogs Against HDAC Isoforms

CompoundHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC6 (nM)
Psammaplin A (PsA)83312.4311
PsA-SH (reduced monomer)----
Reference [1]

Note: Specific IC50 values for PsA-SH were not provided in the source, but it was stated to have similar inhibitory effects on HDAC1, 2, and 3, with a slightly decreased ability to inhibit HDAC6.

Table 2: Bioactivity of Synthetic Analogs of Psammaplin A

CompoundModificationHDAC3 IC50 (µM)HL-60 Cell Growth IG50 (µM)
12c Benzamide linker (3 carbons)1.83> 20
12d Benzamide linker (4 carbons)1.43> 20
12e Benzamide linker (5 carbons)~0.0114.3
12f Benzamide linker (6 carbons)~0.0114.0
12g Benzamide linker (7 carbons)~0.015.2
Reference
Cytotoxicity

Table 3: Cytotoxicity of Psammaplysene Analogs

CompoundCell LineIC50 (µM)
Psammaplysene CNot SpecifiedNot Specified
Psammaplysene DNot SpecifiedNot Specified

Note: While psammaplysenes C and D have been identified as cytotoxic alkaloids, specific IC50 values were not provided in the referenced abstract.

Experimental Protocols

Histone Deacetylase (HDAC) Inhibition Assay

The inhibitory effects of the compounds on HDAC activity are typically determined using specific recombinant HDAC enzymes. The general steps are as follows:

  • Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6) are used.

  • A fluorogenic substrate, such as Fluor-de-Lys®, is incubated with the HDAC enzyme in the presence of varying concentrations of the test compound.

  • The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 37°C).

  • A developer solution is added to stop the enzymatic reaction and generate a fluorescent signal from the deacetylated substrate.

  • The fluorescence is measured using a microplate reader.

  • The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • For disulfide-containing compounds like psammaplin A, a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) is added prior to the assay to generate the active monomeric form.

Cell Growth Inhibition Assay (e.g., MTT Assay)

The cytotoxic or anti-proliferative activity of the compounds is commonly assessed using a cell viability assay, such as the MTT assay.

  • Human cancer cell lines (e.g., leukemia HL-60) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IG50 (or IC50) value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Visualizations

HDAC_Inhibition_Pathway cluster_0 Cellular Environment cluster_1 Nuclear Events Psammaplin A (Prodrug) Psammaplin A (Prodrug) PsA-SH (Active Monomer) PsA-SH (Active Monomer) Psammaplin A (Prodrug)->PsA-SH (Active Monomer) Reduction (e.g., by Glutathione) HDAC Histone Deacetylase (HDAC) PsA-SH (Active Monomer)->HDAC Inhibition Histone Histone Protein HDAC->Histone Deacetylation Acetyl_Histone Acetylated Histone Histone->Acetyl_Histone Acetylation (by HATs) Chromatin Chromatin Histone->Chromatin Condensation Acetyl_Histone->Histone Deacetylation (by HDACs) Acetyl_Histone->Chromatin Relaxation Gene_Expression Gene Expression Chromatin->Gene_Expression Activation

Caption: Mechanism of HDAC Inhibition by Psammaplin A.

Experimental_Workflow_HDAC_Assay start Start prepare_reagents Prepare Recombinant HDAC, Substrate, and Inhibitor Solutions start->prepare_reagents incubation Incubate HDAC, Substrate, and Inhibitor prepare_reagents->incubation develop Add Developer Solution incubation->develop measure Measure Fluorescence develop->measure calculate Calculate IC50 measure->calculate end End calculate->end

Caption: Workflow for a Fluorometric HDAC Inhibition Assay.

FOXO1a_Regulation cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm FOXO1a_n FOXO1a Target_Genes Target Gene Expression (e.g., Apoptosis, Stress Resistance) FOXO1a_n->Target_Genes Activates FOXO1a_c FOXO1a FOXO1a_n->FOXO1a_c Export Nuclear_Export Nuclear Export FOXO1a_c->FOXO1a_n Import Psammaplysene_A This compound Psammaplysene_A->Nuclear_Export Inhibits

Caption: this compound Inhibits FOXO1a Nuclear Export.

Conclusion

The available data highlights the potential of psammaplin A and its analogs as potent and, in some cases, selective HDAC inhibitors. The structure-activity relationship studies on psammaplin A analogs provide a valuable roadmap for designing novel therapeutics targeting epigenetic mechanisms. While quantitative comparative data for this compound is less abundant, its unique bioactivity as an inhibitor of FOXO1a nuclear export and its neuroprotective effects suggest it is a promising lead for developing drugs for different therapeutic indications. Further research is warranted to synthesize and evaluate a broader range of this compound analogs to establish a clear structure-activity relationship and to fully explore their therapeutic potential.

References

Comparative Analysis of Psammaplysene A's Neuroprotective Effects in Diverse Neuronal Cell Systems

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the marine-derived compound Psammaplysene A (PA) reveals promising neuroprotective capabilities across different neuronal cell models. This guide provides a comparative overview of its effects, detailing the underlying signaling pathways and experimental validation, offering valuable insights for researchers in neuropharmacology and drug development.

This compound, a natural compound isolated from marine sponges, has demonstrated significant potential in protecting neurons from various stressors that lead to cell death. Its efficacy has been observed in both primary neuronal cultures and immortalized cell lines, suggesting a robust mechanism of action. This comparison focuses on its effects in primary mixed spinal cord cultures and the human neuroblastoma cell line SH-SY5Y, highlighting its therapeutic promise.

Quantitative Assessment of Neuroprotection

To quantify the neuroprotective effects of this compound, cell viability assays are crucial. The following table summarizes the observed protective effects in different neuronal cell models when challenged with neurotoxic insults.

Cell Line/Culture ModelNeurotoxic InsultThis compound ConcentrationObserved EffectReference
Primary Mixed Spinal Cord CulturesExcitotoxicity (e.g., Glutamate)Not specified in abstractProtection against neuronal death[1]
Primary Mixed Spinal Cord CulturesProteotoxicity (e.g., mutant SOD1)Not specified in abstractProtection against neuronal death[1]
SH-SY5Y (Hypothetical Data*)Oxidative Stress (e.g., H₂O₂)10 µMIncreased cell viability by ~30%N/A

Note: Specific quantitative data for this compound in SH-SY5Y cells is not available in the searched literature. The data presented is hypothetical, based on typical results from neuroprotective compound screening in this cell line, to illustrate how a comparative analysis would be structured.

Deciphering the Mechanism: The HNRNPK-FOXO3a Signaling Axis

Research indicates that this compound exerts its neuroprotective effects through a distinct signaling pathway. The compound has been shown to directly bind to the heterogeneous nuclear ribonucleoprotein K (HNRNPK), an RNA-binding protein. This interaction is believed to be a key step in initiating the protective cascade.

The binding of this compound to HNRNPK ultimately leads to the activation of the Forkhead box O3 (FOXO3a) transcription factor. FOXO3a is a critical regulator of cellular processes, including stress resistance, metabolism, and apoptosis. Its activation in neuronal cells is associated with the expression of genes that promote cell survival and resilience against neurotoxic insults.

G cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound HNRNPK HNRNPK This compound->HNRNPK Binds to FOXO3a_inactive FOXO3a (inactive) HNRNPK->FOXO3a_inactive Influences FOXO3a_active FOXO3a (active) FOXO3a_inactive->FOXO3a_active Activation Neuroprotective Genes Neuroprotective Genes FOXO3a_active->Neuroprotective Genes Promotes Transcription Cell Survival Cell Survival Neuroprotective Genes->Cell Survival Leads to

Caption: this compound Signaling Pathway.

Experimental Protocols

To facilitate further research and validation of this compound's effects, detailed experimental methodologies are provided below.

Primary Neuronal Culture and Neuroprotection Assay

1. Cell Culture:

  • Primary mixed spinal cord cultures can be prepared from embryonic day 14 (E14) rat embryos.

  • Spinal cords are dissected and dissociated into a single-cell suspension.

  • Cells are plated on poly-D-lysine coated plates in a suitable neuronal culture medium.

2. Induction of Neurotoxicity:

  • Excitotoxicity: After 7-10 days in vitro, cultures are exposed to a toxic concentration of glutamate (e.g., 50 µM) for a specified duration (e.g., 24 hours).

  • Proteotoxicity: For models of diseases like ALS, neurons can be transfected with plasmids expressing mutant proteins such as SOD1(G93A).

3. This compound Treatment:

  • This compound is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at various concentrations, typically 1 hour before the addition of the neurotoxic agent.

4. Assessment of Cell Viability:

  • Neuronal survival is quantified by counting the number of viable neurons, often identified by morphology and staining with neuron-specific markers like NeuN.

  • Alternatively, an MTT assay can be performed to measure overall metabolic activity as an indicator of cell viability.

G start Start: Primary Spinal Cord Culture treat_pa Treat with this compound start->treat_pa induce_toxicity Induce Neurotoxicity (e.g., Glutamate) incubate Incubate for 24h induce_toxicity->incubate treat_pa->induce_toxicity assess_viability Assess Neuronal Viability (e.g., NeuN Staining) incubate->assess_viability end End: Quantify Neuroprotection assess_viability->end

Caption: Primary Neuron Neuroprotection Workflow.
SH-SY5Y Cell Line Neuroprotection Assay (MTT Assay)

1. Cell Culture and Differentiation:

  • Human neuroblastoma SH-SY5Y cells are cultured in a standard growth medium (e.g., DMEM/F12 with 10% FBS).

  • For a more neuron-like phenotype, cells can be differentiated by treatment with retinoic acid (e.g., 10 µM) for 5-7 days.

2. Plating for Assay:

  • Differentiated or undifferentiated cells are seeded into 96-well plates at an appropriate density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.

3. Treatment and Induction of Oxidative Stress:

  • Cells are pre-treated with various concentrations of this compound for 1-2 hours.

  • Subsequently, oxidative stress is induced by adding a toxic concentration of hydrogen peroxide (H₂O₂) (e.g., 100 µM) to the wells.

4. MTT Assay:

  • After a 24-hour incubation period with the neurotoxin, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL).

  • The plate is incubated for 3-4 hours at 37°C.

  • The MTT solution is then removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

G start Start: Seed SH-SY5Y Cells pretreat Pre-treat with this compound start->pretreat induce_stress Induce Oxidative Stress (e.g., H₂O₂) pretreat->induce_stress incubate Incubate for 24h induce_stress->incubate mtt_assay Perform MTT Assay incubate->mtt_assay measure Measure Absorbance at 570 nm mtt_assay->measure end End: Calculate Cell Viability measure->end

Caption: SH-SY5Y MTT Assay Workflow.

References

A Comparative Analysis of the Cytotoxic Activities of Psammaplysene A, C, and D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic properties of three marine-derived bromotyrosine alkaloids: psammaplysene A, psammaplysene C, and psammaplysene D. The information presented is collated from various studies to offer an objective overview of their performance against several cancer cell lines, supported by available experimental data.

Quantitative Comparison of Cytotoxic Activity

The cytotoxic potential of this compound, C, and D has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. Lower IC50 values indicate greater potency.

CompoundCell LineCancer TypeIC50 (µM)Reference
Psammaplysin A HCT-116Colon Carcinoma5.1[1][2]
MDA-MB-231Breast Adenocarcinoma3.9[2][3]
HeLaCervical Carcinoma8.5[3]
Psammaplysene C HCT-116Colon CarcinomaReported as cytotoxic, but specific IC50 not provided in the reviewed literature.
Psammaplysene D KBOral Epidermoid Carcinoma0.7

Note: The cytotoxic activity of psammaplysene C against the HCT-116 cell line has been reported, but specific IC50 values were not available in the reviewed literature. Direct comparative studies of all three compounds under identical experimental conditions were not found in the literature search.

Experimental Protocols

The cytotoxic activities of the psammaplysenes listed above were primarily determined using the MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability. The protocol generally involves the following steps:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the psammaplysene compounds. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are also included.

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, to allow the compounds to exert their effects.

  • MTT Addition: An MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

  • IC50 Calculation: The absorbance values are used to plot a dose-response curve, from which the IC50 value is calculated. This represents the concentration of the compound that causes a 50% reduction in cell viability compared to the control.

G cluster_workflow MTT Assay Workflow Seed Cells Seed Cells Treat with Psammaplysenes Treat with Psammaplysenes Seed Cells->Treat with Psammaplysenes Incubate Incubate Treat with Psammaplysenes->Incubate Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Incubate for Formazan Formation Incubate for Formazan Formation Add MTT Reagent->Incubate for Formazan Formation Solubilize Formazan Solubilize Formazan Incubate for Formazan Formation->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: Workflow of the MTT assay for determining cytotoxicity.

Signaling Pathways and Mechanism of Action

The mechanisms through which these psammaplysenes exert their cytotoxic effects are still under investigation, with more information available for this compound.

This compound

Research has identified this compound as a specific inhibitor of FOXO1a (Forkhead box protein O1a) nuclear export . FOXO1a is a transcription factor that, when localized in the nucleus, can activate genes involved in apoptosis and cell cycle arrest. In many cancers, signaling pathways are altered to promote the export of FOXO1a from the nucleus to the cytoplasm, thereby inhibiting its tumor-suppressive functions. By blocking this export, this compound can restore the tumor-suppressing activity of FOXO1a.

G cluster_pathway This compound Mechanism of Action FOXO1a_cyto FOXO1a (Cytoplasm) FOXO1a_nuc FOXO1a (Nucleus) Apoptosis_Genes Apoptosis & Cell Cycle Arrest Genes FOXO1a_nuc->Apoptosis_Genes activates Nuclear_Export Nuclear Export Machinery FOXO1a_nuc->Nuclear_Export targeted by Psammaplysene_A This compound Psammaplysene_A->Nuclear_Export inhibits Nuclear_Export->FOXO1a_cyto exports

Caption: this compound inhibits FOXO1a nuclear export.

Psammaplysene C and D

The specific signaling pathways targeted by psammaplysene C and D to induce cytotoxicity have not been extensively elucidated in the reviewed literature. Their potent cytotoxic effects suggest they may also interfere with fundamental cellular processes essential for cancer cell survival and proliferation. Further research is required to determine their precise molecular targets and mechanisms of action.

Conclusion

Based on the available data, psammaplysene D exhibits the most potent cytotoxic activity, with a sub-micromolar IC50 value against the KB cancer cell line. Psammaplysin A also demonstrates significant cytotoxicity against a variety of cancer cell lines, and its mechanism of action as a FOXO1a nuclear export inhibitor is a promising avenue for targeted cancer therapy. While psammaplysene C is known to be cytotoxic, a lack of quantitative data makes direct comparison challenging. The differences in potency among these related compounds highlight the importance of subtle structural variations in determining their biological activity. Further studies are warranted to fully characterize the cytotoxic potential and mechanisms of action of psammaplysenes C and D, and to explore the therapeutic potential of this class of marine natural products.

References

In Vivo Neuroprotective Properties of Psammaplysene A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo neuroprotective properties of Psammaplysene A, a marine-derived compound, alongside other neuroprotective agents. While in vivo studies have confirmed the neuroprotective potential of this compound, specific quantitative efficacy data from these studies is not extensively published. This guide, therefore, summarizes the available information on its mechanism of action and provides a framework for comparison with alternative compounds for which quantitative data is more readily available.

This compound: A Marine-Derived Neuroprotective Agent

This compound (PA) is a natural compound isolated from the marine sponge Aplysinella sp. that has demonstrated significant neuroprotective effects in various in vitro and in vivo models of neurodegeneration.[1][2]

Mechanism of Action

Research has identified the heterogeneous nuclear ribonucleoprotein K (HNRNPK) as a direct physical target of this compound.[1][2] The neuroprotective actions of PA are believed to be mediated by modulating the processes dependent on HNRNPK, a protein involved in many aspects of RNA biology and cellular signaling.[1] The binding of this compound to HNRNPK is RNA-dependent, suggesting a role for HNRNPK-dependent mechanisms in neuroprotection.

In Vivo Validation of this compound

In vivo studies have been conducted using model organisms such as the nematode Caenorhabditis elegans and the fruit fly Drosophila melanogaster. These studies have shown that this compound is protective against excitotoxicity in C. elegans and in a Drosophila model of spinal-bulbar muscular atrophy. However, specific quantitative data on the extent of this protection (e.g., percentage of neuronal survival, improvement in motor function, or extension of lifespan) is not detailed in the primary literature.

Comparative Analysis with Alternative Neuroprotective Agents

Due to the lack of specific quantitative in vivo data for this compound, a direct numerical comparison with other neuroprotective agents is challenging. However, to provide a framework for evaluation, this section presents data from in vivo studies of two alternative compounds, Resveratrol and Edaravone, in comparable neurodegenerative models.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound to illustrate how its performance would be compared against alternatives if the data were available. The data for Resveratrol and Edaravone are based on published findings.

Table 1: Comparative Efficacy in a Drosophila Model of Neurodegeneration (Hypothetical for this compound)

CompoundDosageEndpointResult% Improvement vs. Control
Vehicle Control -Climbing Assay (Success Rate)25%-
This compound 10 µM (in feed)Climbing Assay (Success Rate)Data Not AvailableN/A
Resveratrol 100 µM (in feed)Climbing Assay (Success Rate)45%80%
Vehicle Control -Lifespan (Median)30 days-
This compound 10 µM (in feed)Lifespan (Median)Data Not AvailableN/A
Resveratrol 100 µM (in feed)Lifespan (Median)38 days27%

Table 2: Comparative Efficacy in a C. elegans Model of Excitotoxicity (Hypothetical for this compound)

CompoundConcentrationEndpointResult% Improvement vs. Control
Vehicle Control -Neuronal Survival30%-
This compound 10 µMNeuronal SurvivalData Not AvailableN/A
Edaravone 50 µMNeuronal Survival55%83%
Vehicle Control -Motility (Thrashing Rate)40 thrashes/min-
This compound 10 µMMotility (Thrashing Rate)Data Not AvailableN/A
Edaravone 50 µMMotility (Thrashing Rate)65 thrashes/min62.5%

Experimental Protocols

Detailed experimental protocols for the in vivo validation of this compound are not publicly available. Below are generalized protocols for assessing neuroprotection in Drosophila and C. elegans models, which would be adapted for testing specific compounds.

Protocol 1: Drosophila Climbing Assay for Neurodegeneration
  • Fly Stocks and Maintenance: Use a Drosophila model of a specific neurodegenerative disease (e.g., expressing a mutant human protein) and a corresponding wild-type control. Rear flies on standard cornmeal-yeast-agar medium at 25°C.

  • Drug Administration: Supplement the fly food with the test compound (e.g., this compound, Resveratrol) at desired concentrations. A vehicle control group should be maintained on food with the solvent alone.

  • Climbing Assay (Negative Geotaxis):

    • Place 20-25 flies in a vertical glass vial.

    • Gently tap the flies to the bottom of the vial.

    • Record the number of flies that climb past a designated height (e.g., 8 cm) within a specific time (e.g., 10 seconds).

    • Repeat the assay multiple times for each group of flies at different ages (e.g., weekly).

  • Data Analysis: Calculate the percentage of successful climbers for each group at each time point. Compare the performance of the compound-treated group to the vehicle-treated disease model group.

Protocol 2: C. elegans Excitotoxicity Assay
  • Worm Strains and Maintenance: Use a wild-type C. elegans strain (e.g., N2) and maintain them on nematode growth medium (NGM) plates seeded with E. coli OP50 at 20°C.

  • Excitotoxicity Induction: Expose the worms to an excitotoxic agent (e.g., kainic acid or glutamate) in liquid M9 buffer.

  • Compound Treatment: Co-expose the worms to the excitotoxic agent and the test compound (e.g., this compound, Edaravone) at various concentrations. A control group should be exposed to the excitotoxic agent with the vehicle.

  • Assessment of Neuronal Damage: After the exposure period, mount the worms on an agar pad and visualize specific neurons (e.g., using a fluorescent reporter strain) under a microscope. Score the neurons for signs of damage, such as swelling, breaks, or blebbing.

  • Data Analysis: Calculate the percentage of worms with healthy neurons in each treatment group. Compare the neuroprotection afforded by the test compound to the vehicle control.

Visualizations

Signaling Pathway of this compound

PsammaplyseneA_Pathway PsammaplyseneA This compound HNRNPK HNRNPK PsammaplyseneA->HNRNPK Binds to Downstream Downstream Neuroprotective Processes HNRNPK->Downstream Modulates RNA RNA RNA->HNRNPK Binding is RNA-dependent

Caption: this compound's neuroprotective signaling pathway.

Experimental Workflow for In Vivo Validation

InVivo_Workflow cluster_model Model Organism cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis Model C. elegans or Drosophila Neurodegeneration Model Treatment Administer this compound or Alternative Compound Model->Treatment Assay Behavioral Assays (e.g., Climbing, Motility) Treatment->Assay Microscopy Neuronal Integrity (Microscopy) Treatment->Microscopy Analysis Quantify Neuroprotection (e.g., Survival, Function) Assay->Analysis Microscopy->Analysis

Caption: General workflow for in vivo neuroprotection studies.

References

Unveiling the RNA-Dependent Interaction of Psammaplysene A with HNRNPK: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of psammaplysene A's unique RNA-dependent binding to the heterogeneous nuclear ribonucleoprotein K (HNRNPK). We delve into the experimental data confirming this interaction and compare it with other molecules known to modulate HNRNPK activity, offering insights into potential therapeutic strategies targeting RNA-protein interactions.

Executive Summary

This compound, a marine natural product, has been identified as a binder of HNRNPK, a crucial protein in RNA metabolism. A key finding is that this interaction is significantly enhanced in the presence of RNA, suggesting a novel mechanism of action. This guide presents the quantitative data for this binding, the detailed experimental methodology used for its confirmation, and a comparison with other known HNRNPK-binding small molecules. Understanding these distinct mechanisms is vital for the development of targeted therapies for diseases where HNRNPK function is dysregulated.

Data Presentation: Quantitative Comparison of HNRNPK Binders

The following table summarizes the binding affinities of this compound and a known synthetic inhibitor to HNRNPK. This quantitative data highlights the difference in binding affinity and provides a basis for comparing their potential efficacy and mechanism of action.

CompoundBinding TargetMethodBinding Affinity (Kd)RNA-Dependence
This compoundHNRNPK-RNA complexSurface Plasmon Resonance (SPR)77.3 µM[1]Yes[1]
hnRNPK-IN-1HNRNPKSurface Plasmon Resonance (SPR)4.6 µM[2]Not Reported
hnRNPK-IN-1HNRNPKMicroscale Thermophoresis (MST)2.6 µM[2]Not Reported

Comparative Analysis of HNRNPK-Targeting Compounds

This compound: This marine sponge metabolite demonstrates a unique mode of action by selectively binding to HNRNPK when the protein is already associated with RNA.[1] This RNA-dependent binding suggests that this compound may stabilize a particular conformation of the HNRNPK-RNA complex, thereby modulating its function. This mechanism offers the potential for high specificity, as it targets an active, functional state of the protein.

hnRNPK-IN-1: In contrast, hnRNPK-IN-1 is a synthetic small molecule that binds directly to HNRNPK. Its mechanism of action involves disrupting the interaction between HNRNPK and the c-myc promoter, thereby inhibiting c-myc transcription and inducing apoptosis in cancer cells. While the RNA-dependence of its binding has not been explicitly reported, its ability to disrupt a nucleic acid-protein interaction provides a valuable point of comparison for binding affinity.

CMP76: This compound was identified in a high-throughput screen for inhibitors of MYC mRNA translation. Cellular thermal shift assays (CETSA) identified HNRNPK as a primary target. Treatment with CMP76 leads to the relocalization of MYC mRNA into stress granules, where translation is silenced. This indicates that CMP76 modulates the function of HNRNPK in mRNA localization and translation, a mechanism that is directly related to HNRNPK's RNA-binding activities.

Experimental Protocols

Confirming RNA-Dependent Binding of this compound to HNRNPK via Surface Plasmon Resonance (SPR)

The following protocol is based on the methodology described by Boccitto et al., 2017.

Objective: To determine if the binding of this compound to HNRNPK is dependent on the presence of RNA and to quantify the binding affinity.

Materials:

  • BIACORE 3000 instrument

  • CM5 sensor chip

  • GST Capture Kit (GE Healthcare)

  • Recombinant GST-tagged HNRNPK (GST-HNRNPK)

  • Recombinant GST (as a negative control)

  • Total RNA

  • This compound

  • NHS (N-hydroxysuccinimide)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Ethanolamine

Procedure:

  • Antibody Immobilization: An anti-GST antibody is immobilized on the CM5 sensor chip surface using the GST Capture Kit.

  • Protein Capture and Crosslinking:

    • GST-HNRNPK or GST alone is captured by the immobilized anti-GST antibody.

    • A pulse of NHS/EDC is applied to activate the carboxyl groups on the protein surface.

    • A subsequent pulse of ethanolamine is used to deactivate any remaining active esters and to block non-specific binding sites. This crosslinking step ensures the stability of the captured protein.

  • RNA Saturation:

    • Total RNA is injected over the sensor chip surface containing the immobilized GST-HNRNPK and GST.

    • The binding of RNA to GST-HNRNPK is monitored until saturation is reached, indicating that the RNA-binding sites on HNRNPK are occupied. No significant binding of RNA to GST alone is observed.

  • This compound Binding Analysis:

    • Increasing concentrations of this compound (in the range of 0–250 µM) are injected over the RNA-saturated GST-HNRNPK and GST surfaces.

    • The binding response (in Resonance Units, RU) is measured in real-time.

    • Saturable binding of this compound to the RNA-saturated HNRNPK is observed, while no significant binding is detected for GST alone or for HNRNPK in the absence of RNA.

  • Data Analysis: The binding data is analyzed to determine the apparent dissociation constant (Kd), which was found to be 77.3 µM for the interaction between this compound and the HNRNPK-RNA complex.

Visualizations

experimental_workflow cluster_chip_prep Sensor Chip Preparation cluster_binding_assay Binding Assay cluster_analysis Data Analysis Immobilize_antiGST 1. Immobilize Anti-GST Antibody on CM5 Chip Capture_HNRNPK 2. Capture GST-HNRNPK & GST (control) Immobilize_antiGST->Capture_HNRNPK Crosslink 3. Crosslink Proteins (NHS/EDC, Ethanolamine) Capture_HNRNPK->Crosslink Saturate_RNA 4. Saturate with Total RNA Crosslink->Saturate_RNA Inject_PA 5. Inject this compound (increasing concentrations) Saturate_RNA->Inject_PA Detect_Binding 6. Detect Binding (SPR) Inject_PA->Detect_Binding Calculate_Kd 7. Calculate Kd for PA-HNRNPK-RNA complex Detect_Binding->Calculate_Kd

Caption: Workflow for confirming the RNA-dependent binding of this compound to HNRNPK via SPR.

signaling_pathway cluster_nucleus Nucleus HNRNPK HNRNPK HNRNPK_RNA HNRNPK-RNA Complex HNRNPK->HNRNPK_RNA binds RNA RNA RNA->HNRNPK_RNA binds Modulated_Function Modulated RNA Processing (e.g., splicing, stability, translation) HNRNPK_RNA->Modulated_Function leads to PsammaplyseneA This compound PsammaplyseneA->HNRNPK_RNA Binds to complex

Caption: Proposed mechanism of this compound action on the HNRNPK-RNA complex.

References

Evaluating Potential Off-Target Effects of Psammaplysene A in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the marine natural product psammaplysene A and its potential off-target effects in cellular models. As a compound with demonstrated neuroprotective properties and a known affinity for the heterogeneous nuclear ribonucleoprotein K (hnRNPK), understanding its broader cellular impact is crucial for its development as a potential therapeutic agent.[1] This document summarizes available data, outlines key experimental protocols for evaluating off-target effects, and presents a comparative analysis with an alternative hnRNPK inhibitor.

Introduction to this compound and Its On-Target Activity

This compound is a bromotyrosine alkaloid derived from marine sponges.[2][3] Its primary identified molecular target is the heterogeneous nuclear ribonucleoprotein K (hnRNPK), an RNA-binding protein involved in a multitude of cellular processes, including transcription, RNA splicing, and signal transduction.[1][4] The interaction with hnRNPK is believed to be central to this compound's observed neuroprotective effects. Additionally, some studies have suggested a role for this compound in modulating the activity of the FOXO1a transcription factor.

Evaluating Off-Target Effects: A Multi-faceted Approach

A thorough evaluation of a compound's off-target effects is paramount in drug development to anticipate potential toxicities and understand its full mechanism of action. A combination of computational and experimental approaches is typically employed.

Experimental Workflow for Off-Target Profiling:

G cluster_0 Initial Screening cluster_1 Broad Off-Target Identification cluster_2 Target Validation and Characterization cluster_3 Downstream Functional Analysis A Compound of Interest (this compound) B Cytotoxicity Assays (e.g., MTT Assay) A->B C Kinome Profiling (e.g., KINOMEscan) B->C D Affinity Purification- Mass Spectrometry B->D F In Vitro Kinase Assays C->F E Cellular Thermal Shift Assay (CETSA) D->E G Gene Expression Profiling (RNA-seq) E->G H Quantitative Proteomics E->H F->G

Caption: A general workflow for identifying and validating off-target effects of a small molecule.

Comparative Analysis: this compound vs. hnRNPK-IN-1

To provide a comparative perspective, we will evaluate this compound against hnRNPK-IN-1 , a known small molecule inhibitor of hnRNPK.

Cytotoxicity Profile

Cytotoxicity assays are fundamental in assessing the overall toxicity of a compound to cells. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, indicating the concentration of a compound required to inhibit a biological process by 50%.

Table 1: Comparative Cytotoxicity (IC50) of hnRNPK-IN-1 in Various Cancer Cell Lines

Cell LineCancer TypehnRNPK-IN-1 IC50 (µM)
SihaCervical Cancer1.36
A549Lung CancerNot specified
HeLaCervical CancerNot specified
U2OSOsteosarcomaNot specified
A375MelanomaNot specified
HuH7Liver CancerNot specified
HEK293Embryonic Kidney3.59
Off-Target Kinase Profile

Kinome scanning technologies, such as KINOMEscan, are utilized to assess the selectivity of a compound against a broad panel of kinases. This is crucial as off-target kinase interactions are a common source of adverse effects.

Table 2: Hypothetical Kinase Selectivity Profile

Kinase TargetThis compound (% Inhibition @ 1 µM)hnRNPK-IN-1 (% Inhibition @ 1 µM)
hnRNPK (On-Target) >95% >95%
Kinase A (Off-Target)<10%<15%
Kinase B (Off-Target)35%45%
Kinase C (Off-Target)<5%60%

This table is illustrative. Publicly available kinome scan data for this compound and hnRNPK-IN-1 is currently limited. The values presented are hypothetical to demonstrate how such a comparison would be structured.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of key protocols for assessing off-target effects.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol Outline:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound or the comparator compound for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

In Vitro Kinase Binding Assay

These assays measure the direct interaction of a compound with a panel of purified kinases.

Protocol Outline:

  • Reagent Preparation: Prepare assay buffer, recombinant kinase, ATP, and the test compound (this compound).

  • Reaction Setup: In a microplate, combine the kinase, a fluorescently labeled ATP-competitive ligand (tracer), and varying concentrations of the test compound.

  • Incubation: Allow the reaction to reach equilibrium.

  • Detection: Measure the displacement of the fluorescent tracer by the test compound using an appropriate plate reader (e.g., fluorescence polarization or FRET).

  • Data Analysis: Calculate the percentage of inhibition and determine the dissociation constant (Kd) or IC50 value for each kinase.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.

Protocol Outline:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heat Challenge: Heat the cell suspensions at a range of temperatures.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: Detect the amount of soluble target protein (hnRNPK) in each sample using methods like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement and stabilization.

Signaling Pathways and Logical Relationships

Understanding the known signaling interactions of this compound's primary target, hnRNPK, is crucial for predicting potential off-target effects.

G cluster_0 This compound Interaction cluster_1 Downstream Cellular Processes cluster_2 Potential Off-Target Pathways A This compound B hnRNPK A->B Binds to G Kinase Signaling (e.g., p38, ERK) A->G Potential Interaction H Other RNA-Binding Proteins A->H Potential Interaction I FOXO1a Pathway A->I Potential Interaction C RNA Splicing B->C D mRNA Stability B->D E Transcription B->E F Signal Transduction B->F

Caption: this compound's interaction with hnRNPK and potential downstream and off-target pathways.

Conclusion and Future Directions

This compound holds promise as a neuroprotective agent due to its interaction with hnRNPK. However, a comprehensive evaluation of its off-target effects is still in its early stages. This guide highlights the necessity for systematic and quantitative profiling of this compound against a broad range of cellular targets. Direct comparative studies with other hnRNPK inhibitors, such as hnRNPK-IN-1, using standardized assays will be instrumental in elucidating its selectivity and potential liabilities. Future research should focus on generating robust datasets for cytotoxicity across diverse cell lines, comprehensive kinome profiling, and unbiased proteome-wide target identification to build a complete safety and efficacy profile for this compound.

References

reproducibility of psammaplysene A research findings across different laboratories

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the reported biological activities of psammaplysene A, a bromotyrosine alkaloid derived from marine sponges. The focus is on its potential as a therapeutic agent, specifically its anticancer and neuroprotective properties. While direct reproducibility studies across multiple independent laboratories are limited in the current literature, this guide consolidates the existing data to serve as a foundational resource for researchers interested in this compound. We present quantitative data from key studies, detailed experimental protocols, and visualizations of the proposed signaling pathways to facilitate a clearer understanding of its mechanism of action and to aid in the design of future research.

Anticancer Activity: Induction of Apoptosis in Endometrial Cancer

This compound has been shown to induce apoptosis in human endometrial cancer cell lines. This activity is primarily linked to the activation of the Forkhead Box Protein O1 (FOXO1), a tumor suppressor.

Quantitative Data Summary
Cell LineAssayConcentrationEffectSource Publication
IshikawaCell Viability1µM~80% decrease in cell viability after 24h--INVALID-LINK--
ECC1Cell Viability1µM~80% decrease in cell viability after 24h--INVALID-LINK--
IshikawaCell Cycle Analysis1µMDoubling of the cell population in the G2/M phase after 24h--INVALID-LINK--
ECC1Cell Cycle Analysis1µMDoubling of the cell population in the G2/M phase after 24h--INVALID-LINK--
Signaling Pathway: this compound-Induced Apoptosis

The proposed mechanism involves the inhibition of the PI3K/Akt signaling pathway, which leads to the dephosphorylation and nuclear translocation of FOXO1. In the nucleus, FOXO1 acts as a transcription factor, upregulating the expression of pro-apoptotic genes.

G cluster_cell Endometrial Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PI3K PI3K Akt Akt PI3K->Akt Activates FOXO1_P FOXO1 (phosphorylated) Akt->FOXO1_P Phosphorylates (inactivates) FOXO1 FOXO1 FOXO1_P->FOXO1 Dephosphorylation (Nuclear Translocation) Pro_apoptotic_genes Pro-apoptotic Genes FOXO1->Pro_apoptotic_genes Activates Transcription Apoptosis Apoptosis Pro_apoptotic_genes->Apoptosis Leads to PsA This compound PsA->PI3K Inhibits

This compound induced apoptosis pathway.
Experimental Protocols

  • Cell Culture: Ishikawa and ECC1 endometrial cancer cells are cultured in appropriate media (e.g., MEM for Ishikawa and RPMI 1640 for ECC-1, supplemented with FBS and antibiotics) at 37°C in a 5% CO2 incubator.

  • Seeding: Cells are seeded in 96-well plates at a density of 2 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: Cells are treated with varying concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control (DMSO) for 24 hours.

  • Viability Assessment: A cell viability reagent (e.g., WST-1) is added to each well and incubated for 2-4 hours. The absorbance is then measured at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The results are expressed as a percentage of the vehicle-treated control.

  • Cell Treatment: Cells are treated with this compound as described for the viability assay.

  • Harvesting: After treatment, both adherent and floating cells are collected, washed with PBS.

  • Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered to be in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Neuroprotective Activity

This compound has demonstrated neuroprotective effects in various in vitro and in vivo models of neurodegeneration.[1] Its mechanism of action is attributed to its binding to the heterogeneous nuclear ribonucleoprotein K (HNRNPK) and subsequent modulation of FOXO transcription factor activity.[1]

Quantitative Data Summary
TargetAssayParameterValueSource Publication
HNRNPKSurface Plasmon ResonanceBinding Affinity (Kd)77.3 µM (RNA-dependent)--INVALID-LINK--
FOXO-dependent transcriptionLuciferase Reporter AssayFold ActivationStatistically significant increase--INVALID-LINK--
Signaling Pathway: this compound-Mediated Neuroprotection

This compound binds to HNRNPK, an RNA-binding protein. This interaction is believed to influence the activity of FOXO transcription factors, which are key regulators of cellular stress resistance and longevity, thereby conferring neuroprotection.

G cluster_neuron Neuron PsA This compound HNRNPK HNRNPK PsA->HNRNPK Binds to FOXO_Activation FOXO Activation HNRNPK->FOXO_Activation Modulates Neuroprotection Neuroprotection (Stress Resistance, Survival) FOXO_Activation->Neuroprotection Leads to

This compound induced neuroprotection pathway.
Experimental Protocols

  • Chip Preparation: An anti-GST antibody is immobilized on a CM5 sensor chip.

  • Ligand Capture: GST-tagged HNRNPK or GST alone (as a control) is captured on the antibody-coated surface.

  • RNA Saturation: Total RNA is injected over the surface to allow for stable binding to HNRNPK.

  • Analyte Injection: this compound at various concentrations is injected over the RNA-saturated HNRNPK and control surfaces.

  • Data Analysis: The binding response is measured in real-time. The equilibrium dissociation constant (Kd) is calculated by fitting the data to a suitable binding model.

  • Cell Transfection: HEK293 cells are co-transfected with a Forkhead response element (FHRE)-luciferase reporter plasmid and a Renilla luciferase control plasmid.

  • Cell Plating and Treatment: Transfected cells are plated in a 96-well plate and treated with this compound or vehicle control.

  • Lysis and Luciferase Measurement: After incubation, cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

  • Data Normalization: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency.

Reproducibility and Future Directions

The current body of research on this compound provides a strong foundation for its potential as a therapeutic lead. The detailed mechanistic studies on its anticancer and neuroprotective effects are compelling. However, for these findings to be robustly validated, independent replication by multiple laboratories is crucial.

Areas for Future Research to Enhance Reproducibility:

  • Independent Synthesis and Bio-evaluation: While the total synthesis of this compound has been achieved, there is a need for more studies from independent labs that synthesize and then test the biological activity of the compound.

  • Cross-Laboratory Validation of Key Findings: Independent verification of the IC50 values in endometrial cancer cell lines and the Kd for HNRNPK binding would significantly strengthen the existing data.

  • Standardization of Protocols: Minor variations in experimental protocols, such as cell passage number, specific reagent lots, and incubation times, can lead to different results. Detailed reporting of methodologies, as encouraged in this guide, is essential for reproducibility.

  • Exploration of Other Cancer Types and Neurological Disorders: Expanding the investigation of this compound to a wider range of cancer cell lines and models of neurodegenerative diseases would provide a more comprehensive understanding of its therapeutic potential and specificity.

References

Validating Psammaplysene A's Mechanism: A Comparative Guide to Target Validation Using CRISPR-Cas9 Knockout Models versus Traditional Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the mechanism of action of psammaplysene A, a marine-derived compound with demonstrated neuroprotective effects. We delve into the established, traditional methods that identified its direct target and compare them with a state-of-the-art hypothetical approach using CRISPR-Cas9 knockout models. This guide is intended to inform researchers on the strengths and applications of each technique in the context of drug discovery and target validation.

Executive Summary

This compound has been identified as a potent neuroprotective agent. Initial target deconvolution efforts have successfully identified the heterogeneous nuclear ribonucleoprotein K (HNRNPK) as its direct binding partner. This interaction is crucial for the compound's bioactivity, which includes the modulation of the FOXO1a signaling pathway. This guide will compare the established biochemical and biophysical methods used to validate this interaction with a detailed, albeit hypothetical, workflow for utilizing CRISPR-Cas9nology to achieve the same goal at a genetic level.

Data Presentation: Quantitative Comparison of Validation Methods

ParameterAffinity Chromatography-Mass SpectrometrySurface Plasmon Resonance (SPR)CRISPR-Cas9 Knockout Model (Hypothetical)
Primary Readout Identification of binding partnersBinding affinity (Kd), association/dissociation ratesChange in cellular phenotype and compound potency (e.g., EC50)
This compound-HNRNPK Binding Affinity (Kd) Not directly measured~77.3 µM (RNA-dependent)[1]Not applicable
Confirmation of Direct Interaction Indirectly suggested by specific pulldownYes[1]Indirectly confirmed by loss of phenotype
Cellular Context In vitro (cell lysate)In vitro (recombinant protein)In situ (live cells)
Genetic Validation NoNoYes
Throughput Low to mediumMediumLow (for clone generation)
Resource Intensity High (requires specialized equipment and reagents)High (requires specialized equipment)High (requires cell culture, molecular biology expertise)

Signaling Pathway and Experimental Workflow Visualizations

Below are diagrams illustrating the key signaling pathway of this compound and the workflows for the validation methods discussed.

psammaplysene_A_pathway cluster_cell Cellular Environment PA This compound HNRNPK_RNA HNRNPK-RNA Complex PA->HNRNPK_RNA Binds to HNRNPK HNRNPK HNRNPK->HNRNPK_RNA RNA RNA RNA->HNRNPK_RNA Downstream Modulation of RNA Metabolism HNRNPK_RNA->Downstream FOXO1a_active FOXO1a (Nuclear) Downstream->FOXO1a_active Promotes Nuclear Translocation FOXO1a_inactive FOXO1a (Cytoplasmic) FOXO1a_inactive->FOXO1a_active Neuroprotection Neuroprotection FOXO1a_active->Neuroprotection Leads to

This compound signaling pathway.

experimental_workflows cluster_ac Affinity Chromatography Workflow cluster_crispr CRISPR-Cas9 Knockout Workflow (Hypothetical) ac1 Immobilize this compound derivative on beads ac2 Incubate beads with cell lysate ac1->ac2 ac3 Wash to remove non-specific binders ac2->ac3 ac4 Elute bound proteins ac3->ac4 ac5 Identify proteins by Mass Spectrometry ac4->ac5 c1 Design gRNA targeting HNRNPK c2 Transfect neuronal cells with Cas9 and gRNA c1->c2 c3 Isolate single cell clones c2->c3 c4 Validate HNRNPK knockout (e.g., Western Blot, PCR) c3->c4 c5 Treat WT and KO cells with this compound c4->c5 c6 Measure neuroprotective effects (e.g., cell viability assay) c5->c6

Comparison of experimental workflows.

Experimental Protocols

Affinity Chromatography-Mass Spectrometry for Target Identification

This protocol is based on the methods used to successfully identify HNRNPK as the primary target of this compound.

a. Preparation of this compound-coupled Beads:

  • Synthesize a derivative of this compound containing a linker for covalent attachment to a solid support.

  • Covalently couple the this compound derivative to polymer-coated magnetic beads.

  • Block any unreacted sites on the beads to minimize non-specific binding.

b. Protein Pulldown:

  • Prepare a cell lysate from a relevant neuronal cell line (e.g., SH-SY5Y) under non-denaturing conditions.

  • Incubate the this compound-coupled beads with the cell lysate to allow for binding of target proteins.

  • Wash the beads extensively with a series of buffers with increasing stringency to remove non-specifically bound proteins.

  • Elute the specifically bound proteins from the beads using a competitive inhibitor or by changing the buffer conditions (e.g., pH, salt concentration).

c. Protein Identification:

  • Separate the eluted proteins by SDS-PAGE.

  • Excise the protein bands of interest and perform in-gel tryptic digestion.

  • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify the proteins by searching the acquired mass spectra against a protein database.

Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol details the biophysical validation of the direct interaction between this compound and HNRNPK.

  • Immobilize recombinant GST-tagged HNRNPK onto a CM5 sensor chip via an anti-GST antibody.

  • Prepare a dilution series of this compound in a suitable running buffer.

  • To investigate RNA-dependency, pre-incubate the immobilized HNRNPK with total RNA.

  • Inject the different concentrations of this compound over the sensor chip surface and measure the change in response units (RU).

  • After each injection, regenerate the sensor surface to remove the bound analyte.

  • Fit the resulting sensorgrams to a suitable binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

CRISPR-Cas9 Mediated Knockout of HNRNPK (Hypothetical Protocol)

This protocol outlines a hypothetical experiment to validate the role of HNRNPK in mediating the effects of this compound using CRISPR-Cas9 technology in a neuronal cell line.

a. gRNA Design and Cloning:

  • Design two to three single guide RNAs (sgRNAs) targeting a conserved exon of the HNRNPK gene.

  • Clone the designed sgRNAs into a suitable lentiviral vector co-expressing Cas9 and a selectable marker (e.g., puromycin resistance).

b. Generation of HNRNPK Knockout Cell Line:

  • Produce lentiviral particles for each sgRNA construct in a packaging cell line (e.g., HEK293T).

  • Transduce a neuronal cell line (e.g., SH-SY5Y) with the lentiviral particles.

  • Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin).

  • Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).

  • Expand the single-cell clones and validate HNRNPK knockout by Western blot and DNA sequencing of the targeted locus.

c. Functional Validation:

  • Plate wild-type (WT) and HNRNPK knockout (KO) cells at the same density.

  • Induce neurotoxicity using a relevant stressor (e.g., glutamate, hydrogen peroxide).

  • Treat the cells with a dose-response of this compound.

  • After a suitable incubation period, assess cell viability using a standard assay (e.g., MTT, CellTiter-Glo).

  • Compare the dose-response curves and the EC50 values of this compound in WT versus HNRNPK KO cells. A significant rightward shift in the dose-response curve in the KO cells would confirm that HNRNPK is the molecular target mediating the neuroprotective effect of this compound.

Conclusion

The identification of HNRNPK as the direct target of this compound was a significant step in understanding its neuroprotective mechanism, achieved through rigorous biochemical and biophysical methods.[1][2][3] While these methods are powerful for target identification and characterization of direct binding, CRISPR-Cas9-mediated gene knockout offers an orthogonal approach for in-situ target validation. By genetically removing the target protein, the CRISPR-Cas9 approach can definitively link the presence of the target to the compound's cellular activity. This guide provides the necessary frameworks for researchers to understand and potentially apply these distinct yet complementary methodologies in their own drug discovery and validation pipelines.

References

Safety Operating Guide

Prudent Disposal of Psammaplysene A: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

Summary of Potential Hazards

Psammaplysene A is a marine natural product with demonstrated biological activity, including the inhibition of FOXO1a nuclear export and neuroprotective properties.[1][2][3][4][5] As with any biologically active compound under investigation, it should be handled with care. The following table summarizes the potential hazards based on its chemical nature and general safety guidelines for laboratory chemicals.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity (Oral) While specific data is unavailable for this compound, similar research chemicals can be harmful if swallowed.Do not eat, drink, or smoke when using this product. If swallowed, seek medical advice immediately.
Skin and Eye Irritation As a precaution, direct contact with skin and eyes should be avoided. Many laboratory chemicals can cause irritation.Wear protective gloves, clothing, and eye/face protection. In case of contact, rinse thoroughly with water.
Environmental Hazard The environmental impact of this compound has not been determined. As a general principle, release of synthetic and natural bioactive compounds into the environment should be prevented.Avoid release to the environment. Dispose of contents/container to an approved waste disposal plant.

Step-by-Step Disposal Protocol

The proper disposal of this compound, whether in pure form or in solution, must adhere to institutional and local regulations for hazardous waste. The following workflow provides a general procedure for its safe disposal.

Waste Collection and Segregation
  • Identify as Hazardous Waste : All materials contaminated with this compound, including unused compound, solutions, contaminated personal protective equipment (PPE), and labware (e.g., pipette tips, vials), must be treated as hazardous chemical waste.

  • Use Designated Waste Containers : Collect this compound waste in a clearly labeled, leak-proof container designated for halogenated organic waste. The container should be compatible with the chemical nature of the waste.

  • Proper Labeling : The waste container must be labeled with "Hazardous Waste," the name "this compound," and any other components of the waste stream (e.g., solvents used).

Storage and Handling of Waste
  • Secure Storage : Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials. Storage should be in a secondary containment tray to prevent spills.

  • Avoid Mixing : Do not mix this compound waste with other non-halogenated or incompatible waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Final Disposal
  • Arrange for Professional Disposal : Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this compound down the drain or in regular trash.

  • Documentation : Maintain accurate records of the amount of this compound waste generated and its disposal date, in accordance with institutional and regulatory requirements.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Interim Storage cluster_2 Final Disposal start This compound Waste (Pure compound, solutions, contaminated labware) collect Collect in Designated Halogenated Organic Waste Container start->collect label_container Label Container Clearly: 'Hazardous Waste - this compound' collect->label_container store Store in Secure, Ventilated Area with Secondary Containment label_container->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs document Document Waste Disposal contact_ehs->document

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and EHS office for any additional requirements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.